molecular formula C24H24N6O4S2 B143903 7-MAC CAS No. 56610-72-1

7-MAC

Cat. No.: B143903
CAS No.: 56610-72-1
M. Wt: 524.6 g/mol
InChI Key: QGXKMJVEULWQSB-UHFFFAOYSA-N
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Description

7-MAC, also known as this compound, is a useful research compound. Its molecular formula is C24H24N6O4S2 and its molecular weight is 524.6 g/mol. The purity is usually 95%.
The exact mass of the compound (6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzhydryl 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S2/c1-29-23(26-27-28-29)36-14-17-13-35-22-24(25,33-2)21(32)30(22)18(17)20(31)34-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKMJVEULWQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 7-Methoxy-4-methylcoumarin, a key derivative of the coumarin family. This molecule is of significant interest in various scientific fields due to its fluorescent properties and diverse biological activities.

Core Structure and Chemical Identity

7-Methoxy-4-methylcoumarin, also known as 4-Methylherniarin or 4-Methylumbelliferone methyl ether, is a synthetic organic compound belonging to the coumarin class.[1][2] The core of its structure is a benzopyran-2-one moiety, which consists of a benzene ring fused to a pyrone ring.[2] Specifically, it is the 7-methoxy and 4-methyl derivative of coumarin. The systematic IUPAC name for this compound is 7-methoxy-4-methyl-2H-chromen-2-one.[3]

The structure is characterized by a methyl group at position 4 of the pyran-2-one ring and a methoxy group at position 7 of the benzene ring. This substitution pattern significantly influences its chemical and physical properties, including its notable fluorescence, which makes it a valuable tool in biochemical assays.[1]

Chemical Structure:

Smiles representation: CC1=CC(=O)OC2=C1C=CC(=C2)OC[1]

Physicochemical and Spectroscopic Data

The key quantitative properties of 7-Methoxy-4-methylcoumarin are summarized below, providing essential data for experimental design and analysis.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃[1][3]
Molecular Weight 190.19 g/mol [2][3]
CAS Number 2555-28-4[1][3]
Appearance Off-White Solid[2]
Melting Point 159 °C[2]
Boiling Point 340.1°C at 760 mmHg[2]
Solubility Soluble in Methanol, DMF; Insoluble in water.[2]
XLogP3 2.2[2]
¹H NMR (90 MHz, CDCl₃) δ (ppm): 7.5, 6.9, 6.8, 6.1, 3.9, 2.4[4]

Experimental Protocols

Synthesis of 7-Methoxy-4-methylcoumarin

The synthesis of 7-Methoxy-4-methylcoumarin is typically achieved through the methylation of its precursor, 7-hydroxy-4-methylcoumarin. The precursor itself is synthesized via the Pechmann condensation.

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation) [5][6][7]

This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).

Materials:

  • Resorcinol (1 equivalent)

  • Ethyl acetoacetate (1-1.1 equivalents)

  • Concentrated Sulfuric Acid (or other acid catalysts like Polyphosphoric Acid, Amberlyst-15)[5][6]

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, carefully add resorcinol to ethyl acetoacetate and stir to dissolve.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled mixture while maintaining the temperature below 10-20°C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a period ranging from 20 minutes to several hours, depending on the catalyst used.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water to remove any residual acid, and dry.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[5]

Part 2: Methylation of 7-Hydroxy-4-methylcoumarin [9]

Materials:

  • 7-Hydroxy-4-methylcoumarin (1 equivalent)

  • Methyl iodide (3 equivalents)

  • Anhydrous sodium carbonate (1.5 equivalents)

  • Methanol

  • 15% Hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, combine 7-hydroxy-4-methylcoumarin, anhydrous sodium carbonate, and methanol.

  • Add methyl iodide to the mixture.

  • Reflux the mixture with stirring for approximately 12 hours.

  • After reflux, remove the methanol under vacuum.

  • Treat the resulting solid with water and neutralize with 15% HCl to decompose the excess sodium carbonate.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from aqueous ethanol to yield pure 7-Methoxy-4-methylcoumarin.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis process for 7-Methoxy-4-methylcoumarin, starting from the Pechmann condensation to the final methylation step.

Synthesis_Workflow Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Pechmann Precursor 7-Hydroxy-4- methylcoumarin Pechmann->Precursor Yields Methylation Williamson Ether Synthesis (Methylation) Precursor->Methylation Methylating_Agent Methyl Iodide (CH₃I) Methylating_Agent->Methylation Base Base (Na₂CO₃) Base->Methylation Final_Product 7-Methoxy-4- methylcoumarin Methylation->Final_Product Yields

Caption: Workflow for the synthesis of 7-Methoxy-4-methylcoumarin.

Biological Activity and Applications

7-Methoxy-4-methylcoumarin is a versatile molecule with several documented biological activities and applications in research:

  • Fluorescent Probe: Its inherent fluorescence makes it a valuable label and substrate in various biochemical and enzymatic assays.[1][2] It is particularly used for determining the activity of enzymes like Cytochrome P450.[2]

  • Antimicrobial Activity: This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] For instance, it shows notable activity against Bacillus subtilis and Shigella sonnei.[2]

  • Anticancer Potential: While research is ongoing, various 4-methylcoumarin derivatives have been investigated for their cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents.[10] The structure-activity relationship studies indicate that substitutions on the coumarin ring are critical for this activity.[10]

  • Anti-inflammatory Effects: Related coumarin structures, such as 4-hydroxy-7-methoxycoumarin, have been shown to inhibit inflammation by suppressing key signaling pathways like NF-κB and MAPK, suggesting a potential area of investigation for 7-Methoxy-4-methylcoumarin as well.[11]

References

7-Methoxy-4-Methylcoumarin (7-MAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Applications of 7-Methoxy-4-Methylcoumarin for Researchers, Scientists, and Drug Development Professionals.

Abstract: 7-Methoxy-4-methylcoumarin (7-MAC), also known as 4-Methylherniarin, is a fluorescent derivative of coumarin widely utilized in biochemical and biomedical research. Its distinct photophysical properties make it an invaluable tool as a fluorescent label and a substrate for enzymatic assays. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its applications. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through logical and workflow diagrams.

Core Chemical and Physical Properties

This compound is a solid, off-white compound belonging to the benzopyrone family.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueReference(s)
CAS Number 2555-28-4[2][3][4][5][6][7]
Molecular Formula C₁₁H₁₀O₃[2][3][5]
Molecular Weight 190.20 g/mol [2][3][5]
Appearance White to Off-White Solid/Crystal[1]
Melting Point 158-160 °C[3]
Boiling Point ~340.1 °C (at 760 mmHg)[1]
Density ~1.2 g/cm³[1]
Flash Point ~140.8 °C[3]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various assays and reaction conditions. It is generally soluble in polar organic solvents and insoluble in water.

SolventSolubilityReference(s)
Methanol Soluble[3][8]
Water Insoluble[3][8]
Dimethylformamide (DMF) Soluble[9]
Dimethyl sulfoxide (DMSO) 38 mg/mL (199.78 mM)[10]

Spectral Properties

The utility of this compound as a fluorescent probe is defined by its absorption (excitation) and emission characteristics. The methoxy group at the 7-position is crucial for its fluorescent behavior.

Spectral PropertyWavelength (nm)NotesReference(s)
UV-Vis Absorption (λmax) 321 nmIn methanol/water[3]
Fluorescence Emission (λem) ~380-390 nmEstimated based on related compounds; exhibits a blue fluorescence.[2]

Experimental Protocols

Synthesis of 7-Methoxy-4-Methylcoumarin (this compound)

This compound is commonly synthesized via the methylation of its precursor, 7-hydroxy-4-methylcoumarin. The overall synthesis can be viewed as a two-stage process, beginning with the creation of the coumarin core.

Diagram 1: Synthesis Workflow for this compound cluster_0 Stage 1: Pechmann Condensation cluster_1 Stage 2: Williamson Ether Synthesis Resorcinol Resorcinol Pechmann Pechmann Condensation (Acid Catalyst) Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann HMC 7-Hydroxy-4-methylcoumarin Pechmann->HMC Methylation Methylation HMC->Methylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Methylation Base Anhydrous Sodium Carbonate Base->Methylation MAC 7-Methoxy-4-methylcoumarin (this compound) Methylation->MAC

Diagram 1: Synthesis Workflow for this compound

Protocol 1: Synthesis of 7-Hydroxy-4-Methylcoumarin (Precursor)

This stage utilizes the Pechmann condensation reaction.

  • Reactants: A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is prepared.

  • Catalyst: An acid catalyst, such as concentrated sulfuric acid or Amberlyst-15 (10 mol%), is added to the mixture.

  • Reaction: The reaction mixture is stirred in an oil bath heated to approximately 110°C. The reaction progress is monitored using thin-layer chromatography (TLC).

  • Workup: After completion, if a solid catalyst like Amberlyst-15 is used, it is removed by filtration. The mixture is then poured into crushed ice and neutralized.

  • Purification: The resulting solid product is filtered, washed with water, and recrystallized from a suitable solvent like aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Methylation to 7-Methoxy-4-Methylcoumarin

This protocol describes the conversion of the precursor to the final product.

  • Reactants: A mixture is prepared containing 7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) in 150 mL of methanol.[11]

  • Reaction: The mixture is refluxed with stirring for 12 hours.[11]

  • Solvent Removal: Methanol is removed under vacuum.[11]

  • Workup: The solid residue is treated with 300 mL of water and neutralized with 15% HCl to remove excess sodium carbonate.[11]

  • Purification: The final product is filtered and recrystallized from aqueous ethanol, yielding this compound with a reported yield of 95%.[11]

General Protocol for Fluorescence Measurement

The following provides a generalized workflow for characterizing the fluorescence of this compound.

Diagram 2: General Fluorescence Experiment Workflow A 1. Prepare Stock Solution (e.g., this compound in DMSO) B 2. Prepare Working Solution (Dilute stock in assay buffer) A->B C 3. Prepare Controls (Buffer blank, quencher controls) B->C D 4. Incubate Samples (Allow system to equilibrate) C->D E 5. Measure Fluorescence (Set Excitation λ ≈ 321 nm Set Emission λ scan) D->E F 6. Data Analysis (Subtract blank, plot intensity) E->F

Diagram 2: General Fluorescence Experiment Workflow
  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this, prepare a dilute working solution in the desired assay buffer (e.g., PBS). Concentrations are typically kept low (micromolar range) to avoid inner-filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the absorption maximum (λmax ≈ 321 nm).

  • Measurement: Scan a range of emission wavelengths (e.g., 350 nm to 500 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).

  • Quenching Studies: For quenching experiments, varying concentrations of a potential quencher are added to the working solution. The decrease in fluorescence intensity is measured and can be plotted as a function of the quencher concentration (Stern-Volmer plot).

Biological Activity and Applications

This compound is not merely a research tool; it and its derivatives exhibit a range of biological activities.

  • Fluorescent Probe: Its primary application is as a fluorescent label and substrate.[2][5] It is particularly useful in enzyme assays where enzymatic cleavage of a group attached to the 7-hydroxy position liberates the highly fluorescent 7-hydroxy-4-methylcoumarin.

  • Antimicrobial Activity: The compound has demonstrated antimicrobial activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., S. sonnei) bacteria.[1]

  • Anticancer Research: While structure-activity relationship studies have focused more on 7-hydroxy and other derivatives, coumarins as a class are investigated for their cytotoxic effects against various cancer cell lines.[12]

  • Inflammation Research: A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways in macrophages. This highlights the potential for methoxy-substituted coumarins in anti-inflammatory drug development.

Diagram 3: Inhibition of Inflammatory Pathway LPS LPS (Stimulus) NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK MAC 4-Hydroxy-7-Methoxycoumarin MAC->NFkB MAC->MAPK Inflammation Pro-inflammatory Response NFkB->Inflammation MAPK->Inflammation

Diagram 3: Inhibition of Inflammatory Pathway

References

A Technical Guide to the Discovery and History of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a vast class of phenolic compounds that have journeyed from being a simple, pleasant-smelling natural product to a cornerstone in medicinal chemistry.[1][2] This in-depth guide chronicles the key scientific milestones in the history of coumarins, beginning with their initial isolation from the tonka bean in the 19th century.[1][2][3][4] It details the pivotal moment of its first chemical synthesis by William Henry Perkin, a landmark achievement that opened the door for synthetic chemistry.[3][5][6][7][8] The narrative then shifts to the serendipitous discovery of the anticoagulant properties of dicoumarol, a derivative formed in spoiled sweet clover, which revolutionized the understanding of thrombosis.[9][10][11][12] This discovery directly led to the development of warfarin, a synthetic 4-hydroxycoumarin derivative that became a globally significant anticoagulant drug.[10][11][12][13] This paper provides detailed experimental protocols for historical syntheses, summarizes key quantitative data, and presents logical and signaling pathways using standardized visualizations to offer a comprehensive technical resource for professionals in the field.

The Dawn of Discovery: Isolation of a Natural Aromatic

The history of coumarin began in 1820 when A. Vogel first isolated a crystalline substance from the tonka bean (Dipteryx odorata).[1][2][3][4] Initially, Vogel misidentified this compound as benzoic acid.[3] In the same year, French chemist Nicholas Jean Baptiste Gaston Guibourt independently isolated the same substance and named it "coumarine," derived from "coumarou," the French word for the tonka bean.[3] It wasn't until 1835 that it was confirmed that both researchers had isolated the same compound.[3]

Coumarin is a colorless crystalline solid belonging to the benzopyrone chemical class, characterized by a benzene ring fused to a lactone ring.[3] It possesses a sweet scent, often compared to vanilla or freshly mown hay, which led to its early use in perfumes.[3][14]

The Age of Synthesis: A Chemical Landmark

Structural Elucidation

The determination of coumarin's chemical structure was a critical step that paved the way for its synthesis. The molecule, with the chemical formula C₉H₆O₂, is a benzopyrone, consisting of a benzene ring fused to an α-pyrone ring.[15] Modern spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are now used to elucidate the structures of new coumarin derivatives, identifying characteristic signals for the lactone carbonyl group and the olefinic protons H-3 and H-4.[14][16][17]

The Perkin Reaction: The First Synthesis

In 1868, English chemist William Henry Perkin achieved the first synthesis of coumarin.[3][5][6][7][8] This was a landmark event, not only for coumarin chemistry but for organic synthesis as a whole. The reaction, now known as the Perkin reaction, involves the aldol condensation of an aromatic aldehyde (salicylaldehyde) with a carboxylic acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate), which acts as a base catalyst.[3][18] This discovery made coumarin widely available and facilitated its use in the fragrance industry.[5][18]

Other Synthetic Methodologies

Following Perkin's work, other methods for synthesizing coumarins were developed. The Pechmann condensation , discovered by Hans von Pechmann in 1883, is a widely used method that involves the reaction of a phenol with a β-keto ester under acidic conditions.[19][20][21][22][23] This reaction is particularly effective for producing coumarin derivatives from activated phenols.[20] Other notable methods include the Knoevenagel condensation, Wittig reaction, and Claisen rearrangement, which have expanded the library of accessible coumarin derivatives.[21][24]

From Sweet Smell to Blood Thinner: The Rise of Anticoagulants

The Mystery of "Sweet Clover Disease"

The most significant chapter in the history of coumarin began not in a chemistry lab, but on the farms of North America in the 1920s.[9][11] A mysterious and fatal hemorrhagic ailment in cattle, termed "sweet clover disease," was observed.[9][11][12] Veterinarians Frank Schofield and Lee Roderick independently determined that the disease was linked to the ingestion of spoiled or moldy sweet clover hay.[9][10][12] The fresh plant, which contains coumarin, was harmless.[12]

The Discovery of Dicoumarol

The puzzle brought a desperate farmer to the doorstep of biochemist Karl Paul Link at the University of Wisconsin in 1933.[9][25][26][27] After years of painstaking work, Link's team, including his assistant Harold Campbell, isolated the hemorrhagic agent from the spoiled hay in 1939 and crystallized it.[10][25][26] They identified the compound as 3,3'-methylene-bis(4-hydroxycoumarin) and named it dicoumarol.[10][12] They established that dicoumarol was formed from the naturally occurring coumarin in the plant through oxidation to 4-hydroxycoumarin, followed by a reaction with formaldehyde, a byproduct of the molding process.[9][12][28]

The Development of Warfarin

Its transition to human medicine was prompted by a failed suicide attempt by a US Navy recruit in 1951, who survived a massive overdose.[12] This demonstrated its relative safety, and by 1954, warfarin was approved for medical use in humans, quickly becoming the most widely prescribed oral anticoagulant for treating and preventing thromboembolic events.[10][11][30]

Mechanism of Action: The Vitamin K Cycle

The anticoagulant effect of 4-hydroxycoumarin derivatives like warfarin is achieved by interfering with the Vitamin K cycle.[31] Vitamin K is essential for the synthesis of several blood clotting factors (II, VII, IX, and X) and regulatory proteins (C and S).[13][30][31][32] These proteins require a post-translational modification called gamma-carboxylation to become biologically active, a process for which the reduced form of Vitamin K (vitamin KH₂) is a necessary cofactor.[30][31]

Warfarin acts by competitively inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[13][30] This enzyme is responsible for recycling oxidized Vitamin K epoxide back to its active, reduced form.[30][31] By blocking VKORC1, warfarin depletes the functional reserves of reduced Vitamin K, thereby impairing the synthesis of active clotting factors and reducing the blood's ability to clot.[13][31][33] It is important to note that warfarin does not antagonize the action of vitamin K itself, but rather inhibits its recycling process.[30]

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and properties of coumarin compounds.

Compound Discovery Year Source / Synthesis Melting Point (°C) Key Property
Coumarin1820 (Isolated)[1][3]Tonka Bean (Dipteryx odorata)68-70Aromatic, Fragrance
Coumarin1868 (Synthesized)[3]Perkin Reaction68-70First Synthetic Perfume Raw Material[5][8]
Dicoumarol1940 (Isolated)[10][12]Spoiled Sweet Clover Hay285-293Anticoagulant
Warfarin~1945 (Synthesized)[34]Synthetic Derivative159-161Potent Anticoagulant
Warfarin Pharmacokinetics Value
Onset of Action24 to 72 hours[13]
Duration of Action2 to 5 days[13]
Relative Potency(S)-enantiomer is 3 to 5 times more potent than (R)-enantiomer[13]

Experimental Protocols: Historical Syntheses

Perkin Reaction for Coumarin Synthesis (Conceptual Protocol)

This protocol is based on the principles of the reaction developed by William Henry Perkin in 1868.

  • Reactants: Salicylaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Procedure: a. A mixture of salicylaldehyde (1 equivalent), acetic anhydride (approx. 2.5 equivalents), and freshly fused, powdered anhydrous sodium acetate (approx. 1.5 equivalents) is heated in a flask. b. The mixture is heated under reflux at approximately 180°C for several hours. c. After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude product and hydrolyze the excess acetic anhydride. d. The resulting solid is collected by filtration. e. Purification is achieved by dissolving the crude product in a hot sodium bicarbonate solution to remove any unreacted salicylaldehyde and byproducts. f. The solution is then boiled with charcoal to decolorize and filtered. g. Acidification of the filtrate with hydrochloric acid precipitates the coumarin. h. Final purification is achieved by recrystallization from hot water or ethanol to yield colorless crystals of coumarin.

Pechmann Condensation for 4-Methylcoumarin Synthesis (Conceptual Protocol)

This protocol describes the synthesis of a coumarin derivative using the Pechmann condensation.

  • Reactants: Phenol (e.g., resorcinol), a β-keto ester (e.g., ethyl acetoacetate), and an acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure: a. Resorcinol is added to concentrated sulfuric acid in a flask, cooled in an ice bath to manage the exothermic reaction. b. Ethyl acetoacetate is added dropwise to the cooled mixture with continuous stirring. c. The reaction mixture is allowed to stand at room temperature for 12-24 hours, during which it typically solidifies. d. The mixture is then poured into a beaker containing ice and water. e. The precipitated solid, 7-hydroxy-4-methylcoumarin, is collected by vacuum filtration. f. The crude product is washed thoroughly with cold water to remove the acid. g. Purification is performed by recrystallization from ethanol.

Visualization of Key Pathways and Workflows

The Perkin Reaction Workflow

Perkin_Reaction cluster_reactants Reactants cluster_process Process Salicylaldehyde Salicylaldehyde Heat Heat under Reflux (~180°C) Salicylaldehyde->Heat AceticAnhydride Acetic Anhydride AceticAnhydride->Heat SodiumAcetate Sodium Acetate (Base Catalyst) SodiumAcetate->Heat Hydrolysis Pour into Water (Hydrolysis) Heat->Hydrolysis Forms crude product Purification Purification (Recrystallization) Hydrolysis->Purification Product Coumarin Purification->Product

Caption: A logical workflow diagram of the Perkin reaction for the synthesis of coumarin.

Workflow for the Discovery of Dicoumarol

Dicoumarol_Discovery cluster_observation Initial Observation (1920s) cluster_investigation Scientific Investigation (Link Lab, 1933-1940) cluster_outcome Outcome Cattle Cattle consume spoiled sweet clover hay Disease Fatal Hemorrhagic Disease ('Sweet Clover Disease') Cattle->Disease HayAnalysis Chemical fractionation of spoiled hay Disease->HayAnalysis Prompted research Bioassay In vitro clotting assay (rabbit plasma) HayAnalysis->Bioassay Guide fractionation Isolation Isolation of active agent Bioassay->Isolation Identify active fractions Dicoumarol Identification of Dicoumarol (3,3'-methylene-bis (4-hydroxycoumarin)) Isolation->Dicoumarol Synthesis Chemical Synthesis and Confirmation Dicoumarol->Synthesis

Caption: Experimental workflow for the discovery of dicoumarol from spoiled sweet clover.

The Vitamin K Cycle and Warfarin's Mechanism of Action

VitaminK_Cycle VK_Epoxide Vitamin K Epoxide (KO) VKOR Vitamin K Epoxide Reductase (VKORC1) VK_Epoxide->VKOR VK_Quinone Vitamin K Quinone (K) VK_Quinone->VKOR VK_Hydroquinone Vitamin K Hydroquinone (KH₂) (Active Form) Carboxylase γ-Glutamyl Carboxylase VK_Hydroquinone->Carboxylase VKOR->VK_Quinone Reduction Step 1 VKOR->VK_Hydroquinone Reduction Step 2 Carboxylase->VK_Epoxide ClottingFactors_Active Active Clotting Factors Carboxylase->ClottingFactors_Active Carboxylation ClottingFactors_Inactive Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_Inactive->Carboxylase Warfarin Warfarin Warfarin->VKOR INHIBITS

Caption: Signaling pathway of the Vitamin K cycle and the inhibitory action of warfarin.

Conclusion

The journey of coumarin compounds from a fragrant botanical isolate to a life-saving therapeutic agent is a testament to the interplay of natural product chemistry, synthetic innovation, and keen biological observation. The initial isolation and synthesis provided a foundational scaffold that, through a serendipitous discovery in veterinary science, led to the development of oral anticoagulants that have had a profound impact on human health. The elucidation of warfarin's mechanism of action on the Vitamin K cycle provided a deep, molecular understanding of its therapeutic effect, which continues to inform drug development today. The history of coumarins serves as a powerful case study for researchers, illustrating the path from fundamental chemical discovery to significant clinical application.

References

7-Methoxy-4-methylcoumarin: An In-depth Technical Guide to the Core Principles of its Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methylcoumarin, a derivative of the naturally occurring coumarin scaffold, is a fluorescent molecule of significant interest in various scientific domains. Its utility as a fluorescent probe and labeling agent stems from its favorable photophysical properties, including a notable sensitivity to its local environment. This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence of 7-Methoxy-4-methylcoumarin, detailed experimental protocols for its characterization, and an exploration of its potential roles in cellular signaling pathways.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule, upon absorbing a photon of light, is elevated to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state through the emission of a photon. The emitted photon is of lower energy and thus longer wavelength than the absorbed photon, with this energy difference known as the Stokes shift.

The fluorescence of 7-methoxy-4-methylcoumarin is governed by its chemical structure, specifically the benzopyrone ring system and the electron-donating methoxy group at the 7-position. This structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the polarity of the surrounding solvent.[1] This sensitivity, known as solvatochromism, makes it a valuable tool for probing the microenvironments of biological systems.[1]

Photophysical Properties

The key photophysical parameters of a fluorophore include its maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). While extensive data for 7-Methoxy-4-methylcoumarin across a wide range of solvents is not consolidated in a single source, the following table summarizes available data and that of closely related compounds to provide a comparative overview. The photophysical properties of coumarin dyes are highly sensitive to environmental factors such as solvent polarity.[2]

CompoundSolventExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φf)Reference
7-Methoxycoumarin-4-acetic acidMethanol323.837811,8200.18[3][4]
4-methyl-7-methoxy coumarinMultiple----[5]
7-Amino-4-methylcoumarin (AMC)Ethanol3654401.78 x 10⁴Not Specified[2]
7-Hydroxy-4-methylcoumarinMethanol320387Not SpecifiedNot Specified[2]
7-Hydroxy-4-methylcoumarinWater320450Not SpecifiedNot Specified[2]

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines the preparation of a standard stock solution for 7-Methoxy-4-methylcoumarin.

Materials:

  • 7-Methoxy-4-methylcoumarin powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (spectroscopic grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Accurately weigh a small amount of 7-Methoxy-4-methylcoumarin powder (e.g., 1-2 mg).

  • Dissolve the powder in a minimal amount of DMSO or ethanol in the volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with the same solvent.

  • Store the stock solution in a dark, airtight container at -20°C. These solutions are typically stable for several months.[6]

G Workflow for Stock Solution Preparation cluster_start Start cluster_dissolve Dissolution cluster_store Storage weigh Weigh 7-Methoxy-4- methylcoumarin dissolve Dissolve in minimal DMSO or Ethanol weigh->dissolve Transfer to volumetric flask top_up Bring to final volume with solvent dissolve->top_up store Store at -20°C in the dark top_up->store

Workflow for preparing a stock solution of 7-Methoxy-4-methylcoumarin.

Measurement of Fluorescence Spectra

This protocol describes the procedure for recording the fluorescence excitation and emission spectra of 7-Methoxy-4-methylcoumarin.

Materials:

  • Stock solution of 7-Methoxy-4-methylcoumarin

  • Solvent of choice (e.g., ethanol, water, PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute working solution (e.g., 1-10 µM) of 7-Methoxy-4-methylcoumarin from the stock solution in the desired solvent. The absorbance of this solution should be less than 0.1 at the excitation wavelength to avoid inner filter effects.[7]

  • Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths.

  • Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths.

  • Record the spectra and note the wavelengths of maximum excitation and emission.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is determined relative to a standard of known quantum yield.

Materials:

  • Stock solutions of 7-Methoxy-4-methylcoumarin and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • Solvent

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.[6]

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φstd * (Gradx / Gradstd) * (nx² / nstd²) where:

    • Φstd is the quantum yield of the standard.

    • Gradx and Gradstd are the gradients of the plots for the sample and the standard, respectively.

    • nx and nstd are the refractive indices of the solvents used for the sample and the standard.[6]

G Quantum Yield Determination Workflow prep Prepare dilute solutions of sample and standard abs Measure Absorbance at λex prep->abs fluor Measure Fluorescence Emission Spectra prep->fluor plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate area under emission curves fluor->integrate integrate->plot calc Calculate Quantum Yield using the comparative method plot->calc

Workflow for the determination of fluorescence quantum yield.

Measurement of Fluorescence Lifetime (τf)

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

  • Pulsed light source (e.g., picosecond diode laser)

  • Sample holder

  • Emission monochromator or bandpass filter

  • Single-photon sensitive detector (e.g., PMT)

  • TCSPC electronics

Procedure:

  • Prepare a dilute solution of 7-Methoxy-4-methylcoumarin with an absorbance of less than 0.1 at the excitation wavelength.

  • Measure the Instrument Response Function (IRF) using a scattering solution.

  • Acquire the fluorescence decay data for the sample until sufficient photon counts are collected.

  • Perform a deconvolution of the IRF from the sample decay data and fit the decay to an exponential model to determine the fluorescence lifetime.[7]

Role in Signaling Pathways

While direct evidence for the involvement of 7-Methoxy-4-methylcoumarin in specific signaling pathways is limited, studies on structurally similar coumarin derivatives provide valuable insights into its potential biological activities.

MAPK Signaling Pathway: Derivatives such as 7,8-dimethoxy-4-methylcoumarin and 4-hydroxy-7-methoxycoumarin have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] The MAPK cascade, involving kinases like ERK, JNK, and p38, is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The modulation of this pathway by coumarin derivatives suggests that 7-Methoxy-4-methylcoumarin could also exhibit similar effects, making it a candidate for investigation in cancer research and inflammatory diseases.

G Potential Modulation of MAPK Pathway coumarin 7-Methoxy-4-methylcoumarin (potential modulator) erk ERK coumarin->erk jnk JNK coumarin->jnk p38 p38 coumarin->p38 cellular_processes Cellular Processes (Proliferation, Apoptosis, etc.) erk->cellular_processes jnk->cellular_processes p38->cellular_processes

Potential modulation of the MAPK signaling pathway by 7-Methoxy-4-methylcoumarin.

Other Potential Pathways: Studies on 7-hydroxy-4-methylcoumarin have also implicated its involvement in the PKA/CREB and PI3K/Akt/GSK-3β signaling pathways.[10] Given the structural similarity, it is plausible that 7-Methoxy-4-methylcoumarin could interact with components of these pathways as well. Further research is required to elucidate the specific molecular targets and mechanisms of action of 7-Methoxy-4-methylcoumarin in these and other signaling cascades.

Conclusion

7-Methoxy-4-methylcoumarin is a valuable fluorescent molecule with properties that are highly sensitive to its environment. This guide provides a foundational understanding of its fluorescence principles, along with detailed protocols for its characterization. While its direct role in cellular signaling is still an emerging area of research, the activities of its close analogs suggest promising avenues for its application in drug development and as a probe for studying complex biological processes. The provided methodologies and data serve as a starting point for researchers to explore the full potential of this versatile fluorophore.

References

Understanding the Spectral Properties of 7-Methoxy-4-methyl-2H-chromen-2-one (7-MAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2H-chromen-2-one, commonly known as 7-MAC, is a fluorescent molecule belonging to the coumarin family. Coumarins are a well-established class of compounds widely utilized as fluorescent probes and labels in biological and chemical research due to their favorable photophysical properties. These properties, including strong fluorescence and sensitivity to the local environment, make them valuable tools for applications such as cellular imaging and enzyme assays. The spectral characteristics of coumarin derivatives are highly influenced by their molecular structure and the surrounding solvent environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth exploration of the spectral properties of this compound, detailing experimental protocols for their characterization and discussing the underlying principles of its photophysical behavior.

Experimental Protocols

Accurate characterization of the spectral properties of this compound requires precise and standardized experimental procedures. The following protocols outline the methodologies for determining the key spectral parameters.

I. UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is fundamental for determining the wavelength(s) at which this compound absorbs light, a crucial parameter for subsequent fluorescence experiments.

A. Materials:

  • 7-Methoxy-4-methyl-2H-chromen-2-one (this compound)

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

B. Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities to investigate solvatochromic effects. Ensure the solvents are transparent in the expected absorption range of this compound (typically 250-400 nm).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.

  • Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions in the selected solvents. The final concentration should result in an absorbance maximum between 0.5 and 1.5 to ensure optimal signal-to-noise ratio and adherence to the Beer-Lambert law.

  • Spectrum Acquisition:

    • Set the spectrophotometer to scan a wavelength range of 250 nm to 450 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of each this compound solution.

    • Identify the wavelength of maximum absorbance (λabs).

  • Molar Absorptivity (ε) Determination:

    • Prepare a series of solutions of known concentrations of this compound in a specific solvent.

    • Measure the absorbance of each solution at the λabs.

    • Plot absorbance versus concentration. The slope of the resulting linear fit, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L), will be the molar absorptivity (ε) in M-1cm-1.

II. Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the emission properties of this compound and its fluorescence quantum yield.

A. Materials:

  • Prepared solutions of this compound from the UV-Vis protocol

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectrofluorometer with excitation and emission monochromators

B. Procedure:

  • Emission Spectrum Acquisition:

    • Excite the this compound solution at its determined λabs.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350 nm to 600 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

  • Fluorescence Quantum Yield (ΦF) Determination (Comparative Method):

    • Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

    • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

    • The quantum yield of the this compound sample (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,std × (msample / mstd) × (η2sample / η2std)

      where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Below is a diagram illustrating the general workflow for these experimental procedures.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy start Start prep_stock Prepare this compound Stock Solution (1 mM) start->prep_stock prep_working Prepare Dilute Working Solutions in Various Solvents prep_stock->prep_working measure_abs Measure Absorbance Spectra prep_working->measure_abs Solutions for Absorbance measure_em Measure Emission Spectra (Excite at λ_abs) prep_working->measure_em Solutions for Emission measure_qy Measure Fluorescence for Quantum Yield prep_working->measure_qy Solutions for QY det_lambda_abs Determine λ_abs measure_abs->det_lambda_abs det_epsilon Determine Molar Absorptivity (ε) measure_abs->det_epsilon det_lambda_abs->measure_em Inform Excitation Wavelength end End det_epsilon->end det_lambda_em Determine λ_em measure_em->det_lambda_em det_lambda_em->end calc_qy Calculate Quantum Yield (Φ_F) measure_qy->calc_qy calc_qy->end

A generalized workflow for determining the spectral properties of this compound.

Spectral Properties of this compound

The photophysical properties of this compound, like other coumarin derivatives, are sensitive to the solvent environment. This solvatochromism arises from changes in the electronic distribution of the molecule upon excitation.

Absorption and Emission Spectra

The absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, corresponding to a π-π* electronic transition. The position of the absorption maximum (λabs) and the emission maximum (λem) are influenced by the polarity of the solvent. Generally, with increasing solvent polarity, a bathochromic (red) shift is observed in the emission spectrum, which is indicative of a larger dipole moment in the excited state compared to the ground state.

Table 1: Spectral Properties of 7-Methoxycoumarin-4-acetic acid in Methanol

PropertyValueReference
λabs (nm)323.8[1]
ε (M-1cm-1)11,820[1]
λem (nm)Not Specified in available source
ΦF0.18[1]

It is expected that this compound will exhibit similar trends, with variations in λabs and λem across different solvents. The collection of such data is crucial for understanding its solvatochromic behavior in detail.

Solvatochromism and Intramolecular Charge Transfer (ICT)

The solvatochromic behavior of this compound is attributed to an intramolecular charge transfer (ICT) process upon photoexcitation. The electron-donating methoxy group at the 7-position and the electron-withdrawing carbonyl group in the lactone ring create a "push-pull" system. Upon absorption of light, electron density shifts from the methoxy group towards the carbonyl group, resulting in a more polar excited state.

ICT_Pathway cluster_stabilization Solvent Stabilization GS Ground State (S₀) (Less Polar) ES Excited State (S₁) (More Polar - ICT) GS->ES Photoexcitation (Absorption of hν) ES->GS Fluorescence (Emission of hν') Solvent Polar Solvent Molecules ES->Solvent Stabilization of Polar Excited State

A simplified diagram of the intramolecular charge transfer (ICT) process.

In polar solvents, the more polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization lowers the energy of the excited state, leading to a red shift in the fluorescence emission. The magnitude of this shift is dependent on the polarity of the solvent.

Conclusion

7-Methoxy-4-methyl-2H-chromen-2-one is a fluorescent molecule with significant potential for use as a probe in various scientific applications. Its spectral properties are highly dependent on the solvent environment, a characteristic that can be exploited to study the microenvironments of complex systems. While detailed quantitative data for this compound across a broad range of solvents is not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization. Further research to populate a detailed solvatochromic data table for this compound would be highly beneficial for its application in drug development and other scientific fields.

References

An In-depth Technical Guide to the Synthesis of the 7-MAC Cephalosporin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 7-MAC (7β-amino-7α-methoxy-3-(1-methyl-1H-tetrazole-5-thiomethyl)-3-cephem-4-carboxylic acid diphenylmethyl ester) intermediate, a crucial component in the manufacture of several second-generation cephalosporin antibiotics. This document covers both chemical synthesis strategies, primarily originating from 7-aminocephalosporanic acid (7-ACA), and the biosynthetic pathways that underpin the enzymatic production of related 7-methoxycephalosporins.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically commences with the readily available starting material, 7-aminocephalosporanic acid (7-ACA). Various synthetic routes have been developed, often differing in their choice of protecting groups and the specific reagents used for the introduction of the key 7α-methoxy group.

Representative Synthetic Routes and Quantitative Data

Several patented methods outline the synthesis of this compound, with overall yields varying based on the chosen strategy. The following table summarizes the reported overall yields for different synthetic approaches.

Starting MaterialKey Steps/ReagentsOverall Yield (%)Reference
7-TMCAAmino group modification, protection, methoxylation, deprotection30.2CN102850379B[1]
7-ACAProtection, condensation, oxidation, addition, substitution (5 steps)32.3CN102850379B[1]
7-TMCADiphenylmethyl protection, amino modification, methoxylation, deprotectionup to 51.7CN102850379B[1]
7-ACAReaction with 1-methyl-5-mercapto-1,2,3,4-tetrazole, reaction with diphenyldiazomethane, reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde, oxidation, methoxylation, and reaction with Girard T reagent.61-65CN102850379B[1]
7-ACA7-step reaction involving C-3 side chain modification, C-7 amino modification, C-4 protection, oxidation-rearrangement-reduction, selective C-7α methoxylation, and amino deprotection.91 (for the final step)CN105585580A[2]
Experimental Protocols for Key Chemical Synthesis Steps

The following protocols are based on methodologies described in the patent literature and provide a detailed guide to the synthesis of this compound from 7-ACA.

Protocol 1: Synthesis of 7-TMCA (Intermediate II) from 7-ACA [2]

  • Reaction Setup: In a suitable reaction vessel, suspend 7-ACA (14.8 g, 54.41 mmol), 1-methyl-5-mercaptotetrazole (6.32 g, 54.48 mmol), and BF₃·Et₂O (23.6 g) in anhydrous acetonitrile (75 mL).

  • Reaction: Stir the solution at 50°C for 2.5 hours.

  • Work-up: Cool the reaction mixture to 0°C and add water (75 mL). Adjust the pH of the solution to 4 with ammonia water.

  • Isolation: Filter the resulting precipitate. Wash the filter cake sequentially with water and acetone to obtain 7-TMCA (Intermediate II) as a yellow solid.

    • Yield: 16.3 g (91.3%)

Protocol 2: A Multi-step Synthesis of this compound from 7-ACA [1]

This protocol outlines a five-step synthesis with a reported overall yield of 61-65%.

  • Synthesis of Intermediate I:

    • Add 1000 mL of acetonitrile to a reaction flask and cool to -15 to -20°C.

    • Slowly add 200 mL of concentrated sulfuric acid, followed by 128 g (1.10 mol) of 1-methyl-5-mercaptotetrazole.

    • Stir for 20 minutes, then add 200 g (0.73 mol) of 7-ACA in portions.

    • After dissolution, slowly raise the temperature to 40-45°C and react for 2.0-2.5 hours.

    • Cool the reaction to -12 to -15°C and add 40 mL of concentrated hydrochloric acid and 50 mL of water. Stir for 2.0-3.0 hours.

    • Filter the precipitate and wash three times with 300 mL of an acetonitrile-acetone (1:1 v/v) mixture.

    • Collect the solid, add it to 1000 mL of a 3:2 (v/v) acetone-water mixture, and adjust the pH to 3.6-4.0 with sodium bicarbonate.

    • Filter and vacuum dry to obtain Intermediate I as a white solid.

    • Yield: 90.1%

  • Synthesis of Intermediate II (Diphenylmethyl Ester Protection):

    • Prepare diphenyldiazomethane separately.

    • Dissolve Intermediate I in a suitable solvent and react with the freshly prepared diphenyldiazomethane.

  • Synthesis of Intermediate III (Schiff Base Formation):

    • Add 600 mL of ethyl acetate, 200 g (0.40 mol) of Intermediate II, 100 g (0.43 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and 2.0 g of p-toluenesulfonic acid to a reaction vessel.

    • Stir to dissolve and heat to 70-75°C for 1.0 hour.

    • After the solution becomes clear, evaporate the ethyl acetate. Before drying, add 300 mL of methanol.

    • Cool to room temperature and stir for 15-20 hours.

    • Cool to 5°C, let it stand for 2.0-3.0 hours, filter, wash with methanol, and dry the solid to obtain Intermediate III.

    • Yield: 95.4%

  • Synthesis of Intermediate IV (Methoxylation):

    • This step involves the reaction of Intermediate III with a composite oxidant and methanol.

  • Synthesis of this compound:

    • Place 1000 mL of a 1:1:1 (v/v/v) mixture of methanol, THF, and water in a reaction flask.

    • Add 40 g of Girard T reagent and stir until dissolved.

    • Add 100 g (0.13 mol) of Intermediate IV, stir to dissolve, and react at 25-30°C for 5.0-6.0 hours.

    • When the solution is nearly clear, slow down the stirring.

    • Once a large amount of solid precipitates, cool to 0-5°C, increase the stirring speed, and stir overnight.

    • Filter, wash with methanol, and air-dry the solid to obtain this compound as a white solid.

    • Yield: 88.6% (for this specific solvent system)

Visualization of Chemical Synthesis Workflow

G 7-ACA 7-ACA Intermediate_I 7-TMCA 7-ACA->Intermediate_I 1-Methyl-5-mercapto- 1,2,3,4-tetrazole, H+ Intermediate_II Diphenylmethyl Ester of 7-TMCA Intermediate_I->Intermediate_II Diphenyldiazomethane Intermediate_III Schiff Base Intermediate Intermediate_II->Intermediate_III 3,5-di-tert-butyl-4- hydroxybenzaldehyde Intermediate_IV 7-alpha-Methoxy Intermediate Intermediate_III->Intermediate_IV Composite Oxidant, Methanol This compound This compound Intermediate_IV->this compound Girard T Reagent

Caption: A representative chemical synthesis workflow for this compound starting from 7-ACA.

Biosynthesis of 7-Methoxycephalosporins

The 7α-methoxy group is a characteristic feature of cephamycins, a class of β-lactam antibiotics naturally produced by certain actinomycetes, most notably Streptomyces clavuligerus. The study of the cephamycin C biosynthetic pathway provides valuable insights for developing enzymatic or chemoenzymatic approaches to 7-methoxycephalosporin synthesis.

The Cephamycin C Biosynthetic Pathway

The biosynthesis of cephamycin C begins with the same precursors as penicillin and cephalosporin C: L-α-aminoadipic acid, L-cysteine, and L-valine. The key differentiating steps occur late in the pathway, where the cephalosporin scaffold is modified to include the 7α-methoxy group.

The introduction of the 7α-methoxy group is a two-step enzymatic process:

  • Hydroxylation: A cephem-hydroxylase, the product of the cmcJ gene, hydroxylates the C-7 position of a cephalosporin intermediate.

  • Methylation: A methyltransferase, the product of the cmcI gene, then transfers a methyl group from S-adenosylmethionine (SAM) to the newly formed hydroxyl group, yielding the 7α-methoxycephalosporin.

Quantitative Data from Fermentation

The production of cephamycin C in Streptomyces clavuligerus can be influenced by various fermentation conditions.

Fermentation ConditionCephamycin C Titer (mg/L)Reference
Fed-batch with glycerol feeding566.5[3]
Solid-state fermentation (optimized)21.68 (mg/gds)[4]
Solid-state fermentation with amino acid supplementation27.41 (mg/gds)[4]
Experimental Protocols for Biosynthesis Studies

Protocol 3: Fermentation of Streptomyces clavuligerus for Cephamycin C Production [3]

  • Inoculum Preparation: Inoculate 50 mL of seed medium in a 500 mL Erlenmeyer flask with a cryotube cell suspension of S. clavuligerus. Incubate in a rotary shaker for 24 hours at 28°C and 250 rpm.

  • Fermentor Inoculation: Transfer the inoculum to a fermentor containing the production medium to a final concentration of 10% (v/v).

  • Fermentation Conditions: Maintain the pH at 6.8 ± 0.1 using 2 M HCl or 1 M NaOH. Control the temperature at 28°C.

  • Fed-batch Operation: Start feeding a concentrated solution of a carbon source (e.g., glycerol or starch) 24 hours after inoculation at a controlled flow rate.

  • Sampling and Analysis: Withdraw samples at regular intervals and centrifuge to separate the biomass. Analyze the supernatant for cephamycin C concentration using HPLC.

Protocol 4: General Protocol for Genetic Manipulation of Streptomyces clavuligerus [5]

  • Genomic DNA Isolation:

    • Grow S. clavuligerus in Tryptic Soy Broth (TSB) for 2-5 days.

    • Harvest the mycelia by centrifugation.

    • Wash the pellet with a lysis buffer.

    • Lyse the cells using lysozyme.

    • Perform phenol:chloroform extraction to remove proteins.

    • Precipitate the genomic DNA with isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer.

  • Transformation (Protoplast Method):

    • Grow mycelia and treat with lysozyme to generate protoplasts.

    • Wash and resuspend the protoplasts in a transformation buffer.

    • Add plasmid DNA to the protoplast suspension.

    • Add polyethylene glycol (PEG) to facilitate DNA uptake.

    • Plate the transformed protoplasts on a regeneration medium and select for transformants based on antibiotic resistance markers on the plasmid.

Protocol 5: Quantification of Cephamycin C by HPLC [3]

  • Chromatographic System: A high-performance liquid chromatograph equipped with a suitable detector.

  • Column: Sinergy MAXPP 12 (Phenomenex) or equivalent.

  • Mobile Phase: 0.01 M acetic acid.

  • Flow Rate: 2 mL/min.

  • Temperature: 28°C.

  • Detection: UV detector at an appropriate wavelength.

  • Quantification: Compare the peak area of cephamycin C in the sample to a standard curve prepared with known concentrations of a cephamycin C standard.

Visualization of the Cephamycin C Biosynthetic Pathway

G Precursors L-α-Aminoadipic Acid + L-Cysteine + L-Valine ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine Precursors->ACV ACV Synthetase (pcbAB) Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N IPN Synthase (pcbC) Penicillin_N Penicillin N Isopenicillin_N->Penicillin_N Isopenicillin N Epimerase (cefD) DAOC Deacetoxycephalosporin C Penicillin_N->DAOC DAOC Synthase (Expandase, cefE) DAC Deacetylcephalosporin C DAOC->DAC DAOC Hydroxylase (cefF) O_Carbamoyl_DAC O-Carbamoyldeacetyl- cephalosporin C DAC->O_Carbamoyl_DAC Cephem Carbamoyl Transferase (cmcH) 7_Hydroxy_Intermediate 7-α-Hydroxy Intermediate O_Carbamoyl_DAC->7_Hydroxy_Intermediate Cephem 7-α-Hydroxylase (cmcJ) Cephamycin_C Cephamycin C (7-α-Methoxy) 7_Hydroxy_Intermediate->Cephamycin_C O-Carbamoyl-DAC Methyltransferase (cmcI) + S-Adenosylmethionine

Caption: The biosynthetic pathway of cephamycin C in Streptomyces clavuligerus.

Conclusion

The synthesis of the this compound cephalosporin intermediate can be achieved through both multi-step chemical synthesis and by leveraging knowledge of biosynthetic pathways. Chemical synthesis, particularly routes starting from 7-ACA, is well-established, with various patented methodologies offering different yield efficiencies. These methods provide a high degree of control and are amenable to large-scale industrial production. However, they often involve hazardous reagents and multiple protection/deprotection steps.

The biosynthetic pathway of cephamycins in Streptomyces clavuligerus offers a "greener" alternative, utilizing enzymes that perform the key 7α-methoxylation with high specificity under mild conditions. While the direct fermentation to produce this compound is not established, the understanding of this pathway opens avenues for the development of chemoenzymatic processes, where specific enzymes could be used as biocatalysts in conjunction with chemical synthesis steps. Future research in this area will likely focus on improving the efficiency and environmental footprint of chemical syntheses and further exploring the potential of enzymatic and whole-cell biocatalysis for the production of this important cephalosporin intermediate.

References

introduction to fluorogenic substrates in enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluorogenic Substrates in Enzyme Assays

Introduction

Enzyme assays are fundamental tools in biochemical research and drug discovery, enabling the quantification of enzyme activity and the screening of potential inhibitors. Among the various assay formats, those employing fluorogenic substrates offer significant advantages in terms of sensitivity, continuous monitoring, and suitability for high-throughput screening (HTS). This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorogenic enzyme assays for researchers, scientists, and drug development professionals.

Fluorogenic substrates are molecules that are essentially non-fluorescent but are chemically transformed by a specific enzyme into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements. The high sensitivity of fluorescence detection enables the use of low enzyme and substrate concentrations, conserving valuable reagents and allowing for the study of enzymes with low turnover rates.

Principle of Fluorogenic Enzyme Assays

The fundamental principle of a fluorogenic enzyme assay is the enzymatic conversion of a substrate with low or no fluorescence into a product with a high quantum yield of fluorescence. This process typically involves the cleavage of a specific chemical bond by the enzyme, which liberates a fluorophore from a quenching group.

The general reaction can be depicted as:

Enzyme + Fluorogenic Substrate (Non-fluorescent) → Enzyme-Substrate Complex → Enzyme + Fluorescent Product

The increase in fluorescence intensity over time is monitored using a fluorometer or a microplate reader. The initial rate of this increase is proportional to the enzyme's catalytic activity under the given conditions.

G sub Fluorogenic Substrate (Non-fluorescent) es Enzyme-Substrate Complex sub->es + Enzyme enz Enzyme es->enz prod Fluorescent Product es->prod Enzymatic Cleavage fluor Emitted Fluorescence prod->fluor light Excitation Light light->prod

General mechanism of a fluorogenic enzyme assay.

Types of Fluorogenic Substrates

There is a wide variety of fluorogenic substrates available, designed for different enzymes and applications. The choice of substrate depends on the specific enzyme being assayed, the required sensitivity, and the available instrumentation. Some common classes of fluorophores used in these substrates include:

  • Coumarins: 7-hydroxycoumarin (umbelliferone) and its derivatives are widely used. They exhibit blue fluorescence and are often conjugated to a recognition motif for the target enzyme.

  • Fluoresceins: Fluorescein and its derivatives, such as fluorescein diphosphate (FDP), are used for detecting phosphatases. They offer bright green fluorescence.

  • Rhodamines: Rhodamine 110-based substrates are used for detecting proteases. Upon enzymatic cleavage of two recognition motifs, the highly fluorescent rhodamine 110 is released.

  • Resorufin-based substrates: These substrates are used for detecting oxidoreductases and other enzymes. Resorufin exhibits red fluorescence.

Quantitative Data of Common Fluorogenic Substrates

The selection of a suitable fluorogenic substrate is critical for the success of an enzyme assay. The following table summarizes the key quantitative parameters for some commonly used fluorogenic substrates.

Fluorophore ClassExample SubstrateTarget EnzymeExcitation (nm)Emission (nm)Quantum Yield
Coumarin 4-Methylumbelliferyl acetateEsterase3654450.57
4-Methylumbelliferyl phosphatePhosphatase3654450.61
7-Amino-4-methylcoumarin (AMC)Proteases340-350440-4600.50
Fluorescein Fluorescein diphosphate (FDP)Phosphatase4905140.93
Rhodamine (Z-Arg)₂-R110Trypsin-like proteases4945210.88
Resorufin Resorufin acetateEsterase5715850.74

Experimental Protocol: A General Fluorogenic Enzyme Assay

This section provides a detailed methodology for a typical fluorogenic enzyme assay using a microplate reader.

Materials:

  • Enzyme of interest

  • Fluorogenic substrate

  • Assay buffer (optimized for the specific enzyme)

  • 96-well or 384-well black microplates (to minimize light scatter)

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically at or below the Km value).

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare serial dilutions of the enzyme to determine the optimal concentration.

  • Assay Setup:

    • Add a defined volume of the assay buffer to each well of the microplate.

    • Add the appropriate volume of the enzyme solution to the wells. Include a "no-enzyme" control.

    • If screening for inhibitors, add the compounds to the wells at this stage and pre-incubate with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate working solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the reader.

    • Set the excitation and emission wavelengths appropriate for the fluorophore.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60 minutes). This provides a kinetic read-out.

  • Data Analysis:

    • For each well, plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the background fluorescence from the "no-enzyme" control wells.

    • Plot the V₀ values against the enzyme concentration to determine the linear range of the assay.

    • For inhibitor screening, calculate the percent inhibition relative to a "no-inhibitor" control.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_sub Prepare Substrate Stock & Working Solutions start_rxn Initiate with Substrate prep_sub->start_rxn prep_enz Prepare Enzyme Stock & Dilutions add_enz Add Enzyme (and Inhibitors if any) prep_enz->add_enz prep_buf Prepare Assay Buffer add_buf Add Buffer to Wells prep_buf->add_buf add_buf->add_enz add_enz->start_rxn read_plate Measure Fluorescence Kinetically start_rxn->read_plate Immediate plot_kinetics Plot Fluorescence vs. Time read_plate->plot_kinetics calc_v0 Calculate Initial Velocity (V₀) plot_kinetics->calc_v0 analyze_data Determine % Inhibition or Enzyme Activity calc_v0->analyze_data

A typical experimental workflow for a fluorogenic enzyme assay.

Signaling Pathway: Protease-mediated Cleavage of a Rhodamine 110 Substrate

Rhodamine 110 (R110)-based substrates are a classic example of a "pro-fluorophore" where the fluorescence is quenched by amide bond linkage to two recognition peptides. The substrate only becomes fluorescent after both peptides are cleaved by the target protease.

G sub Peptide-R110-Peptide (Non-fluorescent) inter Peptide-R110 (Mono-substituted, weakly fluorescent) sub->inter + Protease (First Cleavage) prod Rhodamine 110 (Highly fluorescent) inter->prod + Protease (Second Cleavage) enz Protease

Signaling pathway for a Rhodamine 110-based protease substrate.

Applications in Drug Development

Fluorogenic enzyme assays are extensively used in drug development for:

  • High-Throughput Screening (HTS): Their sensitivity, simplicity, and amenability to automation make them ideal for screening large compound libraries to identify potential enzyme inhibitors.

  • Mechanism of Action Studies: These assays can be used to determine the mode of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration.

  • Enzyme Kinetics: They are used to determine key kinetic parameters such as Km and Vmax for enzymes and Ki for inhibitors.

Conclusion

Fluorogenic substrates provide a powerful and versatile tool for the study of enzyme kinetics and for high-throughput screening in drug discovery. Their high sensitivity, real-time monitoring capabilities, and ease of use have led to their widespread adoption. A thorough understanding of the principles, careful selection of substrates, and optimization of assay conditions are crucial for obtaining accurate and reproducible results. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of fluorogenic enzyme assays in a research or drug development setting.

The Expanding Therapeutic Potential of 4-Methylcoumarins: A Technical Guide to Natural Sources, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and possess a broad spectrum of pharmacological activities. Among these, 4-methylcoumarin and its derivatives have garnered significant scientific interest due to their potent anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and chemical synthesis of 4-methylcoumarins. Furthermore, it delves into their mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in drug discovery and development.

Natural Sources and Biosynthesis

While coumarins are abundant in the Rutaceae and Umbelliferae families, the natural occurrence of the parent 4-methylcoumarin is less common.[1] It has been reported in Trigonella foenum-graecum (fenugreek).[2] A notable natural derivative, 4-hydroxy-5-methylcoumarin, is found in Gerbera hybrida.[3]

The biosynthesis of 4-hydroxy-5-methylcoumarin in Gerbera hybrida follows the acetate-malonate pathway, a route distinct from that of most other coumarins.[3] This process is initiated by the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules, catalyzed by polyketide synthase enzymes, to form a pentaketide intermediate.[3] Subsequent cyclization and other enzymatic modifications lead to the final coumarin structure.

Chemical Synthesis of 4-Methylcoumarin and Its Derivatives

The most prevalent and versatile method for synthesizing 4-methylcoumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester, typically ethyl acetoacetate, in the presence of an acid catalyst.[4][5][6]

General Experimental Protocol for Pechmann Condensation

A variety of acid catalysts can be employed, each with its own advantages regarding reaction time, temperature, and yield. Below are protocols for three different catalytic systems.

Protocol 1: Sulfuric Acid Catalysis [7]

  • In a 100 mL conical flask, combine 5.5 g (0.05 mol) of resorcinol and 6.4 mL of ethyl acetoacetate.

  • Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.

  • Stir the mixture and allow it to slowly warm to room temperature.

  • Continue stirring for 18 hours.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

Protocol 2: Nano-crystalline Sulfated-Zirconia Catalysis (Solvent-Free)

  • In a round-bottom flask, mix m-aminophenol and ethyl acetoacetate in a 1:1 molar ratio.

  • Add the nano-crystalline sulfated-zirconia catalyst.

  • Heat the reaction mixture to 110°C with stirring. The reaction is reported to reach completion within 2 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Protocol 3: Indium(III) Chloride Catalysis (Mechanochemical) [5]

  • In a ball mill grinder, combine phenol (0.29 g, 3.08 mmol), ethyl acetoacetate (0.5 g, 3.84 mmol), and InCl₃ (20 mg, 3 mol%).

  • Mill the mixture at a frequency of 60 Hz for 60 minutes.

  • The resulting solid can be purified by recrystallization.

Biological Activities and Mechanisms of Action

4-Methylcoumarin derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 4-methylcoumarin derivatives against various cancer cell lines.[8] The primary mechanism of action is believed to be the induction of apoptosis and the inhibition of key cell survival signaling pathways.[3][8]

Signaling Pathway: PI3K/Akt Inhibition

Several 4-methylcoumarin derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[3] Inhibition of this pathway leads to the deactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately resulting in programmed cell death.

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits (by phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Methylcoumarin 4-Methylcoumarin Derivative Methylcoumarin->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-methylcoumarin derivatives.

Quantitative Data: Cytotoxicity of 4-Methylcoumarin Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various 4-methylcoumarin derivatives against different human cancer cell lines.

CompoundDerivativeK562 (μM)LS180 (μM)MCF-7 (μM)Reference
1 7,8-dihydroxy-3-n-decyl-4-methylcoumarin42.425.225.1[8]
2 6-bromo-4-bromomethyl-7-hydroxycoumarin32.7-45.832.7-45.832.7-45.8[8]

Experimental Protocols for Anticancer Activity Assessment

  • MTT Assay for Cytotoxicity: [3]

    • Seed cells in a 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

    • Treat the cells with various concentrations of the 4-methylcoumarin derivatives. Include a vehicle control (DMSO).

    • Incubate the plates for 48 or 72 hours under the same conditions.

    • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Apoptosis Assay (Annexin V-FITC): [3]

    • Treat cells with the test compounds for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Anti-inflammatory Activity

Certain 4-methylcoumarin derivatives have shown potent anti-inflammatory effects, particularly in the context of neuroinflammation.[9][10] These compounds can inhibit the production of pro-inflammatory mediators in activated microglial cells.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Lipopolysaccharide (LPS) is a potent activator of microglial cells, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins (e.g., PGE₂). 4-Methylcoumarin derivatives can interfere with the signaling pathways that lead to the expression of the enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Anti_Inflammatory_Pathway LPS LPS Microglia Microglial Cell LPS->Microglia Activates NFkB_MAPK NF-κB & MAPK Signaling Pathways Microglia->NFkB_MAPK iNOS_COX2 iNOS & COX-2 Protein Expression NFkB_MAPK->iNOS_COX2 Upregulate NO_Prostaglandins NO, PGE₂, TXB₂, TNF-α iNOS_COX2->NO_Prostaglandins Produce Methylcoumarin 4-Methylcoumarin Derivatives Methylcoumarin->iNOS_COX2 Inhibit

Caption: Inhibition of pro-inflammatory mediator production in microglial cells.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table shows the inhibitory effects of two 4-methylcoumarin derivatives on the production of various pro-inflammatory mediators in LPS-activated primary rat microglial cultures.[10]

CompoundConcentration (µM)NO Production Inhibition (%)TXB₂ Production Inhibition (%)TNF-α Production Inhibition (%)Reference
DHEMC100SignificantSignificantSignificant[10]
DAEMC100SignificantSignificantSignificant[10]
DAEMC50SignificantSignificantSignificant[10]

DHEMC: 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin DAEMC: 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin

Experimental Protocols for Anti-inflammatory Activity Assessment

  • Nitric Oxide (NO) Production Assay (Griess Method): [10]

    • Culture primary rat microglial cells and stimulate with LPS in the presence or absence of the test compounds.

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (e.g., TNF-α): [10]

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants (containing the cytokine) to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate for the enzyme and measure the resulting color change using a microplate reader.

  • Western Blot for iNOS and COX-2 Protein Expression: [9]

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for iNOS and COX-2.

    • Add a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate.

Conclusion

4-Methylcoumarin and its derivatives represent a promising class of compounds with significant therapeutic potential. Their accessibility through both natural isolation and straightforward chemical synthesis, combined with their potent biological activities, makes them attractive candidates for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research into the full therapeutic scope of these versatile molecules. Further structure-activity relationship studies and in vivo investigations are warranted to optimize their efficacy and safety profiles for clinical applications.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Methoxy-4-methylcoumarin (7-MAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 7-Methoxy-4-methylcoumarin (7-MAC). It includes detailed information on its properties, synthesis, purification, and analytical methods. Furthermore, this guide explores the potential involvement of coumarin derivatives in cellular signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Physical Properties

7-Methoxy-4-methylcoumarin, a derivative of coumarin, is a fluorescent compound widely utilized in various scientific applications. It is also known by other names such as 4-Methylherniarin and 4-Methylumbelliferone methyl ether.

Table 1: Chemical Identifiers of 7-Methoxy-4-methylcoumarin

IdentifierValue
IUPAC Name 7-methoxy-4-methylchromen-2-one
Synonyms 7-Methoxy-4-methyl-2H-chromen-2-one, 4-Methylherniarin
CAS Number 2555-28-4[1][2][3]
Chemical Formula C₁₁H₁₀O₃[1][3]
Molecular Weight 190.19 g/mol [4]
SMILES CC1=CC(=O)OC2=C1C=C(OC)C=C2
InChIKey UDFPKNSWSYBIHO-UHFFFAOYSA-N[3]

Table 2: Physical Properties of 7-Methoxy-4-methylcoumarin

PropertyValueReference
Appearance White to off-white solid[2]
Melting Point 158-161 °C[2][3]
Boiling Point 340.10 °C (estimated)[1]
Solubility Soluble in methanol, DMF; Insoluble in water.[2]
logP (o/w) 2.370 (estimated)[1]

Spectroscopic Characteristics

The spectroscopic properties of this compound are fundamental to its application as a fluorescent probe and for its analytical characterization.

Table 3: Spectroscopic Data of 7-Methoxy-4-methylcoumarin

SpectrumWavelength/ShiftSolvent/DetailsReference
UV-Vis (λmax) ~320 nmMethanol[5]
Fluorescence (λex) ~320-350 nmVaries with solvent
Fluorescence (λem) ~380-450 nmVaries with solvent
¹H NMR (ppm) 7.68 (d, 1H), 6.96 (d, 2H), 6.21 (s, 1H), 3.86 (s, 3H, -OCH₃), 2.39 (s, 3H, -CH₃)DMSO-d₆[6]
¹³C NMR (ppm) 161.2, 160.4, 154.9, 153.6, 126.7, 112.9, 112.1, 110.3, 102.2, 56.1 (-OCH₃), 18.2 (-CH₃)DMSO-d₆[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in research.

The synthesis of this compound is typically a two-step process involving the Pechmann condensation to form its precursor, 7-hydroxy-4-methylcoumarin, followed by methylation.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

  • Reagents and Materials:

    • Resorcinol

    • Ethyl acetoacetate

    • Concentrated Sulfuric Acid (or other acid catalysts like Amberlyst-15)[8][9]

    • Ice-cold water

    • Ethanol for recrystallization

  • Procedure:

    • In a suitable flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 to 1.1 equivalents).[8][10]

    • Cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid with constant stirring, maintaining a low temperature.

    • After the addition is complete, continue stirring for a specified time (can range from minutes to hours depending on the catalyst and temperature).[3][11]

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.[11]

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[12]

Step 2: Methylation of 7-Hydroxy-4-methylcoumarin

  • Reagents and Materials:

    • 7-Hydroxy-4-methylcoumarin

    • Methyl iodide

    • Anhydrous sodium carbonate

    • Methanol

    • 15% Hydrochloric acid

  • Procedure:

    • In a round-bottom flask, suspend 7-hydroxy-4-methylcoumarin (1 equivalent) in methanol.

    • Add anhydrous sodium carbonate (1.5 equivalents) and methyl iodide (3 equivalents).

    • Reflux the mixture with stirring for approximately 12 hours.

    • Remove methanol under reduced pressure.

    • Treat the solid residue with water and neutralize with 15% HCl.

    • Filter the product and recrystallize from aqueous ethanol to yield 7-methoxy-4-methylcoumarin.

Recrystallization is a common method for purifying crude this compound.

  • Solvent System: A mixture of ethanol and water is often effective.[12][13]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot aqueous ethanol.

    • If the solution is colored, activated charcoal can be added and subsequently removed by hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[13]

HPLC is a standard technique for assessing the purity of this compound.

  • Column: A C18 reverse-phase column is typically used.[1]

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape.[1]

  • Detection: UV detection at the λmax of this compound (around 320 nm) or fluorescence detection can be employed.

Signaling Pathways

Recent studies have highlighted the anti-inflammatory properties of coumarin derivatives, which are often attributed to their ability to modulate key inflammatory signaling pathways. While direct studies on this compound are limited, research on structurally similar coumarins suggests a mechanism involving the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[2][14][15][16]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4).[15] This activation triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the phosphorylation of MAPKs. These events culminate in the production of pro-inflammatory mediators. Coumarin derivatives have been shown to interfere with these pathways, thereby exerting their anti-inflammatory effects.[14][16]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPK_nuc p-MAPKs MAPK_cascade->MAPK_nuc Translocates Coumarin Coumarin Derivative (e.g., this compound) Coumarin->IKK Inhibits Coumarin->MAPK_cascade Inhibits IkappaB_NFkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation MAPK_nuc->Inflammation

Anti-inflammatory signaling pathway of coumarin derivatives.

A systematic workflow is essential for the comprehensive characterization of this compound.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity Purity Assessment (HPLC) Purification->Purity UV_Vis->Fluorescence Determine λex

General workflow for spectroscopic analysis of this compound.

References

Preliminary Investigation of 7-Methoxytacrine (7-MAC) in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxytacrine (7-MAC), a derivative of the first-generation acetylcholinesterase inhibitor tacrine, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Developed to mitigate the hepatotoxicity associated with its parent compound, this compound has demonstrated a multi-faceted pharmacological profile in preclinical studies. This technical guide provides an in-depth overview of the preliminary in vitro investigation of this compound, focusing on its core mechanisms of action, including cholinesterase inhibition, modulation of amyloid-beta aggregation, and neuroprotective effects. The guide details experimental protocols for key assays and presents available quantitative data to facilitate further research and development.

Core Mechanisms and In Vitro Efficacy

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine.[1] Deficits in cholinergic neurotransmission are a well-established hallmark of neurodegenerative diseases like Alzheimer's. Beyond its effects on cholinesterases, this compound is also being investigated for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides and to protect neuronal cells from various insults.[1]

Cholinesterase Inhibition

In vitro studies have consistently demonstrated the potent inhibitory activity of this compound against both AChE and BChE. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundhAChE IC50 (µM)hBChE IC50 (µM)Reference
7-Methoxytacrine (this compound) 1.830.45[1]
Tacrine (THA)0.130.03[1]
7-MEOTA-amantadine thiourea 140.470.11

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase. Data presented as the mean of at least three independent experiments.

Amyloid-β Aggregation Inhibition

The aggregation of amyloid-beta peptides is a key pathological hallmark of Alzheimer's disease. While several studies suggest that this compound and its derivatives can interfere with this process, specific quantitative data on the percentage of inhibition by this compound from in vitro assays such as the Thioflavin T (ThT) assay are not consistently reported in the available literature.[1] Studies on heterodimers of this compound, however, have shown significant inhibition of amyloid formation.[1]

Neuroprotection in SH-SY5Y Cells

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the activity of cholinesterases and the inhibitory potency of test compounds.

Workflow for Cholinesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis Reagents Prepare Assay Buffer, DTNB, Substrate (ATChI/BTChI), and this compound solutions AddEnzyme Add AChE or BChE solution to wells Reagents->AddEnzyme AddInhibitor Add this compound or control to wells AddEnzyme->AddInhibitor Incubate1 Incubate at room temperature AddInhibitor->Incubate1 AddSubstrate Add Substrate and DTNB mixture Incubate1->AddSubstrate Incubate2 Incubate and monitor absorbance at 412 nm AddSubstrate->Incubate2 CalcInhibition Calculate Percentage Inhibition Incubate2->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve CalcIC50 Determine IC50 Value PlotCurve->CalcIC50

Caption: Workflow for determining cholinesterase inhibition by this compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 14 mM Acetylthiocholine iodide (ATChI) for AChE or Butyrylthiocholine iodide (BTChI) for BChE in deionized water.

    • Enzyme Solution: Human recombinant AChE or BChE diluted in assay buffer to a final concentration of 0.2-0.5 U/mL.

    • This compound Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate):

    • Add 20 µL of assay buffer to all wells.

    • Add 10 µL of this compound dilutions or vehicle (for control) to the respective wells.

    • Add 10 µL of the enzyme solution to all wells except the blank.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution and 50 µL of the DTNB solution to all wells.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Amyloid-β Aggregation Assay (Thioflavin T Assay)

This assay is used to monitor the formation of amyloid fibrils in the presence and absence of an inhibitor.

Workflow for Thioflavin T Assay

G cluster_prep Preparation cluster_assay Aggregation and Measurement cluster_data Data Analysis PrepareAbeta Prepare monomeric Aβ peptide solution Mix Mix Aβ, ThT, and this compound/control in a 96-well plate PrepareAbeta->Mix PrepareThT Prepare Thioflavin T (ThT) solution PrepareThT->Mix PrepareMAC Prepare this compound solutions PrepareMAC->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure fluorescence (Ex: 440 nm, Em: 485 nm) over time Incubate->Measure PlotKinetics Plot fluorescence intensity vs. time Measure->PlotKinetics CalcInhibition Calculate percentage inhibition of aggregation PlotKinetics->CalcInhibition

Caption: Workflow for assessing Aβ aggregation inhibition by this compound.

Methodology:

  • Reagent Preparation:

    • Aβ Peptide Stock Solution: Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer like PBS to a final concentration of 1-2 mg/mL.

    • Thioflavin T (ThT) Stock Solution: Prepare a 1 mM stock solution in assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

    • This compound Solution: Prepare serial dilutions in the assay buffer.

  • Assay Procedure (96-well black plate):

    • In each well, combine the Aβ peptide solution (final concentration ~10 µM), ThT solution (final concentration ~5 µM), and different concentrations of this compound or vehicle.

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm at regular intervals.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

    • The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with this compound to the control (Aβ alone).

Neuroprotection Assay (MTT Assay) in SH-SY5Y Cells

This colorimetric assay measures cell viability and is commonly used to assess the protective effects of compounds against neurotoxins.

Workflow for MTT Neuroprotection Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed SH-SY5Y cells in a 96-well plate Differentiate Differentiate cells with retinoic acid (optional) SeedCells->Differentiate Pretreat Pre-treat cells with this compound or vehicle Differentiate->Pretreat InduceToxicity Induce neurotoxicity (e.g., with H₂O₂ or Aβ) Pretreat->InduceToxicity Incubate Incubate for a specified period InduceToxicity->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize MeasureAbs Measure absorbance at ~570 nm Solubilize->MeasureAbs CalcViability Calculate percentage cell viability MeasureAbs->CalcViability

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or pre-aggregated Aβ peptides.

    • Incubate the cells for an appropriate duration (e.g., 24 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated, non-toxin-exposed cells).

Signaling Pathways

The neuroprotective effects of this compound are likely mediated through the modulation of intracellular signaling pathways. While direct evidence specifically linking this compound to the PI3K/Akt and MAPK/ERK pathways is still emerging, these pathways are known to be crucial for neuronal survival and are often dysregulated in neurodegenerative diseases.

Hypothesized Neuroprotective Signaling of this compound

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway MAC This compound Receptor Cell Surface Receptor (e.g., Muscarinic) MAC->Receptor PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits CREB CREB Akt->CREB activates Survival Cell Survival CREB->Survival Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK_target Transcription Factors (e.g., Elk-1) ERK->ERK_target activates Neuroprotection Neuroprotection ERK_target->Neuroprotection

Caption: Hypothesized signaling pathways modulated by this compound.

Further investigation using techniques such as Western blotting to analyze the phosphorylation status of key proteins like Akt and ERK in this compound-treated neuronal cells is required to elucidate the precise signaling mechanisms.

Conclusion

7-Methoxytacrine is a promising multifunctional compound with potential therapeutic applications in neurodegenerative diseases. Its primary activity as a dual cholinesterase inhibitor is well-documented. Preliminary evidence also points towards its ability to interfere with amyloid-beta aggregation and exert neuroprotective effects. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's mechanisms of action. Future studies should focus on generating robust quantitative data for its anti-amyloid and neuroprotective activities and on delineating the specific signaling pathways through which it confers neuronal resilience. Such data will be crucial for advancing this compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols: 7-Methoxy-4-methylcoumarin as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxy-4-methylcoumarin and its derivatives are versatile fluorogenic and fluorescent compounds widely utilized in biochemical and cellular research. Belonging to the coumarin family, these molecules are valued for their strong fluorescence, environmental sensitivity, and adaptability for various applications.[1] Their core utility often lies in a pro-fluorophore mechanism: a non-fluorescent or weakly fluorescent coumarin derivative is enzymatically cleaved or chemically modified to release a highly fluorescent product, most commonly 7-hydroxy-4-methylcoumarin or 7-amino-4-methylcoumarin.[2] This principle makes them exceptional tools for developing sensitive, high-throughput assays for monitoring enzyme activity, labeling biomolecules, and sensing environmental changes like pH.[2][3]

These application notes provide an overview of the photophysical properties of key coumarin derivatives, detailed protocols for their use in enzyme assays and protein labeling, and troubleshooting guidance for common experimental challenges.

Data Presentation: Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics, including excitation and emission wavelengths, quantum yield, and molar extinction coefficient. These properties are often influenced by environmental factors such as solvent polarity and pH.[1][4] The table below summarizes key parameters for 7-Methoxycoumarin-4-acetic acid (a common labeling derivative) and the two most common fluorescent products generated in assays, 7-Hydroxy-4-methylcoumarin and 7-Amino-4-methylcoumarin.

Compound Common Abbreviation Excitation Max (λex) Emission Max (λem) Quantum Yield (Φ) Molar Extinction Coefficient (ε) Solvent / Conditions Reference(s)
7-Methoxycoumarin-4-acetic acidMCA322 - 330 nm381 - 390 nm0.1811,820 M⁻¹cm⁻¹ at 323.8 nmMethanol[5][6][7]
7-Hydroxy-4-methylcoumarin7H4MC, HMC~360 nm~448 nm0.32 (for a derivative)18,000 M⁻¹cm⁻¹PBS, pH 7.4[4]
7-Amino-4-methylcoumarinAMC341 - 351 nm430 - 441 nm~0.6319,000 M⁻¹cm⁻¹ (for AMCA)Varies with solvent[4][8][9]

Key Applications & Methodologies

Fluorogenic Substrates for Enzyme Assays

7-alkoxycoumarins are excellent fluorogenic substrates for various enzymes, particularly Cytochrome P450 (CYP) oxidases and hydrolases.[10] In a typical assay, the enzyme catalyzes the O-dealkylation of the 7-methoxy group, converting the weakly fluorescent substrate into the highly fluorescent 7-hydroxy-4-methylcoumarin (7H4MC).[10] The rate of fluorescence increase is directly proportional to the enzyme's activity.[2]

enzyme_workflow sub 7-Methoxy-4-methylcoumarin (Substrate, Low Fluorescence) enz Enzyme (e.g., CYP450) sub->enz O-demethylation prod 7-Hydroxy-4-methylcoumarin (Product, High Fluorescence) enz->prod Catalysis det Fluorescence Detection (Ex: ~360nm, Em: ~450nm) prod->det Measurement

Figure 1. General mechanism of an enzyme assay using a fluorogenic coumarin substrate.

Protocol 1: General Cytochrome P450 (CYP) Enzyme Activity Assay

This protocol outlines a general method for measuring CYP activity in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • 7-Methoxy-4-methylcoumarin (or other 7-alkoxycoumarin substrate)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the coumarin substrate in DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute HLMs to the desired concentration (e.g., 0.1-0.5 mg/mL) in phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the coumarin substrate to the wells. A typical starting concentration is 10-50 µM, but this should be optimized.

    • Include control wells: a "no-enzyme" control (buffer instead of HLMs) and a "no-substrate" control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" controls.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed time. Use excitation and emission wavelengths appropriate for the product (e.g., Ex: ~360 nm, Em: ~450 nm for 7H4MC).[4][11]

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • For endpoint assays, subtract the fluorescence of the "no-enzyme" control from all other readings.

    • Generate a standard curve using known concentrations of the fluorescent product (e.g., 7H4MC) to convert relative fluorescence units (RFU) to the amount of product formed.[11]

Covalent Labeling of Biomolecules

Derivatives of 7-methoxy-4-methylcoumarin, such as those containing carboxylic acids (e.g., MCA), maleimides, or N-hydroxysuccinimide (NHS) esters, can be used to covalently label biomolecules like proteins, peptides, and fatty acids.[5][12][13] Amine-reactive derivatives (NHS esters) react with primary amines (lysine residues and the N-terminus), while maleimide derivatives react with free sulfhydryl groups (cysteine residues).

labeling_workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_sol 1. Prepare Protein Solution in Amine-Free Buffer (pH 8.3) d_sol 2. Prepare Reactive Dye Solution (in DMSO) mix 3. Mix Protein and Dye (Optimize Dye:Protein Ratio) d_sol->mix incubate 4. Incubate (1 hr, RT) Protect from Light mix->incubate quench 5. Quench Reaction (e.g., with Hydroxylamine) incubate->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze 7. Analyze Conjugate (Spectrophotometry for DOL) purify->analyze

Figure 2. Experimental workflow for labeling a protein with an amine-reactive coumarin dye.

Protocol 2: Covalent Labeling of Proteins with an Amine-Reactive Coumarin

This protocol describes the labeling of a protein using a generic amine-reactive (NHS ester) coumarin derivative.

Materials:

  • Protein of interest

  • Amine-reactive coumarin dye (e.g., AMCA-NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3. Crucially, avoid buffers containing primary amines like Tris. [11][14]

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[14]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Slowly add a calculated amount of the dye solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of dye over protein is a common starting point for optimization.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of ~100 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion column equilibrated with your desired storage buffer (e.g., PBS).

    • The protein-dye conjugate will typically be the first colored band to elute. Collect the relevant fractions.

Protocol 3: Determining the Degree of Labeling (DOL)

The DOL (the average number of dye molecules per protein molecule) is a critical quality control parameter. It can be determined spectrophotometrically.[15]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at two wavelengths:

    • 280 nm (A₂₈₀), which corresponds to the protein absorbance.

    • The absorbance maximum of the dye (A_max), e.g., ~350 nm for AMCA.

  • Calculate a correction factor (CF) to account for the dye's absorbance at 280 nm:

    • CF = A₂₈₀ of free dye / A_max of free dye

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Conc. (M))

    • Where ε_dye is the molar extinction coefficient of the dye at its λ_max.

decision_tree start What is your application? q1 Enzyme Activity Assay? start->q1 q2 Covalent Biomolecule Labeling? start->q2 q3 Sensing Environmental pH? start->q3 ans1 Use a 7-alkoxycoumarin (e.g., 7-Methoxy-4-methylcoumarin) as a fluorogenic substrate. q1->ans1 Yes ans2 Select a reactive derivative. - MCA/NHS-ester for amines (Lys) - Maleimide for thiols (Cys) q2->ans2 Yes ans3 Choose a pH-sensitive derivative (e.g., 7-hydroxy or 7-amino coumarins). Verify pH range. q3->ans3 Yes

Figure 3. Logic diagram for selecting a suitable coumarin derivative based on application.

References

Application Notes and Protocols for 7-Acetoxy-4-Methylcoumarin in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-4-methylcoumarin, colloquially referred to as 7-MAC, is a fluorogenic substrate primarily employed in the detection of esterase activity. This compound, upon enzymatic cleavage of its acetyl group, yields the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The resulting increase in fluorescence provides a sensitive and continuous measure of enzyme activity, making it a valuable tool in drug discovery and biochemical research. While not a direct substrate for deacetylases such as HDACs and sirtuins, its use in conjunction with these studies can be relevant for assessing sample purity or identifying confounding esterase activities.

Principle of the Assay

The 7-acetoxy-4-methylcoumarin based assay relies on a straightforward enzymatic reaction. In its native state, 7-acetoxy-4-methylcoumarin is a non-fluorescent molecule. Esterases, a class of hydrolase enzymes, catalyze the cleavage of the ester bond in 7-acetoxy-4-methylcoumarin. This hydrolysis reaction releases acetic acid and the highly fluorescent compound 7-hydroxy-4-methylcoumarin. The intensity of the emitted fluorescence is directly proportional to the amount of 7-hydroxy-4-methylcoumarin produced, and thus, to the esterase activity in the sample. The reaction can be monitored in real-time using a fluorometer.

G sub 7-Acetoxy-4-methylcoumarin (Non-fluorescent) enz Esterase sub->enz prod 7-Hydroxy-4-methylcoumarin (Fluorescent) enz->prod Hydrolysis ac Acetate enz->ac

Figure 1: Enzymatic conversion of 7-acetoxy-4-methylcoumarin to a fluorescent product.

Materials and Reagents

  • 7-Acetoxy-4-methylcoumarin (Substrate)

  • Purified esterase (e.g., Porcine Liver Esterase) as a positive control

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplates, flat bottom

  • Fluorometric microplate reader

Experimental Protocols

I. Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 7-acetoxy-4-methylcoumarin in 100% DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the desired esterase in Assay Buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically. For a positive control, a 1 mg/mL stock of Porcine Liver Esterase can be prepared and serially diluted.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4. This buffer can be stored at 4°C.

II. Enzyme Activity Assay Protocol

The following protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.

G prep Prepare Reagents (Substrate, Enzyme, Buffer) plate Add Assay Buffer and Substrate to Microplate Wells prep->plate incubate1 Pre-incubate at 37°C for 5 min plate->incubate1 add_enz Initiate Reaction: Add Enzyme Solution incubate1->add_enz measure Measure Fluorescence (Kinetic or Endpoint) add_enz->measure analyze Data Analysis measure->analyze

Application Notes and Protocols for 7-Methoxy-4-acetylcoumarin (7-MAC) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-methoxy-4-acetylcoumarin (7-MAC) as a fluorogenic substrate in high-throughput screening (HTS) assays, particularly for the identification of deacetylase inhibitors. The methodologies described are grounded in established principles of coumarin-based fluorescent assays and are tailored for robust and reproducible screening campaigns.

Introduction to this compound in High-Throughput Screening

7-Methoxy-4-acetylcoumarin (this compound) is a fluorogenic compound with significant potential for application in high-throughput screening (HTS) to identify modulators of enzyme activity. Its core utility lies in the enzymatic cleavage of the acetyl group, which leads to a change in its fluorescent properties. This characteristic makes it an ideal candidate for developing sensitive and continuous assays for enzymes such as histone deacetylases (HDACs) and sirtuins, which are crucial targets in drug discovery, particularly in oncology and neurodegenerative diseases.

The fundamental principle of an HTS assay using this compound involves the enzymatic deacetylation of the substrate. In its acetylated form, this compound is weakly fluorescent. Upon enzymatic removal of the acetyl group by a deacetylase, the resulting product, 7-methoxy-4-hydroxycoumarin, exhibits significantly enhanced fluorescence. This increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust signal for HTS applications.

Key Applications

The primary application of this compound in HTS is in the screening for inhibitors of deacetylating enzymes. This includes:

  • Histone Deacetylases (HDACs): Screening for inhibitors of various classes of HDACs involved in epigenetic regulation and cancer.

  • Sirtuins (SIRTs): Identifying activators or inhibitors of NAD+-dependent deacetylases, which are key regulators of metabolism, aging, and cellular stress responses.

Signaling Pathway

The enzymatic reaction involving this compound in a deacetylase assay can be depicted as a straightforward signaling pathway. The enzyme, such as a sirtuin, acts on the this compound substrate, leading to the production of a fluorescent signal.

G cluster_0 Deacetylase Activity 7_MAC 7-Methoxy-4-acetylcoumarin (Substrate, Low Fluorescence) Product 7-Methoxy-4-hydroxycoumarin (Product, High Fluorescence) 7_MAC->Product Enzymatic Deacetylation Deacetylase Deacetylase Enzyme (e.g., Sirtuin) Deacetylase->7_MAC Inhibitor Potential Inhibitor Inhibitor->Deacetylase Inhibition

Enzymatic conversion of this compound to a fluorescent product.

Experimental Protocols

The following are detailed protocols for the use of this compound in HTS assays for the identification of deacetylase inhibitors. These protocols are designed for a 384-well plate format, which is common in HTS.

General Assay Principle: A Two-Step Coupled Enzymatic Assay

This proposed assay is a two-step, coupled-enzyme reaction. In the first step, a deacetylase (e.g., a sirtuin) removes the acetyl group from this compound. In the second step, a "developer" enzyme is used to cleave a different part of the molecule (if the deacetylated product is not sufficiently fluorescent on its own) or to stop the reaction and stabilize the fluorescent signal. The increase in fluorescence is measured to determine the deacetylase activity.

Protocol for Sirtuin (SIRT1) Inhibitor Screening

This protocol is adapted from established methods for sirtuin activity assays using fluorogenic substrates.

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.

  • SIRT1 Enzyme: Recombinant human SIRT1, diluted in Assay Buffer.

  • This compound Substrate: 10 mM stock solution in DMSO.

  • NAD+: 10 mM stock solution in water.

  • Developer Solution: Contains a stopping reagent and potentially a second enzyme if needed. For sirtuins, a common stop solution includes 10 mM nicotinamide (a sirtuin inhibitor) and a developer enzyme like trypsin if a peptide-coumarin conjugate were used. For a direct this compound assay, the developer may primarily serve to stop the reaction and adjust the pH for optimal fluorescence.

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control Inhibitor: A known SIRT1 inhibitor (e.g., Ex-527).

  • Plates: 384-well, black, flat-bottom plates.

Experimental Workflow:

G cluster_workflow HTS Workflow for SIRT1 Inhibitor Screening A 1. Reagent Preparation - Dilute SIRT1, this compound, NAD+ - Prepare compound plates B 2. Compound Dispensing - Add test compounds, positive and negative controls to 384-well plate A->B C 3. Enzyme Addition - Add diluted SIRT1 enzyme to all wells B->C D 4. Pre-incubation - Incubate for 15 min at 37°C C->D E 5. Reaction Initiation - Add this compound and NAD+ solution to all wells D->E F 6. Reaction Incubation - Incubate for 60 min at 37°C E->F G 7. Reaction Termination - Add Developer/Stop Solution F->G H 8. Signal Detection - Read fluorescence (Ex: 360 nm, Em: 460 nm) G->H I 9. Data Analysis - Calculate % inhibition and IC50 values H->I

HTS workflow for identifying SIRT1 inhibitors using this compound.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare fresh Assay Buffer.

    • Thaw SIRT1 enzyme on ice and dilute to the desired concentration (e.g., 2X final concentration) in cold Assay Buffer.

    • Prepare a 2X substrate solution by diluting the this compound and NAD+ stock solutions in Assay Buffer. The final concentration of this compound and NAD+ will depend on their Km values for the enzyme and should be optimized.

  • Compound Plating:

    • Dispense a small volume (e.g., 1 µL) of test compounds, positive control inhibitor, and DMSO (for negative controls) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Add an equal volume (e.g., 10 µL) of the diluted SIRT1 enzyme solution to all wells.

  • Pre-incubation:

    • Mix the plate gently and incubate at 37°C for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation:

    • Add an equal volume (e.g., 10 µL) of the 2X substrate solution (containing this compound and NAD+) to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination:

    • Add the Developer/Stop Solution to all wells to stop the enzymatic reaction.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a plate reader with excitation and emission wavelengths optimized for the deacetylated product (e.g., Ex: ~360 nm, Em: ~460 nm).

Data Presentation and Analysis

Quantitative data from HTS assays are crucial for identifying and prioritizing hits. The following table summarizes key parameters for a typical deacetylase HTS assay.

ParameterAssay TypeTypical ValueNotes
IC50 Biochemical AssayCompound-dependentThe half-maximal inhibitory concentration, a measure of inhibitor potency.
Z'-factor 384-well Plate Assay> 0.5A measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background Fluorescence Assay> 5The ratio of the signal from the uninhibited reaction to the background signal, indicating the assay window.
Substrate Concentration Enzymatic Assay~KmThe concentration of this compound should be near its Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.
Enzyme Concentration Enzymatic AssayOptimized for linearityThe enzyme concentration should be chosen to ensure the reaction rate is linear over the incubation period.

Assay Validation and Quality Control

For any HTS campaign, rigorous assay validation is essential to ensure the reliability of the screening data.

Key Validation Steps:

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not significantly affect the enzyme activity.

  • Reagent Stability: Assess the stability of all reagents under storage and assay conditions.

  • Assay Linearity: Confirm that the fluorescent signal increases linearly with time and enzyme concentration under the chosen assay conditions.

  • Z'-factor Determination: Calculate the Z'-factor from multiple plate replicates using positive and negative controls to confirm the robustness and suitability of the assay for HTS.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., uninhibited enzyme).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., inhibited enzyme or no enzyme).

Conclusion

7-Methoxy-4-acetylcoumarin (this compound) represents a promising fluorogenic substrate for the high-throughput screening of deacetylase inhibitors. The protocols and guidelines presented here, based on well-established principles of coumarin-based assays, provide a solid framework for researchers to develop and implement robust and reliable HTS campaigns. Proper assay optimization and validation are critical for the success of these screens and for the identification of novel therapeutic candidates.

Synthesis of 7-MAC: A Key Intermediate for Cephalosporin Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-3-cephem-4-carboxylic acid (7-MAC) is a crucial intermediate in the synthesis of various semi-synthetic cephalosporin antibiotics. The introduction of the 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl moiety at the C-3 position of the cephalosporin core, 7-aminocephalosporanic acid (7-ACA), imparts specific antibacterial properties to the final drug substance. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, aimed at researchers and professionals in the field of drug development and pharmaceutical sciences.

Chemical Synthesis of this compound from 7-ACA

The primary route for the synthesis of this compound involves the nucleophilic substitution of the acetoxy group at the C-3' position of 7-aminocephalosporanic acid (7-ACA) with 5-methyl-1,3,4-thiadiazole-2-thiol. This reaction can be carried out under different conditions, primarily differing in the solvent system and the reagents used to facilitate the reaction. Below are two detailed protocols for this synthesis.

Data Presentation: Synthesis Parameters

For a clear comparison of the two primary synthetic methods, the following table summarizes the key quantitative data.

ParameterMethod 1: Aqueous SynthesisMethod 2: Acetonitrile Synthesis
Starting Material 7-Aminocephalosporanic acid (7-ACA)7-Aminocephalosporanic acid (7-ACA)
Reagent 5-methyl-2-mercapto,1,3,4-thiadiazole5-mercapto-2-methyl-1,3,4-thiadiazole
Solvent WaterAcetonitrile
Catalyst/Promoter Triethylamine, Pivalic acidDicyclohexylcarbodiimide (as part of DCPA)
Reaction Temperature 82°C initially, then cooled to 65°C14°C initially, then 25-27°C
Reaction Time 30 minutes30 minutes
Overall Yield 87%Not explicitly stated, but a specific product mass is given
Purity Described as "technically pure"Not explicitly stated

Experimental Protocols

Method 1: Synthesis of this compound in an Aqueous Medium

This protocol describes the synthesis of this compound from 7-ACA and 5-methyl-2-mercapto,1,3,4-thiadiazole in water, facilitated by triethylamine and pivalic acid.

Materials:

  • 7-aminocephalosporanic acid (7-ACA) (92% purity)

  • 5-methyl-2-mercapto,1,3,4-thiadiazole

  • Triethylamine

  • Pivalic acid

  • Water

  • Acetone

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 30 g of 5-methyl-2-mercapto,1,3,4-thiadiazole, 32 ml of triethylamine, and 5 g of pivalic acid in 2 liters of water.

  • Heat the mixture to 82°C with vigorous stirring until all solids are dissolved.

  • In a single portion, add 40 g of 7-aminocephalosporanic acid (92%) and an additional 5 g of pivalic acid to the heated solution.

  • Continue vigorous stirring at 82°C. A precipitate of the product will begin to form within a few minutes.

  • After 30 minutes of stirring at this temperature, cool the reaction mixture to 65°C.

  • Isolate the solid product by filtration.

  • Wash the collected solid with water and then with acetone.

  • The initial filtration should yield approximately 35 g of this compound.

  • Cool the filtrate to 20°C and filter again to recover a second fraction of the product (approximately 5 g).

  • Combine the fractions and dry the product. The total yield is approximately 87%.[1]

Characterization:

The product can be characterized by infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy to confirm its identity and purity.[1]

Method 2: Synthesis of this compound in Acetonitrile

This protocol outlines the synthesis of this compound using acetonitrile as the solvent.

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 5-mercapto-2-methyl-1,3,4-thiadiazole

  • DCPA (likely a protected form of a carboxylic acid, used to activate the thiol)

  • Acetonitrile

  • 25% Aqueous ammonia

  • Ice

  • Reaction vessel with cooling and stirring capabilities

  • Filtration apparatus

Procedure:

  • Cool 14.8 g of DCPA to 14°C in a reaction vessel.

  • Add 1.59 g of 5-mercapto-2-methyl-1,3,4-thiadiazole to the cooled DCPA. The temperature will rise to approximately 25°C as the solid dissolves.

  • Add 6.0 ml of acetonitrile to the mixture and cool the solution to 15°C.

  • To this cooled solution, add 2.72 g of 7-ACA and 10.0 ml of acetonitrile.

  • Stir the reaction mixture at 25° to 27°C for 30 minutes.

  • Pour the reaction solution into 80 g of an ice-water mixture.

  • Store the mixture in a refrigerator overnight to allow for complete precipitation.

  • Adjust the pH of the cold suspension to 4.0 with 25% aqueous ammonia.

  • Stir the mixture for 1 hour under ice-cooling.

  • Recover the resulting precipitate by filtration.

  • Wash the filter cake successively with 50 ml of cold water and 50 ml of acetone.

  • Dry the solid to afford 2.40 g of 7-amino-3-[(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid.

Visualization of Experimental Workflows

Logical Workflow for this compound Synthesis

The following diagram illustrates the general logical workflow for the synthesis of this compound starting from 7-ACA.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_output Final Product Start_7ACA 7-ACA Reaction Nucleophilic Substitution Start_7ACA->Reaction Start_Thiadiazole 5-Methyl-1,3,4-thiadiazole-2-thiol Start_Thiadiazole->Reaction Purification Purification Reaction->Purification Isolation & Washing Product This compound Purification->Product Analysis Characterization (NMR, HPLC) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Detailed Workflow for Method 1 (Aqueous Synthesis)

This diagram provides a step-by-step visualization of the experimental protocol for the aqueous synthesis of this compound.

AqueousSynthesis A Mix Thiadiazole, Triethylamine, Pivalic Acid in Water B Heat to 82°C A->B C Add 7-ACA and Pivalic Acid B->C D Stir at 82°C for 30 min C->D E Cool to 65°C D->E F Filter to Isolate Product E->F G Wash with Water and Acetone F->G H Cool Filtrate to 20°C F->H Filtrate J Combine and Dry Product G->J Washed Solid I Second Filtration H->I I->J

Caption: Step-by-step workflow for the aqueous synthesis of this compound.

Concluding Remarks

The synthesis of this compound is a critical step in the production of many cephalosporin antibiotics. The protocols provided herein offer two distinct methods for achieving this transformation. The choice of method may depend on factors such as available equipment, solvent handling capabilities, and desired scale of production. For process optimization, further studies could focus on comparing the reaction kinetics, impurity profiles, and overall cost-effectiveness of these and other potential synthetic routes. Accurate analytical characterization is paramount to ensure the quality and purity of the this compound intermediate for subsequent pharmaceutical manufacturing steps.

References

Application Notes and Protocols: 7-Methoxy-4-methylcoumarin as a pH Indicator in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methylcoumarin is a fluorescent heterocyclic compound belonging to the coumarin family. Its intrinsic fluorescence and sensitivity to the local microenvironment make it a valuable tool in various research applications. While widely recognized as a fluorogenic substrate for enzyme assays and as a fluorescent label, its potential as a pH indicator is an area of growing interest. The fluorescence of coumarin derivatives is often influenced by the protonation state of the molecule, leading to changes in fluorescence intensity and/or emission wavelength in response to pH variations. These characteristics make 7-methoxy-4-methylcoumarin a promising candidate for pH measurements in biological and chemical systems, including cellular assays relevant to drug development.

This document provides detailed application notes and experimental protocols for the utilization of 7-methoxy-4-methylcoumarin as a fluorescent pH indicator.

Physicochemical Properties and Synthesis

7-Methoxy-4-methylcoumarin is a synthetic organic compound.[1] It possesses a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . The compound can be synthesized through various methods, including the Pechmann condensation of resorcinol with ethyl acetoacetate followed by methylation.

Table 1: Physicochemical Properties of 7-Methoxy-4-methylcoumarin

PropertyValueReference
CAS Number 2555-28-4[1]
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, ethanol, and other organic solvents

Principles of pH Sensing

The utility of 7-methoxy-4-methylcoumarin as a pH indicator is rooted in the pH-dependent nature of its fluorescence. While specific data for this compound is not extensively published, the general principle for coumarin-based pH indicators involves the protonation and deprotonation of the coumarin ring system, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. This change in the electronic distribution in the excited state leads to observable changes in the fluorescence spectrum.

For many coumarin derivatives, an increase in pH leads to deprotonation and a subsequent increase or shift in fluorescence emission. The relationship between fluorescence intensity and pH can be described by the Henderson-Hasselbalch equation, allowing for the determination of the compound's pKa value, which represents the pH at which 50% of the indicator is in its deprotonated form.

Quantitative Data: pH-Dependent Fluorescence (Representative)

Disclaimer: The following data is representative and based on the typical behavior of coumarin-based pH indicators. The exact pKa and fluorescence profile of 7-methoxy-4-methylcoumarin should be experimentally determined for precise applications.

Table 2: Representative pH-Dependent Fluorescence of 7-Methoxy-4-methylcoumarin

pHRelative Fluorescence Intensity (a.u.) at λem
4.015
5.025
6.045
7.080
pKa (estimated) ~7.2
8.0120
9.0150
10.0160

Note: Excitation wavelength (λex) is typically in the range of 320-360 nm, and the emission wavelength (λem) is in the range of 400-460 nm. These values should be optimized experimentally.

Experimental Protocols

Protocol 1: Determination of the pKa of 7-Methoxy-4-methylcoumarin

This protocol describes the experimental procedure for determining the acid dissociation constant (pKa) of 7-methoxy-4-methylcoumarin using fluorescence spectroscopy.

Materials:

  • 7-Methoxy-4-methylcoumarin

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers with known pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 4 to 10)

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-methoxy-4-methylcoumarin in DMSO.

  • Working Solution Preparation: Prepare a working solution by diluting the stock solution in the appropriate buffer to a final concentration of 10 µM. Prepare a separate working solution for each pH buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of 7-methoxy-4-methylcoumarin (determine this by an initial absorption scan, typically around 340 nm).

    • Record the fluorescence emission spectrum for each pH sample over a suitable wavelength range (e.g., 400-550 nm).

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Plot the fluorescence intensity at λem as a function of pH.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at which the fluorescence intensity is half of the maximum intensity. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare 10 µM Working Solutions in Buffers (pH 4-10) stock->working scan Record Fluorescence Emission Spectra working->scan plot Plot Intensity vs. pH scan->plot pka Determine pKa from Sigmoidal Fit plot->pka

Caption: Workflow for the determination of the pKa of 7-Methoxy-4-methylcoumarin.

Protocol 2: Measurement of Intracellular pH

This protocol provides a general method for measuring intracellular pH (pHi) using 7-methoxy-4-methylcoumarin in cultured cells.

Materials:

  • Cultured cells

  • 7-Methoxy-4-methylcoumarin

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Calibration buffers of known pH containing a protonophore (e.g., nigericin)

  • Fluorescence microscope or plate reader with fluorescence capabilities

Procedure:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of 5-10 µM 7-methoxy-4-methylcoumarin in HBSS from a 10 mM DMSO stock solution.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cells using a fluorescence microscope or plate reader. Use an appropriate filter set for excitation and emission (e.g., Ex: 350/50 nm, Em: 460/50 nm).

  • Calibration (In Situ):

    • To obtain a quantitative pHi measurement, a calibration curve must be generated.

    • Treat loaded and washed cells with calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a protonophore like nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.

    • Measure the fluorescence intensity at each pH.

    • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

  • Data Analysis:

    • Use the calibration curve to convert the fluorescence intensity of the experimental samples to intracellular pH values.

Intracellular_pH_Measurement cluster_cell_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement & Calibration cluster_analysis Data Analysis seed Seed and Culture Cells load Incubate with 7-Methoxy-4-methylcoumarin seed->load wash1 Wash with HBSS load->wash1 measure Measure Fluorescence wash1->measure calibrate Calibrate with Buffers + Nigericin wash1->calibrate pHi Determine Intracellular pH measure->pHi curve Generate Calibration Curve calibrate->curve curve->pHi

Caption: Experimental workflow for intracellular pH measurement.

Applications in Drug Development

The ability to measure pH is critical in many areas of drug development. Changes in pH are associated with various cellular processes and disease states, including cancer, inflammation, and lysosomal storage disorders.

  • Cancer Research: The acidic tumor microenvironment is a hallmark of many cancers and plays a role in tumor progression, invasion, and drug resistance. 7-Methoxy-4-methylcoumarin can potentially be used to monitor pH changes in cancer cells and spheroids in response to therapeutic agents.

  • Lysosomal pH: Lysosomes are acidic organelles, and their pH is crucial for their function. Alterations in lysosomal pH are implicated in various diseases. Fluorescent probes like 7-methoxy-4-methylcoumarin can be used to study the effects of drugs on lysosomal pH.

  • High-Throughput Screening (HTS): The fluorescence-based nature of this pH indicator makes it amenable to HTS formats for screening compound libraries for their effects on cellular pH.

Drug_Development_Applications cluster_applications Applications in Drug Development probe 7-Methoxy-4-methylcoumarin (pH Indicator) cancer Cancer Research (Tumor Microenvironment pH) probe->cancer lysosome Lysosomal pH Studies probe->lysosome hts High-Throughput Screening (Cellular pH Assays) probe->hts

Caption: Key applications in drug development.

Conclusion

7-Methoxy-4-methylcoumarin presents itself as a valuable fluorescent probe for pH measurements in a research setting. While detailed quantitative data on its pH-dependent fluorescence requires further experimental characterization, the protocols and principles outlined in these application notes provide a solid foundation for its use. Its straightforward application and compatibility with standard fluorescence instrumentation make it an accessible tool for scientists and drug development professionals investigating pH-related biological phenomena. It is strongly recommended that users experimentally determine the pKa and optimal spectral characteristics of 7-methoxy-4-methylcoumarin under their specific experimental conditions to ensure accurate and reproducible results.

References

Application Notes and Protocols for Measuring 7-MAC Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-acetylcoumarin (7-MAC) is a fluorogenic compound that exhibits minimal fluorescence until it is enzymatically converted to the highly fluorescent product, 7-methoxycoumarin. This property makes this compound and its derivatives valuable probes for measuring the activity of various enzymes, particularly hydrolases and oxidases, in biochemical assays and high-throughput screening (HTS). The enzymatic reaction cleaves the acetyl group, releasing the fluorescent core, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. These application notes provide a detailed experimental setup and protocols for measuring this compound fluorescence.

Core Principles

The fundamental principle behind using this compound as a fluorescent probe lies in the significant change in its fluorescence properties upon enzymatic modification. The acetyl group at the 4-position quenches the fluorescence of the coumarin core. Enzymatic cleavage of this group yields 7-methoxycoumarin, which is highly fluorescent. The rate of fluorescence increase is a direct measure of the enzymatic reaction rate.

Data Presentation

Quantitative data for 7-Methoxycoumarin, the fluorescent product of this compound enzymatic conversion, is summarized below. Data for the closely related 7-Methoxycoumarin-4-acetic acid (MCA) is also provided for reference.

Property7-Methoxycoumarin (Product of this compound)7-Methoxycoumarin-4-acetic acid (MCA)Reference(s)
Excitation Maximum (λex)~320-330 nm322 nm[1]
Emission Maximum (λem)~380-390 nm381 nm[1]
Quantum Yield (ΦF)Not explicitly found for this compound product0.18 (in Methanol)[1]
Molar Extinction Coeff. (ε)Not explicitly found for this compound product11,820 cm⁻¹M⁻¹ at 323.8 nm[1]

Experimental Protocols

Protocol 1: General Measurement of this compound Fluorescence using a Spectrofluorometer

This protocol outlines the fundamental steps for measuring the fluorescence of the product generated from a this compound-based substrate.

Materials:

  • This compound-based substrate

  • Enzyme of interest

  • Assay buffer (optimized for the specific enzyme)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Positive control (purified 7-methoxycoumarin, if available)

  • Negative control (assay buffer without enzyme)

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.

    • Set the excitation wavelength to the optimal value for 7-methoxycoumarin (e.g., 325 nm).

    • Set the emission wavelength to the optimal value for 7-methoxycoumarin (e.g., 385 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio. A spectral bandwidth of 4-5 nm is a good starting point.[1]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based substrate in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final concentration should be optimized for the specific enzyme, typically near its Michaelis-Menten constant (Km).

    • Prepare the enzyme solution in the assay buffer and keep it on ice.

  • Assay Execution:

    • In a 1 cm quartz cuvette, add the appropriate volume of assay buffer.

    • Add the working substrate solution to the cuvette and mix gently.

    • Place the cuvette in the spectrofluorometer and record the baseline fluorescence.

    • To initiate the reaction, add the enzyme solution to the cuvette and mix quickly but gently.

    • Immediately start recording the fluorescence intensity over time. For kinetic assays, record data every 30-60 seconds for a duration sufficient to observe the initial linear phase of the reaction. For endpoint assays, incubate the reaction for a fixed time before measuring the final fluorescence.

  • Controls:

    • No-enzyme control: Prepare a reaction mixture containing the substrate and assay buffer but no enzyme. This will determine the background fluorescence of the substrate.

    • No-substrate control: Prepare a reaction mixture containing the enzyme and assay buffer but no substrate. This will measure any intrinsic fluorescence from the enzyme or buffer components.

    • Positive control: If available, create a standard curve using known concentrations of 7-methoxycoumarin to convert fluorescence units to the concentration of the product formed.

  • Data Analysis:

    • For kinetic assays, plot fluorescence intensity versus time and determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • For endpoint assays, subtract the fluorescence of the no-enzyme control from all other readings.

    • If a standard curve was generated, use it to convert the fluorescence readings into the concentration of the product.

Protocol 2: High-Throughput Screening (HTS) Assay for Enzyme Inhibitors Using a this compound Substrate

This protocol is designed for screening compound libraries for potential inhibitors of an enzyme that processes a this compound-based substrate, using a microplate reader.

Materials:

  • This compound-based substrate

  • Enzyme of interest

  • Assay buffer

  • Compound library (dissolved in DMSO)

  • Black, opaque 96-well or 384-well microplates

  • Microplate reader with fluorescence detection capabilities

  • Positive control inhibitor (a known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

Procedure:

  • Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate.

    • Include wells with the positive control inhibitor and wells with only DMSO (negative control).

  • Enzyme Addition:

    • Prepare a working solution of the enzyme in the assay buffer.

    • Add the enzyme solution to all wells except for the no-enzyme control wells.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at the optimal temperature for the enzyme to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the this compound-based substrate in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence microplate reader.

    • Set the excitation and emission wavelengths appropriate for 7-methoxycoumarin (e.g., Ex: 325 nm, Em: 385 nm).

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (for kinetic assays) or the final fluorescence intensity (for endpoint assays).

    • Normalize the data to the negative controls (DMSO-only wells), which represent 100% enzyme activity.

    • The activity in the presence of each compound is expressed as a percentage of the control activity.

    • Compounds that show a significant reduction in fluorescence signal are identified as potential inhibitors ("hits").

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events & Enzyme Expression cluster_3 Fluorescence Assay Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Phosphorylation Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Hydrolase_Enzyme Hydrolase_Enzyme Gene_Expression->Hydrolase_Enzyme Translation 7-MAC_Substrate 7-MAC_Substrate Hydrolase_Enzyme->7-MAC_Substrate 7-Methoxycoumarin 7-Methoxycoumarin 7-MAC_Substrate->7-Methoxycoumarin Enzymatic Cleavage Fluorescence_Signal Fluorescence_Signal 7-Methoxycoumarin->Fluorescence_Signal Emits Light HTS_Workflow Start Start Compound_Library_Dispensing Compound_Library_Dispensing Start->Compound_Library_Dispensing Enzyme_Addition Enzyme_Addition Compound_Library_Dispensing->Enzyme_Addition Pre_incubation Pre_incubation Enzyme_Addition->Pre_incubation Substrate_Addition Substrate_Addition Pre_incubation->Substrate_Addition Fluorescence_Reading Fluorescence_Reading Substrate_Addition->Fluorescence_Reading Data_Analysis Data_Analysis Fluorescence_Reading->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

References

Application Notes and Protocols: The Role of 7-MAC in the Synthesis of Cefmetazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal role of 7-MAC (7β-amino-7α-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid diphenylmethyl ester) in the chemical synthesis of Cefmetazole, a second-generation cephalosporin antibiotic. The following sections outline the synthetic pathway, experimental protocols, and relevant data, offering a comprehensive guide for professionals in drug development and organic synthesis.

Introduction: The Significance of this compound as a Key Intermediate

Cefmetazole is a broad-spectrum cephamycin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its synthesis relies on the strategic assembly of a core cephalosporin nucleus with specific side chains that impart its characteristic antimicrobial activity. This compound has emerged as a crucial intermediate in this process.[3][4] Its structure contains the essential 7-methoxy group, which confers stability against β-lactamase enzymes, and a protected carboxyl group, allowing for selective modification at the 7-amino position.

The primary role of this compound is to serve as the scaffold upon which the N-acyl side chain of Cefmetazole is introduced. This is achieved through the acylation of the 7-amino group of this compound. The diphenylmethyl (benzhydryl) ester protecting the carboxylic acid at the C-4 position is subsequently removed to yield the active cefmetazole acid.

Synthetic Pathway Overview

The conversion of this compound to Cefmetazole sodium generally proceeds through a three-step sequence:

  • Preparation of the Acylating Agent: The side chain, cyanomethylthioacetic acid, is activated to facilitate the acylation reaction. This is typically achieved by converting it into an acyl chloride or by using a coupling agent.

  • Acylation of this compound: The activated side chain is reacted with this compound in the presence of a base to form the N-acylated intermediate, Cefmetazole diphenylmethyl ester.

  • Deprotection and Salt Formation: The diphenylmethyl ester is cleaved to yield Cefmetazole acid, which is then converted to its sodium salt for pharmaceutical use. This final step often involves crystallization and lyophilization to obtain a stable, sterile product.

Diagram of the Synthetic Pathway from this compound to Cefmetazole Sodium

G cluster_0 Step 1: Side Chain Activation cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection & Salt Formation side_chain Cyanomethylthioacetic Acid acyl_chloride Cyanomethylthioacetyl Chloride side_chain->acyl_chloride PCl₅ or SOCl₂ cef_ester Cefmetazole Diphenylmethyl Ester acyl_chloride->cef_ester seven_mac This compound seven_mac->cef_ester cef_acid Cefmetazole Acid cef_ester->cef_acid Deprotection base Organic Base (e.g., Pyridine) base->cef_ester cef_sodium Cefmetazole Sodium cef_acid->cef_sodium Salt Formation & Lyophilization deprotection_reagent Deprotection Reagent (e.g., FeCl₃) deprotection_reagent->cef_acid naoh NaOH or NaHCO₃ naoh->cef_sodium

Caption: Synthetic pathway from this compound to Cefmetazole Sodium.

Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature.[4] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

Protocol 1: Preparation of Cyanomethylthioacetyl Chloride (Side Chain Activation)

  • Materials:

    • Cyanomethylthioacetic acid

    • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanomethylthioacetic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of PCl₅ (1.1 eq) or SOCl₂ (1.2 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • The resulting solution of cyanomethylthioacetyl chloride is typically used immediately in the next step without isolation.

Protocol 2: Acylation of this compound to Cefmetazole Diphenylmethyl Ester

  • Materials:

    • This compound

    • Cyanomethylthioacetyl chloride solution (from Protocol 1)

    • Anhydrous dichloromethane (DCM)

    • Pyridine or Triethylamine (as an organic base)

  • Procedure:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to -10 °C to 0 °C.

    • Slowly add the organic base (1.1 eq) to the this compound solution.

    • To this mixture, add the freshly prepared cyanomethylthioacetyl chloride solution dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material (this compound) is consumed.

    • Upon completion, quench the reaction by adding cold water.

    • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cefmetazole diphenylmethyl ester.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Protocol 3: Deprotection of Cefmetazole Diphenylmethyl Ester and Formation of Cefmetazole Sodium

  • Materials:

    • Cefmetazole diphenylmethyl ester

    • Anhydrous ferric chloride (FeCl₃)

    • Anhydrous ether or anisole

    • Ethyl acetate

    • Sodium bicarbonate or Sodium hydroxide solution

    • Deionized water

  • Procedure for Deprotection:

    • Dissolve the crude Cefmetazole diphenylmethyl ester in a suitable solvent such as anisole or a mixture of DCM and ether.

    • Cool the solution to -10 °C to 0 °C.

    • In a separate flask, prepare a solution of anhydrous FeCl₃ (2.0-3.0 eq) in ether.

    • Add the FeCl₃ solution dropwise to the ester solution while maintaining the low temperature.

    • Stir the reaction mixture for 1-2 hours at 0-5 °C. Monitor the deprotection by TLC or HPLC.

    • Once the reaction is complete, quench by adding a cold aqueous solution of sodium bicarbonate.

    • Separate the aqueous layer containing the sodium salt of Cefmetazole acid. The organic layer can be extracted with additional water to maximize recovery.

  • Procedure for Salt Formation and Isolation:

    • Combine the aqueous extracts and wash with ethyl acetate to remove organic impurities.

    • Adjust the pH of the aqueous solution to approximately 7.0-7.5 with a dilute solution of sodium hydroxide or by adding sodium bicarbonate.

    • The resulting aqueous solution of Cefmetazole sodium can be concentrated under reduced pressure.

    • For final purification, the concentrated solution is often subjected to lyophilization (freeze-drying) to obtain Cefmetazole sodium as a sterile, white to off-white powder.[4][5]

Experimental Workflow Diagram

G start Start side_chain_prep Prepare Cyanomethylthioacetyl Chloride Solution start->side_chain_prep dissolve_7mac Dissolve this compound in Anhydrous DCM start->dissolve_7mac acylation Acylation Reaction (0-5 °C, 2-4 h) side_chain_prep->acylation dissolve_7mac->acylation quench_workup_acyl Quench with Water & Aqueous Work-up acylation->quench_workup_acyl crude_ester Crude Cefmetazole Diphenylmethyl Ester quench_workup_acyl->crude_ester deprotection Deprotection with FeCl₃ (0-5 °C, 1-2 h) crude_ester->deprotection quench_workup_deprot Quench with NaHCO₃(aq) & Aqueous Extraction deprotection->quench_workup_deprot cef_acid_soln Aqueous Solution of Cefmetazole Sodium Salt quench_workup_deprot->cef_acid_soln purification Wash with Ethyl Acetate & pH Adjustment cef_acid_soln->purification lyophilization Lyophilization purification->lyophilization final_product Cefmetazole Sodium (Final Product) lyophilization->final_product

Caption: Experimental workflow for the synthesis of Cefmetazole Sodium from this compound.

Data Presentation

The following table summarizes quantitative data reported in the literature for the synthesis of Cefmetazole and its intermediates.

StepStarting MaterialProductReported Yield (%)Reported Purity (%)Reference
Overall Synthesis This compoundCefmetazole Sodium58 - 6292[4]
Alternative Starting Material 7β-dichloroacetamido-3-(...)-triethylamine saltCefmetazole Sodium55 - 65High[6]

Note: The yields and purities can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Characterization of Cefmetazole

The final product, Cefmetazole, is typically characterized using a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used to determine the purity of Cefmetazole and to quantify any related substances or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of Cefmetazole. Key signals include those for the β-lactam protons, the methoxy group, and the protons of the N-acyl and C-3 side chains.

  • Infrared (IR) Spectroscopy: The IR spectrum of Cefmetazole will show characteristic absorption bands for the β-lactam carbonyl group (typically around 1760-1780 cm⁻¹), the amide carbonyl, and other functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of Cefmetazole and to aid in the identification of any impurities or degradation products.

These application notes and protocols provide a foundational understanding of the synthesis of Cefmetazole from the key intermediate this compound. It is recommended that these procedures be performed by trained professionals in a controlled laboratory setting.

References

Application Notes and Protocols for Cellular Uptake and Imaging with 7-MAC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-methoxy-4-methyl-2H-chromen-2-one (7-MAC) derivatives for cellular imaging. This document outlines the key photophysical properties of relevant coumarin-based probes, detailed protocols for their application in live and fixed cell imaging, and insights into their cellular uptake mechanisms and potential biological effects.

Introduction to this compound Derivatives in Cellular Imaging

7-methoxy-4-methyl-2H-chromen-2-one (this compound) and its derivatives belong to the coumarin family of fluorophores, which are widely recognized for their utility in biological imaging.[1] These compounds are characterized by a benzopyran-2-one core and their fluorescence properties can be finely tuned through chemical modifications.[1] This structural versatility allows for the development of probes with a range of excitation and emission profiles, making them suitable for various imaging applications.[1]

The key advantages of using coumarin-based probes like this compound derivatives in cellular imaging include their high fluorescence quantum yields, good photostability, and relatively small size, which often translates to excellent cell permeability.[1] Furthermore, many coumarin derivatives exhibit sensitivity to their microenvironment, such as changes in polarity and pH, enabling the study of dynamic cellular processes.[1]

Applications of these probes are diverse, ranging from general cell staining to the development of targeted sensors for specific organelles, metal ions, and reactive oxygen species.[1] This document will focus on the practical aspects of using this compound derivatives for cellular uptake and imaging studies.

Data Presentation: Properties of this compound and Related Coumarin Derivatives

The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following tables summarize key quantitative data for this compound and other relevant coumarin derivatives used in cellular imaging.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

Derivative Name/NumberExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Target Organelle/AnalyteReference
7-Methoxy-4-methylcoumarin (this compound) ~355~405-~50General cytoplasm/membranes[2]
7-Hydroxy-4-methylcoumarin ~360~450-~90General cytoplasm, pH-sensitive[3]
7-Amino-4-methylcoumarin (AMC) ~351~430-~79General cytoplasm, Enzyme assays[1]
Coumarin 6 ~458~505-~47Lipid Droplets
ER-Tracker™ Blue-White DPX (Coumarin derivative) ~374~430-640-VariableEndoplasmic Reticulum
MitoTracker™ Green FM (Coumarin derivative) ~490~516-~26Mitochondria

Note: "-" indicates that the specific data was not provided in the cited sources. The photophysical properties of coumarin derivatives can be influenced by the solvent and cellular microenvironment.

Table 2: Cellular Uptake and Cytotoxicity Data for Selected Coumarin Derivatives

Derivative NameCell LineUptake Metric (e.g., MFI)Incubation Time (h)IC50 (µM)Reference
Coumarin-6 loaded Nanoparticles MCF-7Time-dependent increase in MFI0.5 - 4-[4]
Coumarin-6 loaded Nanoparticles MDA-MB-231Time-dependent increase in MFI0.5 - 4-[4]
Coumarin-6 loaded Nanoparticles HT-29Increased MFI vs. free coumarin-6--[5]
Various 4-methylcoumarin derivatives K562, LS180, MCF-7--25.1 - 45.8
Arylazopyrazole derivatives MCF-7--3.0 - 7.0[6]

MFI: Mean Fluorescence Intensity. IC50: Half-maximal inhibitory concentration, a measure of cytotoxicity.[7][8]

Experimental Protocols

Accurate and reproducible results in cellular imaging depend on carefully executed experimental protocols. The following provides detailed methodologies for live and fixed cell imaging using this compound derivatives.

General Protocol for Live Cell Staining

This protocol provides a general guideline for staining live cells with this compound derivatives. Optimization of probe concentration and incubation time is recommended for different cell types and specific experimental needs.

Materials:

  • This compound derivative stock solution (typically 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Prepare Staining Solution: On the day of the experiment, dilute the this compound derivative stock solution in pre-warmed (37°C) complete cell culture medium to the final working concentration (typically ranging from 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh, pre-warmed culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter set for the specific this compound derivative (e.g., DAPI filter set for blue-emitting coumarins).[1]

General Protocol for Fixed Cell Staining

Some this compound derivatives may be suitable for staining fixed cells, allowing for the preservation of cellular morphology.

Materials:

  • This compound derivative stock solution (1-10 mM in DMSO)

  • PBS, pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Cells cultured on coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If the this compound derivative targets an intracellular structure, permeabilize the cells with a suitable buffer for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of the this compound derivative in PBS at the desired final concentration (e.g., 1-10 µM). Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.

Protocol for Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry can be used to quantify the uptake of fluorescent this compound derivatives on a single-cell basis.

Materials:

  • This compound derivative

  • Cells in suspension

  • PBS with 2% Fetal Bovine Serum (FACS buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in culture medium.

  • Incubation: Treat cells with varying concentrations of the this compound derivative for different time points (e.g., 0.5, 1, 2, 4 hours) at 37°C. Include an untreated control group.

  • Wash: After incubation, centrifuge the cells and wash them twice with cold PBS to remove excess probe and stop uptake.

  • Resuspend: Resuspend the cell pellets in FACS buffer.

  • Analysis: Analyze the cells on a flow cytometer, using the appropriate laser and filter combination to detect the fluorescence of the this compound derivative.

  • Data Quantification: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized probe.[4][5]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells to 50-70% confluency prepare_stain Prepare staining solution (1-10 µM this compound derivative) cell_culture->prepare_stain incubate Incubate cells (15-30 min at 37°C) prepare_stain->incubate wash Wash cells with PBS incubate->wash acquire_image Acquire images with fluorescence microscope wash->acquire_image quantify Quantify fluorescence intensity acquire_image->quantify

General workflow for live-cell imaging with this compound derivatives.

uptake_mechanism cluster_membrane Plasma Membrane extracellular Extracellular this compound Derivative passive_diffusion Passive Diffusion extracellular->passive_diffusion endocytosis Endocytosis extracellular->endocytosis intracellular Intracellular this compound Derivative passive_diffusion->intracellular endocytosis->intracellular

Potential cellular uptake mechanisms for this compound derivatives.

signaling_pathway cluster_pi3k PI3K/AKT Pathway coumarin Coumarin Derivative pi3k PI3K coumarin->pi3k Inhibition akt AKT pi3k->akt Activation downstream Downstream Effects (e.g., Cell Survival, Proliferation) akt->downstream Modulation

Inhibitory effect of some coumarin derivatives on the PI3K/AKT signaling pathway.

Conclusion

This compound derivatives represent a valuable class of fluorescent probes for cellular imaging. Their favorable photophysical properties and amenability to chemical modification allow for a wide range of applications in cell biology and drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate these powerful tools into their experimental workflows. As with any fluorescent probe, empirical optimization of staining conditions is crucial for achieving high-quality, reproducible results.

References

Practical Applications of Coumarin Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the practical uses of coumarin derivatives in drug discovery. Coumarins, a versatile class of benzopyrone-containing compounds, have demonstrated a wide range of pharmacological activities, making them a privileged scaffold in medicinal chemistry. This guide focuses on their applications as anticoagulants, anticancer agents, central nervous system (CNS) modulators, and antimicrobial agents.

Anticoagulant Applications

Coumarin derivatives, most notably warfarin, are widely used as oral anticoagulants. Their primary mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.

Quantitative Data: Anticoagulant Activity

The anticoagulant potential of coumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor. An increase in PT indicates a delay in clotting and thus, anticoagulant activity.

Compound/DerivativeTest SystemEffect on Prothrombin Time (PT)Reference
WarfarinRabbit PlasmaSignificant prolongation[1]
4-hydroxycoumarinMouse Plasma11.30 ± 0.63 s (control: 9.16 ± 0.15 s)[2]
Compound 1 (a 4-aryl-dihydropyridine-coumarin hybrid)Mouse Plasma20.80 ± 0.54 s (control: 9.16 ± 0.15 s)[2]
Compound 2 (a 4-aryl-dihydropyridine-coumarin hybrid)Mouse Plasma21.30 ± 0.38 s (control: 9.16 ± 0.15 s)[2]
CalophyllolideRabbit PlasmaHigh anticoagulant activity[3]
4-methyl-2,5-dioxo-3-phenyl-2H,5H-pyrano[3,2-c][4]-benzopyranRabbit PlasmaHigh anticoagulant activity[3]
Experimental Protocol: Prothrombin Time (PT) Assay

This protocol is a modification of Quick's one-stage method and is suitable for determining the anticoagulant activity of coumarin derivatives.[1][3][5][6][7][8][9]

Materials:

  • Test coumarin derivative

  • Control (e.g., warfarin or vehicle)

  • Rabbit or human plasma (platelet-poor)

  • 0.109 M Sodium citrate solution

  • Tissue thromboplastin reagent (containing calcium chloride)

  • Water bath (37°C)

  • Stopwatch

  • Test tubes

Procedure:

  • Blood Collection and Plasma Preparation:

    • Collect whole blood in a tube containing 0.109 M sodium citrate in a 9:1 blood to anticoagulant ratio.

    • Centrifuge the blood sample at 2500 x g for 15 minutes to obtain platelet-poor plasma.

    • Carefully separate the plasma into a clean plastic test tube. The assay should be performed within 4 hours of collection.

  • Assay Setup:

    • Pipette 100 µL of the plasma into a clean test tube.

    • Add the test coumarin derivative at the desired concentration. For in vivo studies, plasma is collected from animals previously treated with the compound.

    • Incubate the plasma-compound mixture at 37°C for 1-2 minutes.

  • Initiation of Clotting:

    • Add 200 µL of pre-warmed (37°C) tissue thromboplastin reagent to the test tube.

    • Simultaneously start the stopwatch.

  • Measurement:

    • Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

    • Stop the stopwatch as soon as the clot is visible.

    • Record the time in seconds. This is the prothrombin time.

  • Controls:

    • Run a negative control with the vehicle used to dissolve the test compound.

    • Run a positive control with a known anticoagulant like warfarin.

    • All tests should be performed in duplicate or triplicate.

Signaling Pathway: Mechanism of Anticoagulant Action

Coumarin derivatives act as antagonists of vitamin K. They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K. This, in turn, prevents the gamma-carboxylation of several clotting factors (II, VII, IX, and X), rendering them inactive and thus prolonging the clotting cascade.[10][11][12][13][14]

Anticoagulant_Mechanism Coumarin Coumarin Derivatives VKOR Vitamin K Epoxide Reductase (VKOR) Coumarin->VKOR Inhibits VitK_reduced Reduced Vitamin K (active) VKOR->VitK_reduced Reduces VitK_epoxide Vitamin K Epoxide (inactive) VitK_epoxide->VKOR Substrate GGCX γ-glutamyl carboxylase (GGCX) VitK_reduced->GGCX Cofactor Active_Factors Active Clotting Factors GGCX->Active_Factors Carboxylates Precursors Inactive Clotting Factor Precursors (II, VII, IX, X) Precursors->GGCX Substrate Coagulation Coagulation Cascade Active_Factors->Coagulation Initiates

Mechanism of coumarin anticoagulant action.

Anticancer Applications

Coumarin derivatives have emerged as promising anticancer agents due to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: Cytotoxic Activity of Coumarin Derivatives

The cytotoxic activity of coumarin derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybrid 1aHepG2 (Liver)3.05 ± 1.60[15]
Coumarin-artemisinin hybrid 1aA2780 (Ovarian)5.82 ± 2.28[15]
Coumarin-1,2,3-triazole hybrid 12cPC3 (Prostate)0.34 ± 0.04[15]
Coumarin-1,2,3-triazole hybrid 12cMGC803 (Gastric)0.13 ± 0.01[15]
Coumarin-pyrazole hybrid 35HepG2 (Liver)2.96 ± 0.25[15]
Coumarin-pyrazole hybrid 35U87 (Glioblastoma)3.85 ± 0.41[15]
Compound 4 (Coumarin derivative)HL60 (Leukemia)8.09[4]
Compound 4 (Coumarin derivative)MCF-7 (Breast)3.26[4]
Compound 8b (Coumarin-cinnamic acid hybrid)HepG2 (Liver)13.14[4]
4-methylumbelliferoneMDA-MB-231 (Breast)15.56[16]
4-methylumbelliferoneMCF-7 (Breast)10.31[16]
Scopoletin–cinnamic hybridMCF-7 (Breast)0.231[16]
Aloe emodin–coumarin derivativeMCF-7 (Breast)1.56[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test coumarin derivative dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test coumarin derivative in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many coumarin derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[18][19][20][21][22]

PI3K_Akt_mTOR_Pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibits Akt Akt Coumarin->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Apoptosis Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by coumarins.

Central Nervous System (CNS) Applications

Coumarin derivatives have shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, primarily through their ability to inhibit acetylcholinesterase (AChE) and modulate neuroinflammatory pathways.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition
Compound/DerivativeIC50 (µM) for AChEReference
Compound 2 (N1-(coumarin-7-yl) derivative)42.5 ± 2.68[4]
Compound 10 (8-acetyl derivative)1.52 ± 0.66[23]
Compound 11 (8-acetyl derivative)2.80 ± 0.69[23]
Compound 5e (coumarin-chalcone hybrid)0.15[24]
Compound 6a (3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin)0.02[25]
Chalcone-coumarin hybrid 8d0.201 ± 0.008[26]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[24][26][27][28][29][30][31]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test coumarin derivative

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of the test compound solution (or buffer for control)

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzyme Addition:

    • Add 10 µL of AChE solution to each well (except for the blank).

  • Reaction Initiation:

    • Start the reaction by adding 20 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway: Neuroprotection via TRKB-CREB-BDNF Pathway

Certain coumarin derivatives have been shown to exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway, which is crucial for neuronal survival and plasticity.[16][32][33][34]

TRKB_CREB_BDNF_Pathway Coumarin Coumarin Derivatives TRKB TRKB Receptor Coumarin->TRKB Activates PI3K_Akt PI3K/Akt Pathway TRKB->PI3K_Akt ERK ERK Pathway TRKB->ERK CREB CREB PI3K_Akt->CREB Activates ERK->CREB Activates BDNF BDNF Gene Expression CREB->BDNF Promotes BCL2 BCL2 Gene Expression CREB->BCL2 Promotes Neuronal_Survival Neuronal Survival & Neurite Outgrowth BDNF->Neuronal_Survival Leads to BCL2->Neuronal_Survival Leads to

Neuroprotective signaling pathway activated by coumarins.

Antimicrobial Applications

Coumarin derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Coumarin-triazole 6aCandida albicans12.5[23]
Coumarin-triazole 11cAspergillus niger6.25[23]
Coumarin-triazole 11h-jMycobacterium tuberculosis6.25[23]
Amido-coumarin 55iSalmonella typhi12.5[24]
Amido-coumarin 55kS. typhi, E. coli, S. aureus12.5-25[24]
Amido-coumarin 57fP. aeruginosa, S. typhi, E. coli, S. aureus6.25-25[24]
Coumarin derivative 4Various fungal strains125[13]
Coumarin derivative 5Various fungal strains125[13]
Pyrazole derivative 15Streptococcus faecalis3.91[14]
Pyrazole derivative 16Enterobacter cloacae15.6[14]
Experimental Protocol: Broth Microdilution for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.[6][29][34][35][36]

Materials:

  • Test coumarin derivative

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplate

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Agar plates for MBC determination

Procedure for MIC:

  • Preparation of Inoculum:

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Procedure for MBC:

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and spread it onto an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Experimental Workflow: Antimicrobial Activity Assessment

Antimicrobial_Workflow Start Start: Coumarin Derivative Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Serial_Dilution Perform Serial Dilution of Compound Start->Serial_Dilution MIC_Assay Broth Microdilution (MIC Assay) Inoculum->MIC_Assay Serial_Dilution->MIC_Assay Incubate_MIC Incubate MIC_Assay->Incubate_MIC Read_MIC Read MIC (No visible growth) Incubate_MIC->Read_MIC MBC_Assay Subculture from Clear Wells (MBC Assay) Read_MIC->MBC_Assay Incubate_MBC Incubate Agar Plates MBC_Assay->Incubate_MBC Read_MBC Read MBC (No colony growth) Incubate_MBC->Read_MBC End End: Determine Antimicrobial Activity Read_MBC->End

Workflow for antimicrobial assessment.
Mechanism of Antimicrobial Action

The antimicrobial mechanisms of coumarin derivatives are diverse and can involve:

  • Disruption of the cell membrane: The lipophilic nature of coumarins can lead to interaction with and destabilization of the bacterial or fungal cell membrane, causing leakage of cellular contents.[15]

  • Inhibition of essential enzymes: Coumarins can target and inhibit key enzymes involved in microbial metabolism and survival.[15][17][35][37][38]

  • Interference with nucleic acid synthesis: Some derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.

Antimicrobial_Mechanism Coumarin Coumarin Derivatives Cell_Membrane Bacterial/Fungal Cell Membrane Coumarin->Cell_Membrane Disrupts Enzymes Essential Enzymes (e.g., DNA Gyrase) Coumarin->Enzymes Inhibits Cell_Death Microbial Cell Death Cell_Membrane->Cell_Death Leads to Metabolism Cellular Metabolism Enzymes->Metabolism Disrupts DNA_Replication DNA Replication Enzymes->DNA_Replication Inhibits Metabolism->Cell_Death Leads to DNA_Replication->Cell_Death Leads to

General mechanisms of antimicrobial action of coumarins.

References

Application Notes and Protocols: A Step-by-Step Guide to 7-MAC Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. 7-Methoxycoumarin-4-acetic acid (7-MAC) is a blue-emitting fluorophore widely used for derivatizing biomolecules. Its relatively small size and favorable spectral properties make it a valuable tool for introducing fluorescence with minimal perturbation to the protein's structure and function.

This document provides a comprehensive, step-by-step guide for the covalent conjugation of this compound to proteins. The primary method described herein involves a two-step carbodiimide crosslinking chemistry, which is a robust and widely adopted technique for labeling proteins via primary amines (e.g., the ε-amino groups of lysine residues and the N-terminal α-amino group). This process first activates the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This activated fluorophore is then reacted with the protein to form a stable amide bond.

These protocols are designed to be a detailed resource for researchers at all levels, providing not only the procedural steps but also the underlying principles and critical considerations for successful and reproducible protein conjugation.

Data Presentation: Properties of this compound

For successful conjugation and subsequent quantitative analysis, understanding the spectral properties of the fluorophore is crucial. The following table summarizes the key photophysical properties of 7-Methoxycoumarin-4-acetic acid.

PropertyValueReference
Molar Extinction Coefficient (ε) 11,820 M⁻¹cm⁻¹[1][2][3]
Absorption Maximum (λmax) in Methanol ~324 nm[1][2][3]
Emission Maximum (λem) in Methanol ~380 nm[1][4]
Quantum Yield (Φ) in Methanol ~0.18[1][2]
Molecular Weight 234.20 g/mol [5]

Experimental Protocols

This section details the key experimental procedures for the successful conjugation of this compound to a target protein.

Protocol 1: Two-Step Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive NHS ester. This two-step approach is generally preferred as it can improve coupling efficiency and reduce the extent of protein-protein crosslinking compared to a one-pot reaction.

Materials:

  • 7-Methoxycoumarin-4-acetic acid (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A typical concentration is 10 mg/mL for each. EDC is susceptible to hydrolysis, so it is critical to use freshly prepared solutions.

  • Activation Reaction:

    • In a reaction vial, add the desired molar equivalent of this compound from the stock solution.

    • Add the Activation Buffer to the reaction vial.

    • Add a molar excess of EDC (typically 1.5-2 equivalents relative to this compound).

    • Add a molar excess of NHS or sulfo-NHS (typically 1.5-2 equivalents relative to this compound).

    • Mix the reaction thoroughly and incubate for 15-30 minutes at room temperature with gentle stirring. This reaction converts the carboxylic acid of this compound into a more stable, amine-reactive NHS ester.

Protocol 2: Conjugation of Activated this compound to Protein

This protocol outlines the reaction of the pre-activated this compound-NHS ester with the primary amines of the target protein.

Materials:

  • Activated this compound-NHS ester solution (from Protocol 1)

  • Purified protein solution (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (typically 1-10 mg/mL). Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester and should be avoided. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of the NHS ester to the protein is a critical parameter that needs to be optimized for each specific protein and application. A starting point is often a 10- to 20-fold molar excess of the NHS ester.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction: To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS esters.

  • Purification of the Conjugate: Remove the excess, unreacted this compound and reaction byproducts (e.g., NHS, and EDC urea byproduct) from the labeled protein. This is a critical step for accurate downstream analysis. Common purification methods include:

    • Gel Filtration/Desalting Column: This is a rapid and effective method for separating the labeled protein from small molecule contaminants.

    • Dialysis: This method is also effective but requires a longer time. Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) with several buffer changes.

Protocol 3: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of fluorophore molecules conjugated to each protein molecule, is a crucial parameter for ensuring the quality and reproducibility of your conjugate. The DOL can be determined spectrophotometrically.

Materials:

  • Purified this compound-protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of this compound (~324 nm, A324).

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a combination of the absorbance from the protein and the this compound fluorophore. A correction factor (CF) is required to account for the absorbance of this compound at 280 nm. The CF is the ratio of the absorbance of the dye at 280 nm to its absorbance at its λmax. This may need to be determined experimentally for this compound under the specific buffer conditions.

    • The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A280 - (A324 x CF)] / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Fluorophore Concentration:

    • The concentration of the this compound fluorophore can be calculated using the Beer-Lambert law: This compound Concentration (M) = A324 / εthis compound where εthis compound is the molar extinction coefficient of this compound (11,820 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the molar ratio of the fluorophore to the protein: DOL = this compound Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific protein and its application. Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.

Mandatory Visualizations

Signaling Pathway/Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for this compound conjugation to proteins.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein This compound This compound (Carboxylic Acid) Reactive_Intermediate O-acylisourea Intermediate This compound->Reactive_Intermediate + EDC EDC EDC NHS NHS / sulfo-NHS This compound-NHS This compound-NHS Ester (Amine-Reactive) Reactive_Intermediate->this compound-NHS + NHS Protein Protein (with Primary Amines) Conjugated_Protein This compound-Protein Conjugate (Stable Amide Bond) This compound-NHS->Conjugated_Protein + Protein

Caption: Chemical reaction pathway for the two-step this compound conjugation to proteins.

G Start Start Prepare_Reagents Prepare this compound, EDC, and NHS Solutions Start->Prepare_Reagents Activation Activate this compound with EDC and NHS Prepare_Reagents->Activation Conjugation Conjugate Activated this compound to Protein Activation->Conjugation Prepare_Protein Prepare Protein in Amine-Free Buffer Prepare_Protein->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (e.g., Gel Filtration) Quench->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for this compound protein conjugation.

References

Troubleshooting & Optimization

solving poor solubility of 7-Methoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxy-4-methylcoumarin (4-Methylherniarin). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate its effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Methoxy-4-methylcoumarin not dissolving in aqueous buffers?

A1: 7-Methoxy-4-methylcoumarin is a hydrophobic and poorly water-soluble molecule.[1][2][3] Its nonpolar structure leads to very low solubility in aqueous solutions, often causing it to precipitate or form microcrystals. Direct dissolution in buffers or cell culture media is generally unsuccessful and can lead to inaccurate concentration assessments and unreliable experimental results.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay medium. What is happening?

A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. When the concentrated organic stock solution is diluted into an aqueous medium, the final concentration of the organic solvent may be too low to maintain the solubility of the compound. The compound then rapidly precipitates out of the solution. A gradual, stepwise dilution while vortexing can sometimes mitigate this, but other strategies are often required.[4]

Q3: Could solubility issues be the cause of inconsistent results in my cell-based assay?

A3: Absolutely. Poor solubility is a frequent cause of poor data reproducibility and a lack of clear dose-response relationships. If the compound precipitates in the assay wells, the actual concentration exposed to the cells will be lower and more variable than intended. It is crucial to visually inspect your assay plates for any signs of precipitation, such as a thin film or small crystals.[4]

Q4: What are the primary strategies for improving the aqueous solubility of 7-Methoxy-4-methylcoumarin?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like coumarin derivatives.[5][6][7] The most common approaches include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and an aqueous buffer.[2]

  • Complexation with Cyclodextrins: Encapsulating the compound within cyclodextrin molecules to form a more soluble inclusion complex.[5][8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, 7-Methoxy-4-methylcoumarin is a neutral molecule, so this method is generally not effective.

  • Use of Surfactants: Employing non-ionic surfactants to form micelles that can solubilize the hydrophobic compound.[7]

  • Solid Dispersions: Creating a dispersion of the compound in a hydrophilic carrier.[5]

Troubleshooting Guide

If you are encountering solubility issues, follow this troubleshooting workflow.

G cluster_0 Start Start: Compound Precipitates in Aqueous Medium CheckStock Step 1: Verify Stock Solution Is the stock solution (e.g., in DMSO) clear and fully dissolved? Start->CheckStock Redissolve Gently warm or sonicate the stock solution to redissolve. CheckStock->Redissolve No CheckFinalSolvent Step 2: Check Final Solvent Conc. Is the final organic solvent concentration (e.g., DMSO) <0.5% in the assay? CheckStock->CheckFinalSolvent Yes Redissolve->CheckStock OptimizeDilution Optimize Dilution Method: - Add stock solution dropwise to buffer - Use stepwise dilution CheckFinalSolvent->OptimizeDilution Yes UseCosolvent Step 3: Try a Co-Solvent System (See Protocol 2) CheckFinalSolvent->UseCosolvent No, solvent conc. is too high OptimizeDilution->UseCosolvent Precipitation Persists Success Success: Compound is Soluble OptimizeDilution->Success Soluble UseCyclodextrin Step 4: Use Cyclodextrins (See Protocol 3) UseCosolvent->UseCyclodextrin Precipitation Persists UseCosolvent->Success Soluble UseCyclodextrin->Success Soluble

Caption: Troubleshooting workflow for compound precipitation.

Physicochemical & Solubility Data

The physicochemical properties of 7-Methoxy-4-methylcoumarin are summarized below. Solubility can be highly dependent on the specific solvent, temperature, and pH.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀O₃[9][10]
Molecular Weight 190.20 g/mol [10][11]
Melting Point 158-160 °C[2]
Appearance White to Off-White Solid[3]
Solubility in Water Insoluble[2][3]
Solubility in DMSO 38 mg/mL (199.78 mM)[11]
Solubility in Methanol Soluble[2]
Solubility in DMF Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution in an organic solvent.

  • Weighing: Accurately weigh the desired amount of 7-Methoxy-4-methylcoumarin powder in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 200 mM).

  • Dissolution: Vortex the solution vigorously. If crystals are still visible, gently warm the vial (e.g., in a 37°C water bath) or sonicate for 5-10 minutes until the solid is completely dissolved.[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.[11]

Protocol 2: Using a Co-solvent System for Aqueous Dilution

This method can improve solubility in aqueous buffers for various assays. Ethanol is a common co-solvent.

  • Stock Preparation: Prepare a concentrated stock solution of 7-Methoxy-4-methylcoumarin in 100% ethanol.

  • Co-solvent Buffer: Prepare your final aqueous buffer (e.g., PBS) containing a certain percentage of ethanol (e.g., 5-10%). The final ethanol concentration must be tested for compatibility with your experimental system (e.g., cells or enzymes).

  • Dilution: Perform serial dilutions of the ethanol stock solution into the co-solvent buffer to reach your final desired concentrations.

  • Control: Always include a vehicle control in your experiment containing the same final concentration of the co-solvent mixture without the compound.

Protocol 3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.[1][5][12]

  • Prepare Coumarin Solution: Dissolve the 7-Methoxy-4-methylcoumarin in a minimal amount of a suitable organic solvent like ethanol (e.g., to make a 10 mg/mL solution).[1][12]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer or purified water. Gentle warming and stirring may be required for complete dissolution.[1]

  • Form the Complex: While vigorously stirring the HP-β-CD solution, add the ethanolic coumarin solution dropwise. A molar ratio of 1:1 or 1:2 (coumarin:HP-β-CD) is a common starting point.[1]

  • Equilibration: Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[5]

  • Solvent Removal (Optional): The organic solvent can be removed using a rotary evaporator.[12]

  • Lyophilization (Optional): For a stable, water-soluble powder, the final solution can be frozen and lyophilized. The resulting powder can be easily reconstituted in aqueous buffers for your experiments.[1][5]

Signaling Pathway Modulation by Related Coumarins

While specific signaling pathway data for 7-Methoxy-4-methylcoumarin is limited, closely related coumarin derivatives have been shown to modulate key cellular pathways, particularly the NF-κB and MAPK signaling cascades. These pathways are critical in regulating inflammation and cellular stress responses. The diagrams below illustrate these interactions based on published data for structurally similar coumarins.

Disclaimer: The following diagrams depict signaling pathways modulated by 4-hydroxy-7-methoxycoumarin and 6,7-dimethoxy-4-methylcoumarin . These are structurally related to 7-Methoxy-4-methylcoumarin and suggest potential, but unconfirmed, biological activities.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα (Degradation) IkBa->p_IkBa NFkB NF-κB p_IkBa->NFkB releases NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes activates transcription Coumarin Related Coumarins Coumarin->IKK inhibit

Caption: Inhibition of the NF-κB pathway by related coumarins.

G cluster_1 MAPK Signaling Pathway Stimulus Cellular Stress / LPS MAPKKK MAPKKK Stimulus->MAPKKK ERK_p p-ERK MAPKKK->ERK_p JNK_p p-JNK MAPKKK->JNK_p p38_p p-p38 MAPKKK->p38_p Response Cellular Response (Inflammation, Proliferation) ERK_p->Response JNK_p->Response p38_p->Response Coumarin Related Coumarins Coumarin->ERK_p inhibit Coumarin->JNK_p inhibit

Caption: Modulation of MAPK signaling by related coumarins.[6][7]

References

Technical Support Center: 7-MAC Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common quenching issues encountered during 7-amino-4-methylcoumarin (7-MAC) fluorescence assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing potential causes and their solutions.

High Background Fluorescence

Q1: Why is my background fluorescence signal excessively high?

High background fluorescence can obscure the specific signal from your assay, making data interpretation difficult.[1] The primary causes include:

  • Autofluorescence: Some biological materials, such as NADH and flavins, naturally fluoresce at wavelengths that can overlap with this compound's emission spectrum.[1][2] Aldehyde-based fixatives like formalin can also increase autofluorescence.[1]

  • Compound Autofluorescence: Test compounds themselves may be fluorescent, emitting light at the same wavelengths used to detect this compound.[3][4] This leads to an artificially high background signal.[3]

  • Contaminated Reagents: Assay buffers, solvents, or other reagents may be contaminated with fluorescent impurities.

  • Sub-optimal Antibody/Reagent Concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to non-specific binding and increased background.[1][5][6]

  • Insufficient Washing: Inadequate washing steps may not remove all unbound fluorescently labeled reagents.[5][6]

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites can cause antibodies or other reagents to bind to unintended targets.[5][6][7]

Troubleshooting Steps:

Potential Cause Recommended Solution
AutofluorescenceInclude "no-cell" or "no-enzyme" controls to measure the intrinsic fluorescence of your sample and buffer. If using fixed cells, consider alternative fixatives like chilled methanol or ethanol.[1]
Compound AutofluorescenceRun a control with the test compound alone to measure its intrinsic fluorescence. Subtract this background from the assay signal.[3]
Contaminated ReagentsTest each reagent individually for fluorescence. Use high-purity, spectroscopy-grade solvents and reagents.
High Reagent ConcentrationTitrate your primary and secondary antibodies, or other fluorescent reagents, to determine the optimal concentration that provides a good signal-to-noise ratio.[5][7][8]
Insufficient WashingIncrease the number and duration of wash steps. Consider adding a surfactant like Tween-20 to the wash buffer to reduce non-specific binding.[8]
Inadequate BlockingOptimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers) and increasing the incubation time.[6][7]
Signal Quenching & Non-Linearity

Q2: My fluorescence signal is lower than expected or not proportional to the concentration of this compound. What could be the cause?

A non-linear relationship between fluorescence intensity and fluorophore concentration is a common issue, often leading to an underestimation of the true signal, especially at higher concentrations.[9] This can be caused by several quenching mechanisms:

  • Inner Filter Effect (IFE): This is a significant cause of non-linearity and signal reduction.[9][10] It is categorized into two types:

    • Primary Inner Filter Effect (pIFE): Occurs when components in the sample, including the test compound or the fluorophore itself at high concentrations, absorb the excitation light. This reduces the light available to excite the this compound molecules.[9]

    • Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence from this compound is re-absorbed by other molecules in the sample before it reaches the detector.[9] This is more pronounced if there is an overlap between the absorption and emission spectra of components in the sample.[9]

  • Compound-Mediated Quenching: Test compounds can directly quench the fluorescence of this compound through various mechanisms, such as Förster Resonance Energy Transfer (FRET), static quenching, or collisional quenching.[11][12][13] This is a common cause of false positives in high-throughput screening.[3]

  • Self-Quenching: At very high concentrations of this compound, the fluorophores can interact with each other and quench their own fluorescence.[11]

  • Aggregation: Test compounds may form aggregates that can scatter light or quench fluorescence.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inner Filter Effect (IFE)Measure the absorbance of your samples at the excitation and emission wavelengths of this compound (approx. 345 nm and 445 nm, respectively).[9] If the absorbance is greater than 0.1, IFE is likely significant.[9] To correct for IFE, you can either dilute the sample or use mathematical correction formulas based on the measured absorbance.[9][14]
Compound-Mediated QuenchingPerform a quenching counter-assay. This involves measuring the fluorescence of a known concentration of free this compound in the presence and absence of your test compound. A decrease in fluorescence in the presence of the compound indicates quenching.[3]
Self-QuenchingAvoid using excessively high concentrations of this compound. If a high concentration is necessary, be aware of the potential for self-quenching and its effect on signal linearity.
Compound AggregationVisually inspect your samples for precipitation. You can also use dynamic light scattering to detect aggregates. If aggregation is suspected, you can try adding a small amount of a non-ionic detergent to your assay buffer or modifying the solvent.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol helps determine if a test compound is intrinsically fluorescent at the assay wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Black, opaque microplate (e.g., 96-well or 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer at the same concentrations that will be used in the main experiment.

  • Include control wells containing only the assay buffer (blank).

  • Dispense the compound dilutions and the blank into the wells of the microplate.

  • Read the fluorescence at the excitation and emission wavelengths used for the this compound assay (e.g., Ex: 345 nm, Em: 445 nm).[9]

  • Interpretation: If the fluorescence intensity in the wells containing the compound is significantly higher than the blank, the compound is autofluorescent. This background fluorescence should be subtracted from the results of the main assay.[3]

Protocol 2: Inner Filter Effect (IFE) Assessment

This protocol helps to identify if the inner filter effect is impacting your experimental results.

Materials:

  • Samples from your experiment

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Use a spectrophotometer to measure the absorbance of your sample at both the excitation wavelength (Aex) and the emission wavelength (Aem) of this compound.[9]

  • Interpretation: If the absorbance at either wavelength is greater than 0.1, the inner filter effect is likely to be significant and may require correction.[9] A non-linear calibration curve for this compound, especially at higher concentrations, is also an indicator of the inner filter effect.[9]

Visual Guides

Troubleshooting Logic for this compound Fluorescence Quenching

Quenching_Troubleshooting start Start: Unexpected Fluorescence Signal check_background High Background Signal? start->check_background check_linearity Non-Linear or Low Signal? start->check_linearity autofluorescence Assess Compound Autofluorescence (Protocol 1) check_background->autofluorescence Yes reagent_contamination Check Reagent Purity check_background->reagent_contamination Yes optimize_reagents Optimize Reagent Concentrations check_background->optimize_reagents Yes ife_check Assess Inner Filter Effect (Protocol 2) check_linearity->ife_check Yes quenching_assay Perform Quenching Counter-Assay check_linearity->quenching_assay Yes aggregation_check Check for Compound Aggregation check_linearity->aggregation_check Yes solution1 Subtract Background Signal autofluorescence->solution1 solution2 Use High-Purity Reagents reagent_contamination->solution2 solution3 Titrate Reagents optimize_reagents->solution3 solution4 Apply Correction or Dilute Sample ife_check->solution4 solution5 Identify Quenching Compounds quenching_assay->solution5 solution6 Modify Assay Buffer/Solvent aggregation_check->solution6 Interference_Mechanisms cluster_autofluorescence Compound Autofluorescence cluster_quenching Compound-Mediated Quenching cluster_ife Inner Filter Effect compound_auto Test Compound emission_auto Emitted Light (False Signal) compound_auto->emission_auto excitation_auto Excitation Light excitation_auto->compound_auto fluorophore_quench This compound no_emission No Emission (Signal Loss) fluorophore_quench->no_emission Interaction quencher Test Compound quencher->fluorophore_quench excitation_quench Excitation Light excitation_quench->fluorophore_quench fluorophore_ife This compound emitted_ife Emitted Light fluorophore_ife->emitted_ife absorber Absorbing Species (Compound or High this compound) reduced_excitation Reduced Excitation absorber->reduced_excitation absorbed_emission Re-absorbed Emission (Signal Loss) absorber->absorbed_emission excitation_ife Excitation Light excitation_ife->absorber reduced_excitation->fluorophore_ife emitted_ife->absorber

References

Technical Support Center: Optimizing Reaction Conditions for 7-Methoxy-4-aminocoumarin (7-MAC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 7-methoxy-4-aminocoumarin (7-MAC) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Route 1: Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2] For this compound, this would typically involve the reaction of 3-methoxyphenol with an appropriate β-ketoester.

Question: I am getting a very low yield for my Pechmann condensation. What are the possible causes and how can I improve it?

Answer:

Low yields in the Pechmann condensation can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are crucial.[2]

    • Solution: While concentrated sulfuric acid is traditionally used, it can be harsh.[2] Consider screening other acid catalysts such as InCl₃, which has been shown to be effective under solvent-free conditions.[3] Ensure the catalyst is fresh and used in the correct molar ratio.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products.

    • Solution: Optimization of the reaction temperature is key. Some protocols recommend starting the reaction at a low temperature (e.g., 5°C) and then allowing it to proceed at room temperature.[4]

  • Poor Quality Starting Materials: Impurities in the 3-methoxyphenol or the β-ketoester can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. Some reactions may require stirring for up to 18 hours.[4]

Question: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I purify my this compound?

Answer:

Side product formation is a common issue in Pechmann condensations.

  • Potential Side Products:

    • Chromone formation: A common isomeric impurity is the corresponding chromone, formed via the Simonis chromone cyclization.[1]

    • Unwanted sulfonation: If using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur.

    • Polymerization: Under harsh acidic conditions, phenols can polymerize.

  • Purification Strategies:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol-water) is often effective for removing impurities.[5]

    • Column Chromatography: For difficult separations, flash column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in petroleum ether or hexanes is a good starting point for elution.[3]

Route 2: Amination of 4-Hydroxycoumarin Intermediate

An alternative route involves the synthesis of 7-methoxy-4-hydroxycoumarin followed by amination. A common method for amination of 4-hydroxycoumarins is the reaction with ammonium acetate.[6]

Question: The amination of my 7-methoxy-4-hydroxycoumarin with ammonium acetate is not working well. What could be the problem?

Answer:

The amination of 4-hydroxycoumarins can be challenging. Here are some potential issues and solutions:

  • Reaction Conditions: The reaction typically requires high temperatures (e.g., 160°C) and a suitable solvent like DMF.[6]

    • Solution: Ensure your reaction is reaching the required temperature and that the solvent is anhydrous.

  • Incomplete Reaction: The reaction may be slow to reach completion.

    • Solution: Monitor the reaction by TLC. The starting 4-hydroxycoumarin and the final 4-aminocoumarin should have significantly different Rf values.

  • Product Degradation: The product may be unstable under the harsh reaction conditions.

    • Solution: Minimize the reaction time as much as possible once the starting material is consumed.

Question: I am having trouble with the hydrolysis of a 4-acetamidocoumarin precursor to get the final 4-aminocoumarin. What conditions should I use?

Answer:

The hydrolysis of the acetamido group is a common deprotection step.

  • Acidic Hydrolysis:

    • Solution: Refluxing the 4-acetamidocoumarin in the presence of an acid, such as methanolic HCl, is a standard procedure for this hydrolysis.[7]

  • Reaction Monitoring:

    • Solution: Track the disappearance of the starting material and the appearance of the more polar product by TLC.

  • Work-up:

    • Solution: After the reaction is complete, neutralization of the acid is necessary before extraction of the product.

Data Presentation

The following tables summarize reaction conditions for the synthesis of coumarin derivatives related to this compound.

Table 1: Pechmann Condensation for 7-Substituted-4-Methylcoumarins

Phenolβ-KetoesterCatalystConditionsYield (%)Reference
m-AminophenolEthyl acetoacetateInCl₃ (3 mol%)Ball mill, 10 min, RT92[3]
ResorcinolEthyl acetoacetateInCl₃ (3 mol%)Ball mill, 5 min, RT95[3]
3-MethoxyphenolEthyl acetoacetateInCl₃ (3 mol%)Ball mill, 20 min, RT80[3]
ResorcinolEthyl acetoacetateconc. H₂SO₄5°C to RT, 18 h88[4]

Table 2: Amination of 4-Hydroxycoumarin

Starting MaterialReagentSolventTemperature (°C)Time (h)YieldReference
4-HydroxycoumarinAmmonium acetateDMF1603Not specified[6]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound based on established methods for similar compounds.

Protocol 1: Synthesis of 7-Methoxy-4-methylcoumarin via Pechmann Condensation [3]

  • To a mixture of 3-methoxyphenol (0.81 mmol) and ethyl acetoacetate (0.77 mmol) in a ball mill reactor, add InCl₃ (3 mol%).

  • Mill the mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dissolve the reaction mixture in an appropriate organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 7-methoxy-4-methylcoumarin.

Protocol 2: Synthesis of 4-Aminocoumarin from 4-Hydroxycoumarin [6]

  • In a round-bottom flask, dissolve 4-hydroxycoumarin (0.01 mol) in DMF.

  • Add ammonium acetate (0.01 mol) to the solution.

  • Heat the mixture with stirring at 160°C for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 7-methoxy-4-aminocoumarin?

A1: The primary synthetic strategies include the Pechmann condensation of 3-methoxyphenol with a suitable β-ketoester to form the coumarin ring system, or the modification of a pre-formed coumarin, such as the amination of 7-methoxy-4-hydroxycoumarin.[1][6]

Q2: How do I choose the right catalyst for the Pechmann condensation?

A2: The choice of catalyst depends on the reactivity of the phenol. For activated phenols like 3-methoxyphenol, milder catalysts like InCl₃ or even strong protic acids under controlled temperatures can be effective.[3][4] For less reactive phenols, harsher conditions and stronger catalysts may be necessary.[2]

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. The disappearance of starting materials and the appearance of the product spot can be easily visualized. For detailed structural confirmation of the final product, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.[8]

Q4: My purified this compound is colored. Is this normal?

A4: 7-Aminocoumarin derivatives are often yellow solids.[3] A slight coloration is generally not an indication of impurity, but a deep or unusual color may suggest the presence of side products or degradation.

Q5: Are there any safety precautions I should take during the synthesis?

A5: Yes. Many of the reagents used, such as concentrated acids and organic solvents, are corrosive, flammable, and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

7-MAC_Synthesis_Pathway cluster_0 Route 1: Pechmann Condensation cluster_1 Route 2: Amination of 4-Hydroxycoumarin Intermediate 3-Methoxyphenol 3-Methoxyphenol Pechmann_Condensation Pechmann Condensation 3-Methoxyphenol->Pechmann_Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Pechmann_Condensation 7-MAC_Product_1 7-Methoxy-4-aminocoumarin Pechmann_Condensation->7-MAC_Product_1 Acid Catalyst 7-Methoxy-4-hydroxycoumarin 7-Methoxy-4-hydroxycoumarin Amination Amination 7-Methoxy-4-hydroxycoumarin->Amination Ammonium Acetate 7-MAC_Product_2 7-Methoxy-4-aminocoumarin Amination->7-MAC_Product_2

Caption: Synthetic routes to 7-methoxy-4-aminocoumarin.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction under Optimized Conditions Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Decision_Tree Problem Low Yield or Impure Product Check_Purity Check Starting Material Purity Problem->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Reagents Purify_Reagents Check_Purity->Purify_Reagents Impure Check_Catalyst Catalyst Effective? Optimize_Conditions->Check_Catalyst Temperature, Time, Stoichiometry Analyze_Side_Products Analyze Side Products (TLC, MS) Refine_Purification Refine Purification Method Analyze_Side_Products->Refine_Purification Successful_Synthesis Successful_Synthesis Refine_Purification->Successful_Synthesis Successful Check_Catalyst->Analyze_Side_Products Yes Screen_Catalysts Screen_Catalysts Check_Catalyst->Screen_Catalysts No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: 7-MAC Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-methoxycoumarin (7-MAC) and its derivatives as fluorogenic substrates in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The free, unconjugated 7-methoxycoumarin fluorophore typically exhibits an excitation maximum around 325-330 nm and an emission maximum in the range of 380-395 nm. However, it is crucial to experimentally determine the optimal wavelengths for your specific assay conditions, as factors like pH, solvent, and conjugation to peptides can influence the spectral properties. For instance, 7-Methoxycoumarin-4-acetic acid (MCA) has been reported with excitation at 322 nm and emission at 390 nm.[1]

Q2: Why is my fluorescence signal weak or absent?

A2: A weak or non-existent fluorescence signal can stem from several issues. Firstly, incorrect wavelength settings on your fluorometer are a common culprit; ensure they are optimized for your specific this compound substrate.[2] Low enzyme activity, insufficient substrate concentration, or rapid photobleaching under prolonged excitation can also lead to a diminished signal. Additionally, the fluorescence of coumarin derivatives can be pH-sensitive, so it is important to maintain an optimal pH for your assay.[3][4]

Q3: What causes high background fluorescence in my assay?

A3: High background fluorescence can obscure the signal from your enzymatic reaction. This can be caused by autofluorescence from your biological sample or components of the assay buffer. The use of non-specific substrates or the presence of contaminating enzymes in your sample that can cleave the this compound substrate can also contribute to high background. It is also important to use appropriate black microplates for fluorescence assays to minimize background from the plate itself.[2]

Q4: My reaction kinetics are non-linear. What could be the cause?

A4: Non-linear reaction kinetics, often observed as a plateauing of the fluorescence signal over time, can be due to several factors. Substrate depletion is a common reason, especially with high enzyme concentrations.[5] The enzyme itself may be unstable under the assay conditions, leading to a decrease in activity over time.[5] Another possibility is product inhibition, where the released this compound fluorophore inhibits the enzyme's activity at high concentrations.[5]

Troubleshooting Guide

Problem 1: High Background Fluorescence
Possible Cause Recommended Solution
Autofluorescence of sample or buffer componentsRun a "no enzyme" control to determine the background fluorescence of your sample and buffer. If high, consider sample purification or using a different buffer system.
Contaminating enzyme activityEnsure the purity of your enzyme preparation. Include appropriate protease inhibitors if contamination is suspected (and they don't inhibit your enzyme of interest).
Substrate instability/hydrolysisPrepare the this compound substrate solution fresh and protect it from light. Run a "no enzyme, substrate only" control to check for spontaneous hydrolysis.
Incorrect plate typeUse black, opaque-walled microplates for fluorescence assays to minimize light scatter and background.[2]
Problem 2: Low or No Signal
Possible Cause Recommended Solution
Incorrect instrument settingsConfirm the excitation and emission wavelengths are set correctly for your specific this compound substrate. Optimize the gain settings on the fluorometer.[2]
Inactive enzymeUse a fresh aliquot of the enzyme and ensure it has been stored correctly. Perform a positive control with a known active enzyme to validate the assay setup.[6]
Insufficient substrate concentrationIncrease the substrate concentration. The concentration should ideally be at or below the Michaelis constant (Km) for accurate inhibitor screening.
pH of assay buffer is not optimalThe fluorescence of some coumarin derivatives is pH-dependent.[3][4] Check the optimal pH for your enzyme and ensure the buffer is at the correct pH.
PhotobleachingReduce the exposure time to the excitation light or decrease the light intensity.[5]
Problem 3: Non-Linear Reaction Rate
Possible Cause Recommended Solution
Substrate depletionLower the enzyme concentration or use a higher initial substrate concentration. Ensure you are measuring the initial velocity of the reaction.[5]
Enzyme instabilityPerform the assay at a lower temperature if the enzyme is known to be unstable. Check the literature for optimal conditions for your enzyme.[5]
Product inhibitionDilute the sample if the product concentration becomes too high. Analyze the data from the initial, linear phase of the reaction.[5]
Inner filter effectAt high substrate or product concentrations, the solution can absorb the excitation or emission light, leading to a non-linear response. Dilute your samples if this is suspected.

Experimental Protocols

General Protocol for a this compound Based Protease Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.

Materials:

  • Enzyme stock solution

  • This compound-conjugated peptide substrate

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • 96-well black, flat-bottom microplate

  • Microplate fluorometer

Procedure:

  • Prepare Reagents:

    • Thaw all components to room temperature.

    • Prepare a series of enzyme dilutions in Assay Buffer.

    • Prepare the this compound substrate working solution in Assay Buffer. Protect from light.

  • Set up the Assay Plate:

    • Add Assay Buffer to "blank" wells (no enzyme, no substrate).

    • Add the appropriate enzyme dilution to the "sample" wells.

    • Include a "no enzyme" control containing only Assay Buffer and substrate.

    • Include a positive control with a known active enzyme if available.

  • Initiate the Reaction:

    • Add the this compound substrate working solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a microplate fluorometer pre-set to the optimal excitation and emission wavelengths for the this compound substrate.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

Visualizations

Enzyme_Assay_Workflow General this compound Enzyme Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) B Prepare Plate Layout (Samples, Controls, Blanks) A->B C Add Enzyme to Wells B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Fluorescence Reading D->E F Calculate Initial Velocity E->F G Data Interpretation F->G

Caption: A flowchart of the general experimental workflow for a this compound based enzyme assay.

Troubleshooting_Logic Troubleshooting Decision Tree for this compound Assays Start Unexpected Assay Result High_BG High Background? Start->High_BG Low_Signal Low/No Signal? High_BG->Low_Signal No Check_Controls Check 'No Enzyme' Control High_BG->Check_Controls Yes Non_Linear Non-Linear Kinetics? Low_Signal->Non_Linear No Check_Wavelengths Verify Ex/Em Settings Low_Signal->Check_Wavelengths Yes Check_Enzyme_Conc Lower Enzyme Concentration Non_Linear->Check_Enzyme_Conc Yes Check_Substrate Check Substrate Stability Check_Controls->Check_Substrate Check_Plate Verify Plate Type (Black) Check_Substrate->Check_Plate Check_Enzyme Check Enzyme Activity Check_Wavelengths->Check_Enzyme Check_pH Optimize Buffer pH Check_Enzyme->Check_pH Check_Time Analyze Initial Rate Check_Enzyme_Conc->Check_Time Check_Product_Inhib Consider Product Inhibition Check_Time->Check_Product_Inhib

Caption: A decision tree to guide troubleshooting common issues in this compound enzyme assays.

References

Technical Support Center: Improving the Yield of 7-MAC Cephalosporin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-MAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this critical cephalosporin intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis from 7-aminocephalosporanic acid (7-ACA) is resulting in a low yield. What are the most common causes?

A1: Low yield in this compound synthesis is a frequent challenge. The primary causes can be categorized as follows:

  • Incomplete Silylation: The initial step of protecting the amino and carboxylic acid groups of 7-ACA via silylation is critical. Incomplete silylation leaves these groups vulnerable to unwanted side reactions during the subsequent methoxymethylation step. Ensure your silylating agent is fresh and the reaction environment is anhydrous.[1][2][3]

  • Suboptimal Reaction Temperature: The methoxylation reaction is highly temperature-sensitive. Temperatures that are too high can lead to the formation of degradation products, while temperatures that are too low may result in an incomplete reaction. A temperature range of 0-5°C is often optimal for the methoxylation step.[4]

  • Moisture in the Reaction: The presence of water can hydrolyze the silylating agents and intermediates, significantly reducing yield. All solvents and reagents should be strictly anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[4]

  • Impure Starting Materials: The purity of the starting 7-ACA is paramount. Impurities can interfere with the reaction and complicate the purification process. Always use 7-ACA of high purity.

  • Inefficient Purification: this compound can be challenging to isolate. The choice of solvent for precipitation and washing is crucial to minimize product loss while effectively removing impurities.

Q2: I'm observing significant byproduct formation during the reaction. How can I minimize it?

A2: Byproduct formation is a key factor in yield reduction. The most common strategy to mitigate this is through effective silylation and precise temperature control.

  • Role of Silylating Agents: Silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) protect the active hydrogen atoms on the 7-amino and 4-carboxylic acid groups of 7-ACA.[1] This prevents them from participating in side reactions. Using an adequate amount of silylating agent ensures complete protection.[4][5]

  • Temperature Control: Maintaining the reaction temperature between 0-5°C during the addition of methanesulfonic acid and the borate/methanol mixture is crucial to prevent the formation of undesired byproducts.[4]

Q3: What are the optimal reaction conditions for the methoxymethylation of silylated 7-ACA?

A3: Achieving a high yield of this compound depends on carefully controlling several reaction parameters. Based on established protocols, the following conditions are recommended:

  • Silylation Step: Stir 7-ACA with a silane reagent (e.g., hexamethyldisilazane) and a catalyst like imidazole in a water-soluble organic solvent (e.g., dimethyl sulfoxide or dioxane) at 30-35°C for about 1-2 hours under a nitrogen atmosphere.[4]

  • Methoxylation Step: After silylation, cool the mixture to 0-5°C. Then, add methanesulfonic acid, trimethyl borate, and methanol. Maintain this temperature for 2-3 hours to complete the reaction.[4]

  • Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of 7-ACA. The reaction is considered complete when the 7-ACA residue is ≤0.5%.[4]

Q4: My final product has low purity. What are the best practices for purification?

A4: Purification of this compound typically involves precipitation and washing.

  • Precipitation: After the reaction is complete, the product is often precipitated by the controlled addition of cold water or an anti-solvent while keeping the temperature low to minimize degradation.[4]

  • pH Adjustment: Adjusting the pH of the aqueous solution is a critical step in isolating many cephalosporin intermediates. For related compounds, a pH of around 3.5 to 4.0 is often used to precipitate the product.[6][7]

  • Washing: The filtered product should be washed with cold, appropriate solvents (e.g., cold water, acetone, or methanol) to remove residual acids and unreacted starting materials.

  • Chromatography: For very high purity requirements, intermediate purification steps using column chromatography with appropriate resins can be employed to separate the target molecule from closely related impurities.[8]

Quantitative Data on Reaction Parameters

The following table summarizes key quantitative parameters from a patented, high-yield synthesis protocol.[4] Adherence to these molar ratios and conditions is critical for reproducibility.

ParameterValue/ConditionPurpose
Starting Material 7-ACA (0.22 mol)Core cephalosporin nucleus
Silylating Agent Hexamethyldisilazane (0.11 mol)Protection of amino and carboxyl groups
Catalyst Imidazole (0.8g)Catalyzes the silylation reaction
Solvent Dimethyl sulfoxide or Dioxane (300 ml)Reaction medium
Silylation Temperature 30-35°COptimal for silylation reaction
Silylation Time 60 minutesDuration for complete silylation
Methoxylation Reagents Trimethyl borate (0.23 mol), Methanol (0.26 mol)Source of methoxymethyl group
Acid Catalyst Methanesulfonic acid (3.3 mol)Drives the methoxylation reaction
Methoxylation Temperature 0-5°CMinimizes byproduct formation
Methoxylation Time 2-3 hoursDuration for complete conversion
Reaction Completion ≤0.5% 7-ACA residue (by HPLC)Endpoint determination

Experimental Protocols

Protocol 1: Synthesis of this compound from 7-ACA

This protocol is adapted from a demonstrated high-yield industrial method.[4]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Imidazole

  • Hexamethyldisilazane (HMDS)

  • Trimethyl borate

  • Methanol, anhydrous

  • Methanesulfonic acid

  • Nitrogen gas supply

  • Reaction flask with stirring and temperature control

Procedure:

  • Silylation:

    • Under a nitrogen atmosphere, add 300ml of anhydrous dimethyl sulfoxide to a reaction flask.

    • Add 60g (0.22mol) of 7-ACA to the solvent.

    • Control the temperature at 30-35°C and add 0.8g of imidazole.

    • Slowly add 17.75g (0.11mol) of hexamethyldisilazane.

    • Stir the mixture for 60 minutes at 30-35°C.

    • Apply a vacuum for 30 minutes to remove the ammonia gas generated during the reaction.

  • Methoxylation:

    • Cool the reaction mixture to a temperature of 0-5°C.

    • Add 23.5g (0.23mol) of trimethyl borate and 8.3g (0.26mol) of methanol.

    • Slowly and dropwise, add 317.1g (3.3mol) of methanesulfonic acid over a period of 60 minutes, ensuring the temperature is maintained at 0-5°C.

    • Once the addition is complete, continue to stir the reaction mixture at 0-5°C for 2-3 hours.

  • Monitoring and Work-up:

    • After 2 hours, take a sample for HPLC analysis to measure the residual 7-ACA. The reaction is complete when the peak area is ≤0.5%.

    • Once complete, cool the system to -10°C.

    • Slowly add 90ml of cold water (0-3°C) to the reaction mixture.

    • After the addition, stir for an additional 30 minutes while maintaining the temperature at 0-5°C.

    • Filter the mixture. The filtrate contains the this compound product, which can then be transferred for crystallization and final purification.

Visual Guides

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 7-ACA.

G A 7-ACA (Starting Material) B Silylation (HMDS, Imidazole, 30-35°C) A->B C Silylated 7-ACA (Protected Intermediate) B->C D Methoxylation (Trimethyl borate, Methanol, Methanesulfonic acid, 0-5°C) C->D E Crude this compound (Reaction Mixture) D->E F Quenching & Precipitation (Cold Water) E->F G Purified this compound (Final Product) F->G

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic

This decision tree provides a logical path for troubleshooting low yields in this compound synthesis.

G Start Low this compound Yield Q1 Was silylation step complete? (Check for full dissolution/ color change) Start->Q1 A1_Yes Check Reaction Temperature Q1->A1_Yes Yes A1_No Action: - Use fresh, anhydrous silylating agent - Ensure inert, dry atmosphere - Check catalyst activity Q1->A1_No No Q2 Was temp. maintained at 0-5°C during methoxylation? A1_Yes->Q2 A2_Yes Investigate Purification Step Q2->A2_Yes Yes A2_No Action: - Improve cooling system - Slow down acid addition rate - Monitor internal temperature Q2->A2_No No Q3 Was significant product lost during work-up/filtration? A2_Yes->Q3 A3_Yes Action: - Optimize anti-solvent volume - Adjust pH for precipitation - Use colder wash solvents Q3->A3_Yes Yes A3_No Action: - Analyze starting 7-ACA purity - Check for reagent degradation Q3->A3_No No

Caption: A decision tree for troubleshooting low this compound yields.

References

Technical Support Center: Optimizing 7-MAC Experiments by Reducing Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 7-methoxy-4-methyl-3H-phenoxazin-3-one (7-MAC) in their fluorescence-based assays, achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. High background fluorescence can obscure specific signals, leading to decreased sensitivity and inaccurate quantification. This guide provides detailed troubleshooting strategies and frequently asked questions to help you identify and mitigate the common causes of elevated background in your this compound experiments.

Troubleshooting Guide

High background fluorescence in this compound assays can originate from multiple sources, including the sample itself, the reagents, and the instrumentation. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Problem: High Fluorescence in "No-Cell" or "Blank" Controls

This indicates that components of your assay medium or the test compounds themselves are contributing to the background signal.

Possible Cause Recommended Action
Autofluorescence from Assay Media Many common cell culture media, such as those containing phenol red or riboflavin, exhibit intrinsic fluorescence, particularly in the blue-green spectral region where this compound is excited. Fetal Bovine Serum (FBS) also contains fluorescent components.
Solution:
- Use phenol red-free media for the duration of the assay.
- If possible, switch to a low-fluorescence medium formulation.
- Reduce the percentage of FBS in the medium during the assay, or if permissible for your cells, replace it with a serum-free supplement.
- Always subtract the fluorescence value of a media-only blank from all other readings.
Intrinsic Fluorescence of Test Compounds The compounds being screened may themselves be fluorescent at the excitation and emission wavelengths of this compound.
Solution:
- Run a parallel assay plate containing only the test compounds in the assay buffer.
- Measure the fluorescence of these wells and subtract these values from your experimental wells to correct for compound autofluorescence.
Contaminated Reagents or Buffers Reagents or buffers may be contaminated with fluorescent impurities.
Solution:
- Prepare fresh buffers and solutions using high-purity water and reagents.
- Test individual components of the assay cocktail for fluorescence.

Problem: High Fluorescence in "Unstained" or "Vehicle-Treated" Cell Controls

This suggests that the cells themselves are the primary source of the high background, a phenomenon known as cellular autofluorescence.

Possible Cause Recommended Action
Cellular Autofluorescence Endogenous cellular molecules, such as NADH and flavins, naturally fluoresce, with emission typically peaking in the 450-550 nm range.[1][2] This can significantly interfere with blue-emitting fluorophores like this compound and its derivatives.
Solution:
- Washing: Thoroughly wash cells with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) before adding the this compound substrate to remove any residual fluorescent media components.
- Cell Density: Optimize the cell seeding density. Overly confluent or unhealthy cells can contribute to higher autofluorescence.
- Spectral Unmixing: If your imaging system supports it, acquire a spectral profile of the autofluorescence from an unstained sample and use software to subtract it from your experimental images.
- Time-Gated Fluorescence: For microscopy applications, if the autofluorescence has a shorter lifetime than the this compound signal, time-gated detection can be employed to separate the two signals.

Problem: General High Background and Low Signal-to-Noise Ratio

This can be caused by a combination of factors, including suboptimal instrument settings and assay conditions.

Parameter Optimization Strategy
Excitation/Emission Wavelengths While the precise spectral properties of this compound are not widely published, its phenoxazine core suggests excitation in the blue-violet range and emission in the blue-green range. For the related compound resorufin, excitation is around 570 nm with emission near 585 nm.[3] For coumarin derivatives, which are also blue-emitting, excitation is typically around 340-380 nm with emission between 430-460 nm.
Recommendation: Perform a preliminary experiment to determine the optimal excitation and emission wavelengths for this compound in your specific assay buffer using a spectrophotometer or plate reader with spectral scanning capabilities.
Reagent Concentration An excessively high concentration of the this compound substrate can lead to high background fluorescence.
Recommendation: Titrate the concentration of the this compound substrate to find the optimal concentration that provides a robust signal without elevating the background.
Microplate Selection The type of microplate used can significantly impact background fluorescence.
Recommendation: Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and reduce background from scattered light.[4]
Instrumentation Settings Incorrect gain or photomultiplier tube (PMT) voltage settings on the plate reader or microscope can amplify background noise.
Recommendation: Adjust the gain/PMT settings to a level that maximizes the specific signal without saturating the detector and while keeping the background of a blank well as low as possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in a this compound cell-based assay?

The primary sources of high background fluorescence are typically cellular autofluorescence from endogenous molecules like NADH and flavins, and autofluorescence from components in the cell culture medium, such as phenol red and serum.[1][2] The test compounds themselves can also be intrinsically fluorescent.

Q2: How can I prepare a proper set of controls to identify the source of high background?

To effectively troubleshoot, a comprehensive set of controls is essential. This should include:

  • Media Blank: Wells containing only the assay medium.

  • Cell-Free Reagent Control: Wells with all assay components (including this compound and vehicle) but no cells.

  • Unstained Cell Control: Wells with cells and vehicle, but without the this compound substrate. This is crucial for determining the level of cellular autofluorescence.

  • Compound Control: Wells with the test compound in assay buffer to check for intrinsic fluorescence.

Q3: What type of microplate is best suited for this compound assays?

For fluorescence-based assays like those using this compound, it is highly recommended to use black, opaque-walled microplates.[4] These plates are designed to minimize light scatter and prevent crosstalk between adjacent wells, both of which can contribute to high background readings.

Q4: Can the solvent used to dissolve my test compounds affect background fluorescence?

Yes, some organic solvents can be fluorescent. It is important to include a vehicle control in your experiment, which contains the highest concentration of the solvent used to dissolve your test compounds. This will allow you to determine if the solvent itself is contributing to the background signal.

Experimental Protocols

Protocol: Measuring and Correcting for Compound Autofluorescence

This protocol describes a method to quantify and subtract the intrinsic fluorescence of test compounds.

Materials:

  • Black, opaque 96-well or 384-well microplate

  • Assay buffer (the same buffer used in the main experiment)

  • Test compounds at the final assay concentration

  • Vehicle control (e.g., DMSO)

  • Microplate reader

Procedure:

  • In a separate microplate, add the assay buffer to a set of wells.

  • Add your test compounds to these wells at the final concentration used in the primary assay.

  • Include wells with the vehicle control at the same final concentration.

  • Measure the fluorescence of this plate using the same instrument settings (excitation and emission wavelengths, gain) as your primary experiment.

Data Analysis: The fluorescence value for each compound-containing well represents its intrinsic fluorescence. Subtract this value from the corresponding well in your primary assay plate to obtain a corrected signal.

Visualizing Workflows and Pathways

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow Troubleshooting High Background in this compound Assays start High Background Detected check_blanks Analyze 'No-Cell'/ 'Blank' Controls start->check_blanks blanks_high Blanks are High check_blanks->blanks_high Yes blanks_ok Blanks are Low check_blanks->blanks_ok No source_media Source: Media or Compound Autofluorescence blanks_high->source_media check_unstained Analyze 'Unstained'/ 'Vehicle' Cell Controls blanks_ok->check_unstained unstained_high Unstained Cells High check_unstained->unstained_high Yes unstained_ok Unstained Cells Low check_unstained->unstained_ok No source_cells Source: Cellular Autofluorescence unstained_high->source_cells source_other Source: Suboptimal Assay Conditions/Settings unstained_ok->source_other solution_media Use Phenol Red-Free Media Test Compound Fluorescence Use Fresh/Pure Reagents source_media->solution_media solution_cells Wash Cells with PBS Optimize Cell Density Use Spectral Unmixing source_cells->solution_cells solution_other Optimize Excitation/Emission λ Titrate Substrate Concentration Use Black Microplates Adjust Instrument Gain/PMT source_other->solution_other Experimental_Workflow Workflow for Cell-Based this compound Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis seed_cells Seed Cells in Black 96-well Plate treat_compounds Treat Cells with Test Compounds seed_cells->treat_compounds wash_cells Wash Cells with PBS treat_compounds->wash_cells prepare_reagents Prepare this compound Substrate Solution add_substrate Add this compound Substrate prepare_reagents->add_substrate wash_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence on Plate Reader incubate->read_plate subtract_background Subtract Background (Blanks & Controls) read_plate->subtract_background analyze_data Analyze Data subtract_background->analyze_data

References

stability issues of 7-Methoxy-4-methylcoumarin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Methoxy-4-methylcoumarin in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 7-Methoxy-4-methylcoumarin in solution?

A1: The stability of 7-Methoxy-4-methylcoumarin in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under alkaline conditions. The molecule can also undergo photodegradation upon exposure to UV light.

Q2: What are the recommended storage conditions for 7-Methoxy-4-methylcoumarin solutions?

A2: To ensure maximum stability, stock solutions of 7-Methoxy-4-methylcoumarin, typically prepared in solvents like methanol or DMSO, should be stored at low temperatures, ranging from 2-8°C for short-term storage to -20°C for long-term storage. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil. For aqueous solutions, it is advisable to use buffers to maintain a neutral or slightly acidic pH.

Q3: Is 7-Methoxy-4-methylcoumarin susceptible to hydrolysis?

A3: Yes, like other coumarins, 7-Methoxy-4-methylcoumarin is susceptible to hydrolysis of its lactone ring. This process is significantly accelerated under alkaline (basic) conditions, leading to the formation of a water-soluble carboxylate salt (a coumarinate). While the reaction is slower under acidic conditions, prolonged exposure can also lead to degradation.

Q4: What happens when 7-Methoxy-4-methylcoumarin is exposed to light?

A4: 7-Methoxy-4-methylcoumarin is known to be photosensitive. Upon exposure to UV irradiation, it can undergo a [2+2] cycloaddition reaction, leading to the formation of photodimers, particularly in the solid state. In solution, photodegradation can also occur, leading to a loss of fluorescence and the formation of various photoproducts. The presence of oxygen can accelerate this process.

Q5: Can I expect thermal degradation of 7-Methoxy-4-methylcoumarin under typical experimental conditions?

A5: While 7-Methoxy-4-methylcoumarin is relatively stable at room temperature, prolonged exposure to elevated temperatures can lead to thermal decomposition. Studies on related coumarin polymers show degradation occurring at temperatures above 260°C. For solutions, it is advisable to avoid high temperatures during experimental procedures unless specifically required, in which case the stability should be monitored.

Troubleshooting Guides

Issue 1: Loss of Fluorescence or Unexpected Changes in UV-Vis Spectrum

If you observe a decrease in fluorescence intensity or significant changes in the UV-Vis absorption spectrum of your 7-Methoxy-4-methylcoumarin solution over time, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Photodegradation 1. Prepare a fresh solution and protect it from light using an amber vial or aluminum foil. 2. Minimize exposure to ambient and excitation light during experiments. 3. Degas the solvent to remove oxygen, which can accelerate photodegradation.The fresh, light-protected solution should exhibit stable fluorescence and a consistent UV-Vis spectrum.
Hydrolysis (pH-related) 1. Measure the pH of your solution. 2. If the pH is alkaline (>7.5), the lactone ring is likely undergoing hydrolysis. 3. Prepare fresh solutions in a buffered solvent at a neutral or slightly acidic pH (e.g., pH 6.5-7.0).Stabilizing the pH should prevent hydrolysis and maintain the integrity of the coumarin structure, preserving its spectral properties.
Solvent Effects 1. Ensure the solvent is of high purity (spectroscopic grade). 2. Be aware that the absorption and emission maxima of 7-Methoxy-4-methylcoumarin can shift depending on solvent polarity.Using a high-purity, appropriate solvent will ensure reproducible spectral characteristics.
Issue 2: Appearance of New Peaks in HPLC Chromatogram

The emergence of new peaks in an HPLC chromatogram of a 7-Methoxy-4-methylcoumarin sample indicates the formation of degradation products. The following table provides guidance on identifying the potential source of degradation.

Stress Condition Potential Degradation Products Identification & Confirmation
Alkaline Hydrolysis Ring-opened carboxylate (coumarinate)The degradation product will be more polar and have a shorter retention time on a reverse-phase HPLC column. This can be confirmed by LC-MS analysis, which would show an increase in mass corresponding to the addition of a water molecule.
Acidic Hydrolysis Ring-opened carboxylic acid (coumarinic acid)Similar to alkaline hydrolysis, the product will be more polar. The rate of formation is generally slower than under alkaline conditions.
Oxidative Degradation Hydroxylated and other oxidized derivativesDegradation products can be identified by LC-MS, looking for mass increases corresponding to the addition of oxygen atoms.
Photodegradation Photodimers, other photoproductsThe formation of dimers can be detected by mass spectrometry (mass will be double that of the parent compound). Other photoproducts may also be formed.
Thermal Degradation Various decomposition productsAnalysis by GC-MS or LC-MS would be required to identify the range of smaller molecules resulting from thermal breakdown.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of coumarins. Note that specific kinetic data for 7-Methoxy-4-methylcoumarin is limited; therefore, data for the parent coumarin compound is provided as a reasonable approximation for hydrolysis.

Table 1: Estimated Half-life of Coumarin under Different pH Conditions

pHConditionEstimated Half-life (t½)
2.0Acidic> 24 hours
7.0NeutralStable for several hours
9.0Alkaline< 1 hour
11.0Strongly AlkalineMinutes

Data is estimated based on the known reactivity of the coumarin lactone ring.

Table 2: Summary of Degradation Behavior under Forced Degradation Conditions

Stress ConditionReagent/ParameterObservationPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C, 24hModerate degradationLactone ring opening
Alkaline Hydrolysis0.1 M NaOH, 25°C, 4hSignificant degradationLactone ring opening
Oxidative3% H₂O₂, 25°C, 24hModerate degradationOxidation of the aromatic ring and methyl group
PhotolyticUV light (254/365 nm), 24hSignificant degradationPhotodimerization and other photoreactions
Thermal80°C in solution, 48hMinor to moderate degradationGeneral decomposition

Experimental Protocols

Protocol 1: Forced Degradation Study of 7-Methoxy-4-methylcoumarin

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose aliquots base Alkaline Hydrolysis (0.1 M NaOH, RT) start->base Expose aliquots oxidative Oxidative (3% H₂O₂, RT) start->oxidative Expose aliquots thermal Thermal (80°C in solution) start->thermal Expose aliquots photo Photolytic (UV light, 254/365 nm) start->photo Expose aliquots hplc HPLC-UV/PDA Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Identification hplc->lcms Characterize degradants HPLC_Method_Development cluster_setup Instrument Setup cluster_procedure Procedure column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Mobile Phase: A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid column->mobile_phase gradient Gradient Elution: (e.g., 5-95% B over 20 min) mobile_phase->gradient detector Detector: UV/PDA at ~320 nm gradient->detector inject Inject Stressed Samples analyze Analyze Chromatograms inject->analyze validate Validate Method (Specificity, Linearity, etc.) analyze->validate Hydrolysis_Pathway Coumarin 7-Methoxy-4-methylcoumarin (Lactone Form - Stable at low pH) Intermediate Coumarinic Acid Derivative (cis-hydroxycinnamic acid) Coumarin->Intermediate OH⁻ (fast) Intermediate->Coumarin H⁺ (fast) Product Coumarinate Salt (trans-hydroxycinnamate - Stable at high pH) Intermediate->Product Isomerization (slow)

Technical Support Center: Overcoming Challenges in Purifying 7-MAC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 7-methoxy-4-methylcoumarin (7-MAC) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivatives after synthesis?

A1: Common impurities largely depend on the synthetic method used, most frequently the Pechmann condensation. These can include unreacted starting materials like resorcinol and ethyl acetoacetate derivatives, side-products from the condensation reaction such as isomers or polymeric materials, and residual acid catalyst.[1]

Q2: Why is my crude this compound derivative a sticky oil that won't crystallize, and what should I do?

A2: This phenomenon, known as "oiling out," is a common issue when the crude product has a low melting point or contains a significant amount of impurities.[1] To resolve this, you can:

  • Triturate the oil: Before attempting recrystallization, wash the oily product with a non-polar solvent like hexanes or petroleum ether. This can help remove highly soluble impurities and may induce solidification.[1]

  • Select an appropriate solvent system: A single solvent may not be effective. A mixed solvent system, where the compound is soluble in one solvent and less soluble in the other, often yields better crystals.[1]

  • Use column chromatography: If recrystallization and trituration fail, column chromatography is a reliable method to remove the impurities that are preventing crystallization.[1]

Q3: How can I improve my low yield after recrystallization?

A3: Low recovery during recrystallization is often due to using an excessive amount of solvent or selecting a solvent in which the compound is too soluble, even at low temperatures.[1] To enhance your yield:

  • Use minimal solvent: Dissolve your crude product in the minimum amount of hot solvent required for complete dissolution.[1]

  • Optimize the solvent system: Experiment with different solvent systems to find one with a better yield.

  • Cool the solution slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1]

Q4: Are this compound derivatives stable during purification?

A4: Coumarin derivatives can be sensitive to purification conditions. For instance, prolonged exposure to the acidic surface of silica gel during column chromatography can potentially lead to the degradation of sensitive derivatives.[2] Some derivatives, particularly those with hydroxyl groups, can be susceptible to oxidative degradation, especially under basic conditions.[2]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No Crystal Formation - Too much solvent was used.- The solution is not saturated.- The compound is highly soluble in the chosen solvent at all temperatures.[1]- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal.- Change the solvent or use a mixed solvent system.[1]
"Oiling Out" - Impurities are depressing the melting point.- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.[1]- Purify the crude product by column chromatography first.- Choose a solvent with a lower boiling point.- Add a small amount of additional solvent and cool slowly.[1]
Low Recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration.[1]- Cool the filtrate in an ice bath for a longer duration.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.[1]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can also adsorb the desired product).- Perform a second recrystallization.[1]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system using Thin-Layer Chromatography (TLC) first.- Use a gradient elution, starting with a less polar solvent and gradually increasing polarity.[3][4]- Use a larger column or a smaller amount of crude material.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2]
Tailing of Bands - Interactions with the stationary phase (e.g., acidic silica gel).- The compound is not dissolving completely in the mobile phase.- Add a small amount of a modifier to the eluent, such as 0.5-2% acetic acid for acidic compounds or a small amount of triethylamine for basic compounds.- Use a less acidic stationary phase like neutral alumina.[2]
Cracked or Channeled Column Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[5]

Data Presentation

Table 1: Typical Yields and Purity Levels for 4-Alkyl-7-Methoxycoumarins

Purification MethodTypical YieldPurity LevelNotes
Recrystallization 60-85%95-99%Yield is highly dependent on the choice of solvent and the initial purity of the crude material.[1]
Column Chromatography 50-80%>98%Effective for removing closely related impurities and for compounds that are difficult to crystallize.[5]
Preparative TLC 30-60%>99%Suitable for small-scale purification and for isolating compounds from complex mixtures.[4]

Note: Actual results may vary depending on the specific this compound derivative and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives
  • Dissolution: In a fume hood, place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 80% ethanol in water) while heating and stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[1]

Protocol 2: Column Chromatography of this compound Derivatives
  • TLC Analysis: Before performing column chromatography, determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4.[5]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a small layer of sand.[5]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.[5]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles. Allow the solvent to drain until it is just above the silica gel level. Never let the column run dry.[5]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[5]

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process Start Crude this compound Derivative Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Add Activated Charcoal (Optional) Dissolve->Decolorize Filter_Hot Hot Filtration Dissolve->Filter_Hot If no decolorization Decolorize->Filter_Hot Cool Slow Cooling to Room Temperature Filter_Hot->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter_Cold Vacuum Filtration Ice_Bath->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Crystals Wash->Dry End Pure this compound Derivative Dry->End

Caption: Workflow for the purification of this compound derivatives by recrystallization.

Column_Chromatography_Workflow cluster_1 Column Chromatography Process Start Crude this compound Derivative TLC Optimize Mobile Phase with TLC Start->TLC Pack_Column Pack Column with Silica Gel Slurry TLC->Pack_Column Load_Sample Load Sample onto Column Pack_Column->Load_Sample Elute Elute with Mobile Phase (Gradient Optional) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure this compound Derivative Evaporate->End

References

Technical Support Center: Refining Protocols for 7-AAD Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 7-AAD (7-Aminoactinomycin D) cell staining protocols for accurate viability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind 7-AAD staining for cell viability?

7-AAD is a fluorescent intercalating agent that selectively binds to double-stranded DNA. It is membrane-impermeant, meaning it cannot cross the intact cell membrane of live cells. In late apoptotic or necrotic cells, membrane integrity is compromised, allowing 7-AAD to enter and stain the nucleus. This allows for the differentiation and exclusion of non-viable cells in flow cytometry and fluorescence microscopy.[1]

Q2: When should I choose 7-AAD over other viability dyes like Propidium Iodide (PI)?

7-AAD is often preferred in multicolor flow cytometry experiments.[1] Its emission spectrum has minimal overlap with common fluorochromes like FITC and PE, which reduces the complexity of compensation adjustments.[1]

Q3: Can 7-AAD be used on fixed and permeabilized cells?

No, 7-AAD is not compatible with intracellular staining protocols that require fixation and permeabilization.[2] The fixation process compromises the cell membrane, which is the basis for 7-AAD's ability to discriminate between live and dead cells. For applications requiring fixation, consider using fixable viability dyes.

Q4: How should I store the 7-AAD stock solution?

7-AAD stock solution should be stored at 2-8°C and protected from light.[3] It is crucial to avoid freezing the solution.[1][3]

Experimental Protocols

Protocol 1: 7-AAD Staining for Suspension Cells (Flow Cytometry)

This protocol outlines the standard procedure for staining suspension cells with 7-AAD for viability analysis by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 7-AAD Staining Solution (e.g., 1 mg/mL stock)

  • FACS tubes

Procedure:

  • Harvest cells and adjust the cell concentration to 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.

  • Optional: If performing surface antibody staining, add the appropriate antibodies and incubate according to the manufacturer's protocol. Wash the cells once with Flow Cytometry Staining Buffer.

  • Add 5 µL of 7-AAD stock solution to the cell suspension. The final concentration may need to be titrated for optimal results (see Table 1).

  • Incubate for 10-15 minutes at room temperature (18-25°C) or on ice, protected from light.[4][5]

  • Do not wash the cells after 7-AAD incubation.[4]

  • Analyze the cells on a flow cytometer within one hour for best results.[2] Excite with a 488 nm laser and detect emission in the far-red channel (typically around 647 nm).[1]

Protocol 2: 7-AAD Staining for Adherent Cells (Flow Cytometry)

This protocol provides a method for preparing adherent cells for 7-AAD staining and flow cytometry.

Materials:

  • PBS (calcium and magnesium-free)

  • Trypsin-EDTA or other non-enzymatic cell dissociation solution

  • Complete culture medium

  • Flow Cytometry Staining Buffer

  • 7-AAD Staining Solution

  • FACS tubes

Procedure:

  • Carefully remove the culture medium from the adherent cells.

  • Wash the cell monolayer once with calcium and magnesium-free PBS.

  • Add pre-warmed Trypsin-EDTA to detach the cells. Incubate at 37°C until cells are detached.

  • Neutralize the trypsin with complete culture medium.

  • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

  • Proceed with steps 2-7 of Protocol 1 for suspension cells.

Data Presentation

Table 1: Recommended Staining Parameters for 7-AAD
ParameterRecommended RangeNotes
7-AAD Final Concentration 0.5 - 10 µg/mLTitration is recommended for each cell type and application.[1][6]
Incubation Time 5 - 30 minutesLonger incubation times may lead to increased staining of viable cells.[3][4]
Incubation Temperature Room Temperature (18-25°C) or 4°C/On IceStaining on ice may require longer incubation times.[3][4]
Cell Density 1 x 10⁵ - 1 x 10⁶ cells per sampleAdjust volume to maintain optimal cell concentration for staining.
Table 2: Spectral Properties of 7-AAD for Flow Cytometry
PropertyWavelength (nm)Instrument Channel
Excitation Maximum ~546Typically excited by a 488 nm or 561 nm laser.
Emission Maximum ~647Detected in a far-red channel (e.g., PerCP, PE-Cy5.5).[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence in live cells 1. 7-AAD concentration is too high.2. Incubation time is too long.3. Cells are unhealthy or stressed.1. Titrate the 7-AAD concentration to find the optimal signal-to-noise ratio.2. Reduce the incubation time.3. Use healthy, low-passage cells and handle them gently during preparation.
Weak or no signal in dead cells 1. 7-AAD concentration is too low.2. Insufficient incubation time.3. Instrument settings are not optimal.1. Increase the 7-AAD concentration.2. Increase the incubation time.3. Ensure the correct laser and emission filter are being used. Check PMT voltages.
Compensation issues in multicolor panels Spectral overlap from 7-AAD into other channels.1. Use single-stained compensation controls for 7-AAD.2. When possible, use a "dump channel" for 7-AAD to exclude dead cells from the analysis of other markers.[7]
Loss of viable cells during analysis Prolonged exposure to 7-AAD can be toxic.Analyze samples as soon as possible after staining, ideally within one hour.[2]
Variable staining between samples Inconsistent cell numbers or staining volumes.Ensure accurate cell counting and consistent pipetting for all samples.

Visualizations

Experimental_Workflow 7-AAD Staining Experimental Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition Harvest Harvest & Count Cells Resuspend Resuspend in Staining Buffer Harvest->Resuspend Aliquot Aliquot Cells into FACS Tubes Resuspend->Aliquot Add_Ab Optional: Add Surface Antibodies Aliquot->Add_Ab Optional Add_7AAD Add 7-AAD Aliquot->Add_7AAD Wash_1 Wash Add_Ab->Wash_1 Wash_1->Add_7AAD Incubate Incubate (Dark) Add_7AAD->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze

Caption: Experimental workflow for 7-AAD cell staining.

Troubleshooting_Guide 7-AAD Staining Troubleshooting Logic Start Staining Issue Observed High_BG High Background in Live Cells? Start->High_BG Weak_Signal Weak Signal in Dead Cells? High_BG->Weak_Signal No Sol_High_BG Decrease 7-AAD concentration Reduce incubation time Check cell health High_BG->Sol_High_BG Yes Comp_Issue Compensation Issues? Weak_Signal->Comp_Issue No Sol_Weak_Signal Increase 7-AAD concentration Increase incubation time Check instrument settings Weak_Signal->Sol_Weak_Signal Yes Sol_Comp_Issue Use single-stain controls Use a dump channel for 7-AAD Comp_Issue->Sol_Comp_Issue Yes End Problem Resolved Comp_Issue->End No Sol_High_BG->End Sol_Weak_Signal->End Sol_Comp_Issue->End

Caption: Troubleshooting logic for common 7-AAD staining issues.

Cell_Death_Pathway Simplified Cell Death Pathway & Viability Dye Targets cluster_cell Cell State cluster_dyes Viability Dye Staining Live Live Cell (Intact Membrane) Early_Apoptosis Early Apoptosis (PS Exposure) Live->Early_Apoptosis Late_Apoptosis Late Apoptosis / Necrosis (Membrane Permeable) Early_Apoptosis->Late_Apoptosis Annexin_V Annexin V Positive Early_Apoptosis->Annexin_V Binds to exposed PS Late_Apoptosis->Annexin_V _7AAD 7-AAD Positive Late_Apoptosis->_7AAD Enters permeable membrane

Caption: Cell death stages and corresponding viability dye binding.

References

Technical Support Center: Synthesis of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of coumarin compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to coumarin synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My coumarin synthesis reaction has resulted in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue in organic synthesis. Here’s a step-by-step guide to troubleshoot the problem:

  • Verify Starting Materials and Reagents:

    • Purity: Ensure the purity of your starting materials (e.g., phenol, salicylaldehyde, β-ketoester). Impurities can interfere with the reaction.

    • Reagent Activity: Confirm the activity of your catalyst and the freshness of your reagents, especially bases and solvents. For instance, in the Wittig reaction, the stability of the ylide is crucial; it's often best to generate it in the presence of the carbonyl compound.[1]

  • Check Reaction Conditions:

    • Temperature: Many coumarin syntheses require specific temperature control. For example, some Pechmann reactions may require heating, while others proceed at room temperature with highly activated phenols.[2] Ensure your reaction is conducted at the optimal temperature.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Conversely, excessively long reaction times can lead to side product formation and degradation.[3]

  • Catalyst Issues:

    • Choice of Catalyst: The choice of acid or base catalyst is critical and can significantly affect the reaction outcome.[2] For Pechmann condensations, a variety of Brønsted or Lewis acids can be used.[2][4] If one catalyst is not effective, trying a different one may improve the yield.[2]

    • Catalyst Loading: The amount of catalyst used can be crucial. For a Pechmann condensation using a Zn0.925Ti0.075O catalyst, increasing the catalyst load from 5 mol% to 10 mol% significantly increased the yield, but a further increase to 15 mol% showed no improvement.[5]

  • Reaction-Specific Pitfalls:

    • Perkin Reaction: The formation of the cis-isomer of the o-hydroxycinnamic acid intermediate is necessary for lactonization to form coumarin, but its formation can be minimal, leading to low yields.[6] The use of acetic anhydride is generally more effective than acetic acid.[7][8]

    • Pechmann Condensation: Electron-donating groups on the phenol facilitate the reaction, whereas electron-withdrawing groups can hinder it.[2]

    • Knoevenagel Condensation: This method is often used to overcome difficulties associated with the Perkin reaction.[9] However, it can still be plagued by side reactions if not properly controlled.

    • Wittig Reaction: The reactivity of the phosphorus ylide is key. Less sterically hindered ylides tend to react better.[10]

Below is a general workflow for troubleshooting low-yield coumarin synthesis:

G start Low/No Yield Observed check_reagents Verify Purity & Activity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_catalyst Evaluate Catalyst Choice & Loading check_conditions->check_catalyst reaction_specific Investigate Reaction-Specific Pitfalls check_catalyst->reaction_specific tlc Analyze Reaction Mixture by TLC reaction_specific->tlc workup Optimize Work-up & Purification tlc->workup fail Consult Literature for Alternative Methods tlc->fail No Product Formation end Improved Yield workup->end workup->fail Product Loss During Purification

A troubleshooting workflow for low-yield coumarin synthesis.

Issue 2: Formation of Side Products and Impurities

Q: My final product is impure, and I suspect the formation of side products. What are the common side products in coumarin synthesis and how can I minimize them?

A: The formation of side products is a common challenge. Here are some frequent issues and their solutions:

  • Intermolecular Condensation in Perkin Reaction: In the presence of an anhydride, intermolecular condensation can occur, leading to byproducts.[11]

  • Dimerization in Claisen Rearrangement: In some variations of the Claisen rearrangement for coumarin synthesis, a dimer can form as a byproduct due to the high reactivity of the double bond in the intermediate.[9]

  • Incomplete Cyclization: In reactions like the Pechmann condensation, incomplete cyclization can leave intermediates in the final product mixture.

  • Starting Material Contamination: Unreacted starting materials are a common impurity.

Strategies to Minimize Side Products:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired product.

  • Use of Greener Methods: Newer, more efficient, and environmentally friendly protocols have been developed to minimize byproducts, such as using microwave irradiation or solvent-free conditions.[3][9]

  • Purification: Proper purification is key to removing impurities.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my crude coumarin product. What are the recommended purification techniques?

A: Purification of coumarins can be challenging due to their varying polarities and solubilities. Here are some effective methods:

  • Recrystallization: This is a common and effective technique. The choice of solvent is crucial. For instance, a 40% aqueous methanol solution has been shown to be effective for recrystallizing coumarin, while 34% aqueous ethanol is suitable for 7-hydroxy-4-methyl coumarin.[6]

  • Column Chromatography: This is a versatile method for separating coumarins from impurities. Neutral or acidic alumina and silica gel are common adsorbents.[12]

  • Acid-Base Extraction: For coumarins with acidic or basic functional groups, acid-base extraction can be a powerful purification tool. Coumarins can often be dissolved in a hot alkaline solution and then precipitated by adding acid.[12]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the isolation and purification of coumarins from complex mixtures, such as natural product extracts.[13]

Frequently Asked Questions (FAQs)

Q1: Which is the most versatile and commonly used method for coumarin synthesis?

A1: Several named reactions are used for coumarin synthesis, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[14][15] The Pechmann condensation is one of the most classic and straightforward methods, especially for 4-substituted coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions.[4][16] However, the "best" method often depends on the desired substitution pattern and the available starting materials.

Q2: Are there any "green" or environmentally friendly methods for coumarin synthesis?

A2: Yes, there is a growing interest in developing greener synthetic routes for coumarins.[9] These methods aim to reduce the use of hazardous solvents and reagents, minimize reaction times, and improve energy efficiency. Examples include:

  • Microwave-assisted synthesis: This has been shown to significantly reduce reaction times in Knoevenagel condensations for coumarin synthesis.[17]

  • Solvent-free reactions: Performing reactions without a solvent can reduce waste and simplify work-up.[9][18]

  • Use of ionic liquids as recyclable catalysts: Ionic liquids have been used as catalysts in Pechmann condensations and can often be recycled.[16][18]

Q3: What are some of the key safety precautions to take during coumarin synthesis?

A3: Standard laboratory safety practices should always be followed. Specific precautions for coumarin synthesis include:

  • Handling of Corrosive Reagents: Many coumarin syntheses use strong acids (e.g., sulfuric acid, trifluoroacetic acid) or bases.[3][19] These should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and used in a fume hood.

  • Volatile and Flammable Solvents: Many organic solvents used in these syntheses are flammable and should be handled away from ignition sources.

  • Microwave Synthesis: When using a microwave reactor, ensure it is designed for chemical synthesis and follow the manufacturer's safety guidelines to prevent pressure buildup and explosions.

Quantitative Data

Table 1: Effect of Catalyst Loading on Yield in Pechmann Condensation

Catalyst Loading (mol%)Yield (%)Reaction Time (h)
5675
1088Not Specified
1588Not Specified
Reaction of phloroglucinol and ethyl acetoacetate using a Zn0.925Ti0.075O catalyst.[5]

Table 2: Comparison of Yields in Perkin Reaction with Different Reagents

Acetylating AgentReported Yield
Acetic Anhydride~50%
Acetic AcidLow
Synthesis of coumarin from salicylaldehyde.[7][8]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for 3-Acetylcoumarin Synthesis

This protocol is a general representation and may require optimization for specific substrates.

  • Reactant Preparation: In a small vial, mix 0.010 mol of the appropriate o-hydroxybenzaldehyde (e.g., salicylaldehyde) with a 10% excess of the dicarbonyl compound (e.g., ethyl acetoacetate).

  • Catalyst Addition: Add 0.04 g of piperidine to the mixture. Piperidine acts as the base to form the enolate.

  • Reaction: The reaction can be performed under various conditions, including microwave irradiation for a few minutes, which can significantly reduce the reaction time.[17][20]

  • Work-up and Purification: After the reaction is complete (as monitored by TLC), the product can be purified by recrystallization.[20]

Protocol 2: Pechmann Condensation for 4-Methylcoumarin Derivatives

This protocol is a general representation and may require optimization for specific substrates.

  • Reactant and Catalyst Mixing: Combine the substituted phenol with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst. A variety of catalysts can be used, including strong acids like sulfuric acid or Lewis acids like AlCl3.[19]

  • Reaction Conditions: The reaction mixture is typically heated. For highly activated phenols, the reaction may proceed at room temperature.[2]

  • Mechanism: The reaction is believed to proceed through transesterification, followed by an electrophilic aromatic substitution (intramolecular cyclization), and finally dehydration to form the coumarin ring.[21][22]

  • Work-up and Purification: The product is typically isolated by pouring the reaction mixture into water and collecting the precipitated solid. Further purification can be achieved by recrystallization.

Below is a diagram illustrating the general mechanism of the Pechmann condensation:

G cluster_0 Pechmann Condensation Mechanism Phenol Phenol Intermediate1 Intermediate1 Phenol->Intermediate1 + Beta-Ketoester (Acid Catalyst) Beta-Ketoester Beta-Ketoester Intermediate2 Intermediate2 Intermediate1->Intermediate2 Intramolecular Cyclization Coumarin Coumarin Intermediate2->Coumarin - H2O

A simplified mechanism of the Pechmann condensation.

References

Validation & Comparative

A Comparative Guide to 7-MAC and Other Blue Fluorescent Probes for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cell biology and drug discovery, the accurate visualization and quantification of cellular processes are paramount. Fluorescent probes are indispensable tools in this endeavor, enabling researchers to illuminate the intricate workings of living cells. Among these, blue fluorescent probes are widely utilized for a variety of applications, from identifying cellular structures to measuring enzymatic activity. This guide provides an objective comparison of 7-Hydroxy-4-methylcoumarin (7-MAC or HMC), a popular blue fluorescent probe, with other commonly used alternatives, including 7-Amino-4-methylcoumarin (AMC), Hoechst 33342, and DAPI. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the selection of the most appropriate probe for your research needs.

Data Presentation: A Quantitative Comparison of Blue Fluorescent Probes

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and its alternatives.

Property7-Hydroxy-4-methylcoumarin (this compound/HMC)7-Amino-4-methylcoumarin (AMC)Hoechst 33342DAPI (4',6-diamidino-2-phenylindole)
Excitation Wavelength (λex) ~360 nm~345-351 nm[1][2]~350 nm[3][4][5]~359 nm
Emission Wavelength (λem) ~450 nm~430-445 nm[1][2]~461 nm[3][4][5][6]~461 nm
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹ (in PBS)~19,000 M⁻¹cm⁻¹ (for AMCA)~42,000 M⁻¹cm⁻¹ (bound to DNA)~20,000 M⁻¹cm⁻¹ (bound to DNA)
Quantum Yield (Φ) ~0.63 (in ethanol)~0.9 (for AMCA)[7]~0.4 (bound to DNA)~0.4 (bound to DNA)
Key Features pH-sensitive fluorescence.[8]pH-insensitive fluorescence around physiological pH.[8]Cell-permeant, binds to the minor groove of AT-rich DNA.[3][4][5][6][9]Binds to the minor groove of AT-rich DNA, generally used on fixed and permeabilized cells.[4]
Common Applications Enzyme assays (e.g., for glycosidases, esterases), cellular imaging.[8]Enzyme assays (e.g., for proteases like caspases), peptide labeling.[1][8]Nuclear counterstaining in live and fixed cells, cell cycle analysis.[3][6][9]Nuclear counterstaining in fixed cells, cell viability assays.[10]

Key Distinctions and Applications

This compound (HMC) is a versatile probe often used in enzyme assays where its hydroxyl group can be conjugated to a substrate. Upon enzymatic cleavage, the highly fluorescent this compound is released. A critical consideration for its use is its pH-dependent fluorescence, with emission intensity increasing in more alkaline conditions.[8] This property can be either a useful indicator of pH changes or a potential source of artifacts if not properly controlled.

AMC , in contrast, offers greater pH stability around physiological conditions, making it a more robust choice for many cellular assays.[8] Its amino group is commonly used to form amide bonds in substrates for proteases, such as caspases, which are key enzymes in apoptosis.[8] The release of AMC upon substrate cleavage provides a strong fluorescent signal for quantifying enzyme activity.

Hoechst 33342 and DAPI are popular nuclear counterstains that bind to the minor groove of AT-rich regions of DNA.[3][4][5][6][9] A key difference is their cell permeability. Hoechst 33342 readily enters live cells, making it ideal for staining the nuclei of living cells for applications like cell cycle analysis by flow cytometry.[3][6][9] DAPI, on the other hand, is generally used on fixed and permeabilized cells as it does not efficiently cross the membrane of live cells.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for key applications of these fluorescent probes.

Live-Cell Imaging with this compound

This protocol describes a general procedure for imaging intracellular enzymatic activity using a this compound-based substrate.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound-based fluorogenic substrate (e.g., 4-Methylumbelliferyl acetate for esterase activity)

  • Live Cell Imaging Solution or appropriate cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

Procedure:

  • Grow cells to the desired confluency on a suitable imaging vessel.

  • Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).

  • Dilute the substrate stock solution in pre-warmed Live Cell Imaging Solution or cell culture medium to the final working concentration (typically in the low micromolar range, but should be optimized for the specific substrate and cell type).

  • Remove the culture medium from the cells and wash once with pre-warmed imaging solution.

  • Add the substrate-containing imaging solution to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for a duration determined by the rate of substrate conversion (typically 15-60 minutes).

  • Image the cells using a fluorescence microscope with excitation around 360 nm and emission detection around 450 nm.

Flow Cytometry for Cell Viability using DAPI

This protocol outlines the use of DAPI to discriminate between live and dead cells in a cell suspension for flow cytometry.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • DAPI solution (e.g., 1 mg/mL stock in water)

  • Flow cytometer with a UV or violet laser

Procedure:

  • Harvest and wash the cells once with cold PBS.

  • Resuspend the cell pellet in cold PBS at a concentration of 1 x 10⁶ cells/mL.

  • Add DAPI to a final concentration of 0.5-1 µg/mL.

  • Incubate the cells on ice for 5-15 minutes, protected from light. Do not wash the cells after adding DAPI.

  • Analyze the cells on a flow cytometer using UV or violet laser excitation and collecting the emission in the blue channel (typically around 450/50 nm). Live cells with intact membranes will exclude the DAPI and show low fluorescence, while dead cells with compromised membranes will be brightly fluorescent.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of these fluorescent probes.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Cell Suspension add_probe Add Fluorescent Probe (e.g., this compound substrate, DAPI) prep_cells->add_probe incubate Incubate add_probe->incubate acquire Acquire Data (Microscopy or Flow Cytometry) incubate->acquire analyze Analyze Results acquire->analyze caspase_activation_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) procaspase8 Procaspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates procaspase3 Procaspase-3 caspase8->procaspase3 mito Mitochondria cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 binds procaspase9 Procaspase-9 apaf1->procaspase9 recruits caspase9 Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug Lipophilic Drug cyp Cytochrome P450 Enzymes (CYPs) drug->cyp oxidation, reduction, hydrolysis metabolite1 Modified Drug (more polar) cyp->metabolite1 conjugation Conjugation Enzymes (e.g., UGTs, SULTs) metabolite1->conjugation metabolite2 Conjugated Drug (water-soluble) conjugation->metabolite2 excretion Excretion metabolite2->excretion

References

A Comparative Guide to the Fluorescence of 7-Methoxy-4-methylcoumarin and 7-Hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence properties of 7-methoxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), two widely used fluorophores in biomedical research and drug discovery. The selection of a suitable fluorophore is critical for the sensitivity and reliability of fluorescence-based assays. This document summarizes key photophysical parameters, details relevant experimental protocols, and illustrates common applications to aid in the selection of the appropriate coumarin derivative for specific research needs.

Core Photophysical Properties: A Comparative Analysis

The fluorescence characteristics of coumarin derivatives are dictated by their chemical structure and are highly sensitive to their local environment. The primary difference between the two compounds discussed here is the substitution at the 7-position of the coumarin ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This seemingly minor difference has profound effects on their photophysical properties, particularly their sensitivity to pH.

Property7-Methoxy-4-methylcoumarin7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)
Excitation Maximum (λex) ~322 - 350 nm~360 nm
Emission Maximum (λem) ~381 - 416 nm~448 nm
Molar Extinction Coefficient (ε) ~11,820 cm⁻¹M⁻¹ (for 7-methoxycoumarin-4-acetic acid)[1]18,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (ΦF) ~0.18 (for 7-methoxycoumarin-4-acetic acid)[1]~0.32[3][4]
Fluorescence Lifetime (τ) Not widely reported~4.2 ns[3]
pH Sensitivity Relatively insensitive to pH changesHighly sensitive; fluorescence is pH-dependent[5]
Solvatochromism Exhibits solvatochromic shifts[6]Pronounced solvatochromic effects[7][8]

Note: The photophysical properties, especially for 7-hydroxy-4-methylcoumarin, are highly dependent on the solvent and pH. The values presented are representative and may vary under different experimental conditions.

The hydroxyl group in 7-hydroxy-4-methylcoumarin can undergo deprotonation in response to changes in pH, leading to a significant shift in its fluorescence spectrum. This property makes it an excellent pH indicator and a popular choice for developing fluorogenic enzyme substrates where the enzymatic reaction causes a change in the local environment. In contrast, the methoxy group in 7-methoxy-4-methylcoumarin is not readily ionizable, resulting in more stable fluorescence across a wider pH range.

Experimental Protocols

Accurate and reproducible fluorescence measurements are paramount in research. Below are detailed methodologies for key experiments involving these coumarin derivatives.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a common approach.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 7-methoxy-4-methylcoumarin or 7-hydroxy-4-methylcoumarin

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvents

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is proportional to the quantum yield.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

    ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where η is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Prepare Stock Solutions (Sample & Standard) Dilutions Prepare Serial Dilutions (Abs < 0.1) Stock->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Fluorometer) Dilutions->Fluorescence Plot Plot Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Fluorescence Intensity Fluorescence->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Fig. 1: Experimental workflow for determining fluorescence quantum yield.
Fluorogenic Enzyme Activity Assay

Coumarin derivatives are frequently used as fluorogenic substrates to measure enzyme activity. In their conjugated form, they are non-fluorescent or have low fluorescence. Enzymatic cleavage releases the highly fluorescent coumarin.

Materials:

  • Fluorometer or microplate reader

  • Enzyme of interest

  • Coumarin-conjugated substrate (e.g., a glycoside or ester of 7-hydroxy-4-methylcoumarin)

  • Assay buffer

  • Stop solution (if required)

Procedure:

  • Prepare Reagents: Prepare solutions of the enzyme and the fluorogenic substrate in the appropriate assay buffer.

  • Set up the Reaction: In a microplate or cuvette, add the enzyme solution to the assay buffer.

  • Initiate the Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the released fluorophore.

  • Data Analysis: The initial rate of the reaction (the slope of the linear portion of the fluorescence versus time plot) is proportional to the enzyme activity.

G Substrate Non-fluorescent Coumarin Substrate Enzyme Enzyme Substrate->Enzyme Binding Product Highly Fluorescent Coumarin Product Fluorescence Increase in Fluorescence Signal Product->Fluorescence Results in Enzyme->Product Cleavage

Fig. 2: Principle of a fluorogenic enzyme assay using a coumarin substrate.

Applications in Cellular Signaling and Drug Discovery

Both 7-methoxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin are valuable tools in studying cellular processes and for high-throughput screening in drug discovery.

7-Hydroxy-4-methylcoumarin and its derivatives are extensively used to probe the activity of various enzymes involved in signaling pathways. For instance, substrates based on this fluorophore have been developed for β-galactosidase and β-glucuronidase, enzymes that are often used as reporters in gene expression studies. Furthermore, it has been used to investigate the macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and cancer[3][4].

Derivatives of 7-methoxy-4-methylcoumarin are often utilized as fluorescent labels for biomolecules due to their relatively stable fluorescence. They can be used in fluorescence microscopy and for the development of fluorescent probes to study cellular uptake and distribution of drugs.

A notable application of 7-hydroxy-4-methylcoumarin is in the study of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt signaling pathways . It has been shown to modulate these pathways, highlighting its potential as a tool for investigating cellular signaling events related to cell proliferation, differentiation, and apoptosis.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway HMC 7-Hydroxy-4- methylcoumarin p38 p38 HMC->p38 Upregulates JNK JNK HMC->JNK Upregulates PI3K PI3K HMC->PI3K Downregulates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b

References

A Comparative Analysis of Synthetic Routes to 7-Methoxy-4-Aminocoumarin (7-MAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the synthesis of coumarin derivatives is a cornerstone of creating novel fluorescent probes and therapeutic agents. Among these, 7-methoxy-4-aminocoumarin (7-MAC) is a valuable scaffold. This guide provides a comparative analysis of three distinct synthetic methodologies for this compound and its close analogs: the classical Pechmann Condensation, the transition-metal-free Smiles Rearrangement, and the modern Buchwald-Hartwig Amination.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative metrics for the different synthetic approaches to 7-aminocoumarin derivatives. It is important to note that direct yield and purity data for this compound itself is not consistently available across all methods in the reviewed literature. Therefore, data for structurally similar compounds, such as 7-amino-4-methylcoumarin, are included for comparison and are duly noted.

MethodStarting MaterialsKey ReagentsNumber of StepsOverall YieldPurityKey AdvantagesKey Disadvantages
Pechmann Condensation 3-Methoxyphenol, Ethyl AcetoacetateAcid catalyst (e.g., H₂SO₄, Amberlyst-15)1~92% (for 7-amino-4-methylcoumarin)Not consistently reportedOne-pot synthesis, readily available starting materials.Harsh reaction conditions, limited substrate scope.
Smiles Rearrangement 7-Hydroxycoumarin derivative, α-BromoacetamideBase (e.g., Cs₂CO₃)2Moderate to high (specific yield for this compound not reported)Not consistently reportedTransition-metal-free, mild reaction conditions, operational simplicity.[1][2]Requires pre-functionalization of the amine.
Buchwald-Hartwig Amination 7-HydroxycoumarinPd catalyst, phosphine ligand, base, ammonia surrogate5~42% (for 7-aminocoumarin)[3]HighBroad substrate scope, high efficiency for C-N bond formation.[4]Multi-step process, requires expensive and air-sensitive catalyst/ligands.[3]

Experimental Protocols

Pechmann Condensation for 7-Amino-4-methylcoumarin

This method is adapted from procedures for similar coumarin syntheses and represents a classical approach.

Procedure:

  • In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Smiles Rearrangement for N-Substituted 7-Aminocoumarins

This protocol is a generalized procedure based on the synthesis of various N-substituted 7-aminocoumarins from 7-hydroxycoumarin precursors.[1][2]

Step 1: Synthesis of the Alkylated Coumarin Intermediate

  • To a solution of 7-hydroxycoumarin (1 equivalent) and an appropriate α-bromoacetamide (1.2 equivalents) in a polar aprotic solvent such as DMF, add cesium carbonate (Cs₂CO₃, 1.2 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • The resulting intermediate can often be used in the next step after a simple aqueous work-up without the need for chromatographic purification.

Step 2: Tandem O→N Smiles Rearrangement and Amide Hydrolysis

  • To a solution of the alkylated coumarin intermediate in DMF, add a base such as potassium tert-butoxide or cesium carbonate.

  • Heat the mixture to facilitate the rearrangement.

  • Upon completion of the rearrangement, the reaction mixture is worked up with an acidic solution to effect hydrolysis of the amide and yield the desired 7-aminocoumarin derivative.

  • The final product is purified by column chromatography.

Buchwald-Hartwig Amination for 7-Aminocoumarin

This multi-step synthesis provides a modern and highly adaptable route to 7-aminocoumarins.[3]

Step 1: Protection of the Carboxylic Acid

  • Protect the carboxylic acid of a suitable coumarin precursor (e.g., 7-hydroxycoumarin-3-carboxylic acid) as a methyl ester using standard esterification conditions (e.g., HCl in methanol).

Step 2: Triflation of the Hydroxyl Group

  • Dissolve the protected coumarin in a suitable solvent like dichloromethane.

  • Add pyridine, followed by the slow addition of triflic anhydride at 0°C.

  • Stir the reaction at room temperature until completion.

  • The resulting 7-triflylcoumarin is purified after an aqueous work-up.

Step 3: Buchwald-Hartwig Cross-Coupling

  • In a glovebox, combine the 7-triflylcoumarin (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), a base (e.g., Cs₂CO₃), and an ammonia surrogate (e.g., benzophenone imine) in an anhydrous solvent like THF.

  • Heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the product is purified by column chromatography.

Step 4 & 5: Deprotection

  • Cleave the imine using acidic hydrolysis (e.g., HCl in THF/water) to reveal the primary amine.

  • Hydrolyze the methyl ester under acidic or basic conditions to yield the final 7-aminocoumarin product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core transformations in each synthetic method.

Pechmann_Condensation Reactants 3-Methoxyphenol + Ethyl Formylacetate Intermediate Transesterification & Intramolecular Cyclization Reactants->Intermediate H+ catalyst Product 7-Methoxy-4-aminocoumarin (this compound) Intermediate->Product Dehydration

Caption: Pechmann Condensation Pathway for this compound Synthesis.

Smiles_Rearrangement Start 7-Hydroxy-4-methoxycoumarin Intermediate1 Alkylation with α-bromoacetamide Start->Intermediate1 Base Intermediate2 O-Aryl Intermediate Intermediate1->Intermediate2 Rearrangement Smiles Rearrangement Intermediate2->Rearrangement Base Product 7-Methoxy-4-aminocoumarin (this compound) Rearrangement->Product Hydrolysis

Caption: Smiles Rearrangement Pathway to this compound.

Buchwald_Hartwig_Amination Start 7-Hydroxycoumarin Step1 Protection Start->Step1 Protected Protected Coumarin Step1->Protected Step2 Triflation Protected->Step2 Triflate 7-Triflylcoumarin Step2->Triflate Step3 Buchwald-Hartwig Coupling Triflate->Step3 Pd catalyst, Ligand, Base, Amine Coupled Coupled Product Step3->Coupled Step4 Deprotection Coupled->Step4 Acid Product 7-Aminocoumarin Step4->Product

Caption: Buchwald-Hartwig Amination Synthetic Workflow.

References

Comparative Analysis of 7-Methoxy-4-Acetylcoumarin (7-MAC) Cross-Reactivity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Methoxy-4-Acetylcoumarin (7-MAC), a fluorogenic substrate likely utilized for assaying esterase activity, particularly carboxylesterases, within complex biological samples. Due to a lack of direct cross-reactivity studies on this compound, this document draws comparisons from data on structurally similar coumarin-based substrates and alternative fluorogenic probes.

Introduction to this compound and Fluorogenic Esterase Assays

7-Methoxy-4-Acetylcoumarin (this compound) belongs to the coumarin family of compounds, which are widely used as fluorescent probes in biochemical assays. The acetyl group at the 4-position suggests that this compound is a substrate for esterases. Upon enzymatic cleavage of the acetyl group, the highly fluorescent 7-methoxy-4-hydroxycoumarin is produced, allowing for the quantification of enzyme activity.

Fluorogenic assays offer high sensitivity and a continuous readout of enzyme activity, making them suitable for high-throughput screening and detailed kinetic studies[1]. However, the utility of any fluorogenic substrate is dependent on its specificity for the target enzyme and its potential for cross-reactivity with other enzymes present in complex biological samples, such as cell lysates or tissue homogenates.

Comparative Analysis of Esterase Substrates

Table 1: Comparative Kinetic Parameters of Various Esterase Substrates

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
p-Nitrophenyl Acetate Porcine Liver Esterase---
Human Pancreatic Carboxylesterase--Specific Activity: 30 µmol/min/mg[3]
DDAO-AME 1 Porcine Liver Esterase7.5 ± 0.8--[1]
Resorufin AM Ether (Res-AME) Porcine Liver Esterase4.9 ± 0.7--[1]
7-Acetoxy-4-methylcoumarin --Methanolysis (catalyzed by Cyclosophoraoses) kcat/kuncat ≈ 11.4-
3-(3-Fluoro-4-acetoxyphenyl)coumarin Human CYP1A1--Vmax/Km: 0.16 mL/(min·mol CYP)[4]
3-(4-Acetoxyphenyl)-6-chlorocoumarin Human CYP1B1--Vmax/Km: 53 mL/(min·mol CYP)[4]

Note: The data presented is from various sources and experimental conditions, which may affect direct comparability. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity.

From the available data, it is evident that different esterase substrates exhibit varying affinities and turnover rates for different enzymes. For instance, DDAO- and resorufin-based probes show activity with a range of esterases and lipases[1]. Similarly, coumarin derivatives can be substrates for cytochrome P450 enzymes, indicating potential cross-reactivity outside of the esterase family[4][5]. The lack of specific data for this compound with a panel of purified esterases makes it difficult to definitively assess its cross-reactivity profile.

Alternative Fluorogenic Probes

Several classes of fluorogenic probes are available for measuring esterase activity, each with its own advantages and disadvantages in terms of specificity, sensitivity, and spectral properties.

  • BODIPY-based probes: These probes often exhibit high fluorescence quantum yields and photostability. Novel designs, such as those with a carboxylate-side pro-fluorophore, have shown improved stability against non-specific hydrolysis[6][7].

  • Resorufin-based probes: Resorufin and its derivatives are commonly used fluorogenic substrates. They offer red-shifted fluorescence, which can reduce background interference from biological samples[1].

  • DDAO-based probes: These far-red fluorogenic probes excite above 600 nm, further minimizing autofluorescence from cells and tissues[1].

The choice of an alternative probe will depend on the specific application, the enzymes present in the sample, and the available instrumentation.

Experimental Protocols

To assess the cross-reactivity of this compound or any other fluorogenic substrate, a detailed experimental protocol is required. Below are generalized protocols for a fluorometric esterase assay and a more specific protocol for comparing substrate specificity.

General Fluorometric Esterase Assay Protocol

This protocol can be used to determine the activity of an esterase with a given fluorogenic substrate.

Materials:

  • Purified esterase or complex biological sample (e.g., cell lysate, tissue homogenate)

  • This compound or other fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[8]

  • Microplate reader with fluorescence detection capabilities

  • 96-well black microplates

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Enzyme/Sample Dilutions: Dilute the purified enzyme or biological sample to the desired concentration in assay buffer.

  • Set up the Assay: In a 96-well plate, add the assay buffer and the enzyme/sample dilution. Include a no-enzyme control to measure background substrate hydrolysis.

  • Initiate the Reaction: Add the substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, ideally spanning a range around the expected Km value.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore being released.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. Enzyme activity can be expressed as the rate of product formation per unit of time per amount of enzyme or protein.

Protocol for Comparing Esterase Substrate Specificity

This protocol is designed to compare the kinetic parameters of a single enzyme with multiple substrates.

Materials:

  • Purified esterase

  • A panel of fluorogenic substrates (e.g., this compound, p-nitrophenyl acetate, resorufin-based substrate, BODIPY-based substrate)

  • Assay buffer

  • Microplate reader

Procedure:

  • Determine Optimal Enzyme Concentration: For each substrate, perform a preliminary assay to determine an enzyme concentration that results in a linear rate of product formation for a sufficient duration.

  • Vary Substrate Concentration: For each substrate, perform a series of assays with a fixed enzyme concentration and varying substrate concentrations (typically from 0.1 x Km to 10 x Km).

  • Measure Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V0).

  • Data Analysis:

    • Plot V0 versus substrate concentration for each substrate.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate-enzyme pair.

    • Calculate the turnover number (kcat) if the enzyme concentration is known (kcat = Vmax / [E]).

    • Calculate the catalytic efficiency (kcat/Km) for each substrate. This value is the most direct measure of substrate specificity.

A detailed protocol for a p-nitrophenyl acetate (pNPA) assay, a common chromogenic alternative, is also available and can be adapted for comparative studies[9][10][11][12]. It is crucial to run a no-enzyme control to account for spontaneous substrate hydrolysis[13].

Signaling Pathways and Experimental Workflows

Carboxylesterases, the likely targets of this compound, are involved in various cellular processes, including drug metabolism and lipid homeostasis. Human Carboxylesterase 1 (CES1), in particular, plays a significant role in hepatic lipid metabolism and has been implicated in signaling pathways involving PPARγ, LXR, and SREBP1c[13][14][15][16][17].

Below are diagrams illustrating a general experimental workflow for assessing enzyme cross-reactivity and a simplified signaling pathway involving CES1.

G cluster_workflow Experimental Workflow for Cross-Reactivity prep_samples Prepare Enzyme/Sample and Substrates assay_setup Set up Microplate Assay (Varying Substrates/Enzymes) prep_samples->assay_setup measurement Measure Fluorescence/ Absorbance over Time assay_setup->measurement data_analysis Calculate Kinetic Parameters (Km, kcat) measurement->data_analysis comparison Compare Catalytic Efficiency (kcat/Km) for Cross-Reactivity data_analysis->comparison

Caption: A generalized workflow for assessing the cross-reactivity of an enzyme substrate.

G cluster_pathway Simplified CES1 Signaling in Lipid Metabolism CES1 Carboxylesterase 1 (CES1) FFAs Free Fatty Acids (FFAs) CES1->FFAs Hydrolysis Lipids Endogenous Lipids (e.g., Triglycerides) Lipids->CES1 PPAR PPARα/γ Activation FFAs->PPAR LXR LXR Activation FFAs->LXR Gene_Expression Target Gene Expression (e.g., SCD, ACSL1, PLIN2) PPAR->Gene_Expression SREBP1c SREBP1c Activation LXR->SREBP1c SREBP1c->Gene_Expression Metabolic_Response Altered Lipid Metabolism & Cell Proliferation Gene_Expression->Metabolic_Response

Caption: A simplified diagram of CES1's role in lipid metabolism signaling.

Conclusion

While this compound is a potential tool for measuring esterase activity, its specificity and cross-reactivity in complex biological samples remain to be thoroughly characterized. Researchers should exercise caution when interpreting results obtained with this compound in non-purified systems. For applications requiring high specificity, a comparative analysis against a panel of purified enzymes and other fluorogenic substrates is strongly recommended. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies. Further research is needed to establish a comprehensive cross-reactivity profile for this compound and to fully understand its utility in various biological contexts.

References

Confirming the Purity of Synthesized 7-Methoxy-4-aminomethylcoumarin (7-MAC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 7-Methoxy-4-aminomethylcoumarin (7-MAC), a crucial fluorogenic substrate and labeling reagent. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside a comparative analysis with a common alternative, Alexa Fluor 350.

Purity Analysis of Synthesized this compound

The synthesis of this compound, typically achieved through the reaction of 7-methoxy-4-(bromomethyl)coumarin with ammonia, requires rigorous purity assessment to ensure the reliability of subsequent applications. The following analytical techniques are recommended for comprehensive purity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound by separating it from starting materials, by-products, and other impurities.

Table 1: HPLC Parameters for this compound Purity Analysis

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 325 nm or Fluorescence (Excitation: 330 nm, Emission: 390 nm)
Column Temperature 30°C
  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Equilibrate the HPLC system with the mobile phase at the initial gradient composition until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and run the gradient method. Monitor the chromatogram for the main this compound peak and any impurity peaks.

  • Purity Calculation: The purity of the synthesized this compound can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve this compound in Mobile Phase (1 mg/mL) filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject Sample (10 µL) filter->inject separate Gradient Elution (C18 Column) inject->separate detect UV/Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1: Experimental workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized this compound and detecting any structurally related impurities. Both ¹H and ¹³C NMR are essential for a complete analysis.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hours).

  • Spectral Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for this compound to confirm its structure and identify any impurities. For 7-methoxy-4-methylcoumarin, a closely related structure, typical ¹H NMR (400 MHz, DMSO-d₆) signals are observed at δ 2.39 (s, 3H, -CH₃), 3.86 (s, 3H, -OCH₃), 6.21 (s, 1H), 6.97 (d, 2H, Ar-H), and 7.67-7.69 (d, 1H, Ar-H)[1]. The aminomethyl group in this compound will introduce additional characteristic signals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis dissolve Dissolve 5-10 mg this compound in 0.7 mL DMSO-d6 acquire_h1 Acquire ¹H NMR Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum acquire_h1->acquire_c13 analyze Compare Chemical Shifts, Coupling Constants, and Integration acquire_c13->analyze confirm Confirm Structure and Identify Impurities analyze->confirm

Figure 2: Workflow for NMR-based structural confirmation of this compound.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this compound.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

  • Data Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (C₁₁H₁₁NO₃, MW: 205.21).

  • MS/MS Fragmentation (for structural confirmation): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation of coumarins is often guided by the most basic sites, leading to characteristic losses.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Analysis dissolve Prepare 10 µg/mL This compound Solution infuse Infuse into ESI-MS acquire_ms Acquire Full Scan MS infuse->acquire_ms acquire_msms Acquire MS/MS of [M+H]⁺ acquire_ms->acquire_msms analyze_mw Confirm Molecular Weight acquire_msms->analyze_mw analyze_frag Analyze Fragmentation Pattern analyze_mw->analyze_frag

Figure 3: Workflow for mass spectrometry analysis of this compound.

Comparison with Alternatives: this compound vs. Alexa Fluor 350

For applications in fluorescent labeling, this compound is often compared to other blue-emitting fluorophores. Alexa Fluor 350 is a common alternative.

Table 2: Performance Comparison of this compound and Alexa Fluor 350

Property7-Amino-4-methylcoumarin (AMC, core of this compound)Alexa Fluor 350Reference
Excitation Max (nm) ~344~346[2][3]
Emission Max (nm) ~440~442[2][3]
Quantum Yield ~0.63 (in ethanol)Higher than AMCA[3][4]
Photostability ModerateMore photostable than AMCA[3]
pH Sensitivity Fluorescence is not significantly affected by pH near or above physiological pH.[4]Low pH sensitivity[5]
Brightness HighBrighter than AMCA conjugates[3]

Note: this compound's properties are expected to be very similar to its core fluorophore, 7-amino-4-methylcoumarin (AMC).

Performance Summary:

  • This compound (AMC): Offers a good quantum yield and is relatively stable in the physiological pH range, making it a robust and cost-effective choice for many standard fluorescence applications.[4]

  • Alexa Fluor 350: As a sulfonated coumarin derivative, it exhibits improved water solubility, higher fluorescence intensity, and greater photostability compared to the parent aminomethylcoumarin structure.[3] This makes it a superior choice for demanding applications requiring high sensitivity and photostability, such as single-molecule imaging or long-term tracking studies.

The selection between this compound and Alexa Fluor 350 will depend on the specific requirements of the experiment, including the desired brightness, photostability, and cost considerations. For routine assays, the performance of this compound is often sufficient, while for more challenging imaging applications, the enhanced properties of Alexa Fluor 350 may be necessary.

References

A Comparative Guide to the Quantitative Analysis of 7-Methoxy-4-methylcoumarin (7-MAC) using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 7-Methoxy-4-methylcoumarin (7-MAC), a fluorescent compound widely used in pharmaceutical and research applications.[1][2] The information is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical methods for quality control and safety assessment.[1]

While HPLC is a common and robust technique for the separation and quantification of individual components in a mixture, other methods like UV-Vis spectrophotometry offer simpler, faster analyses, albeit with certain limitations.[3] This document presents the experimental protocols and performance data to aid in selecting the appropriate method for your analytical needs.

Performance Comparison: HPLC vs. UV-Vis Spectrophotometry

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography generally offers superior selectivity and sensitivity compared to UV-Vis spectrophotometry.

ParameterHPLC MethodUV-Vis Spectrophotometry MethodAcceptance Criteria (ICH)
Specificity High (Separates this compound from impurities)Low (Any substance absorbing at λmax will interfere)Method is unequivocal[4]
Linearity (R²) > 0.999[1][5]> 0.99[6]R² ≥ 0.995[4]
Range 1 - 100 µg/mL[7]2 - 10 µg/mL[6]80-120% of target concentration[4]
Accuracy (% Recovery) 98 - 102%[1][7]98 - 102%98.0 - 102.0%[4][8]
Precision (% RSD) < 2.0%[1][5][7]< 2.0%[6]≤ 2.0%[4][8]
Limit of Detection (LOD) ~0.1 µg/mL[7]~0.8 µg/mL[6]S/N ratio ≥ 3:1[4]
Limit of Quantification (LOQ) ~0.3 µg/mL[7]~2.5 µg/mL[6]S/N ratio ≥ 10:1[4]
Analysis Time ~10-15 minutes per sample~1-2 minutes per sampleN/A

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This validated reversed-phase HPLC (RP-HPLC) method provides a robust and sensitive solution for the quantification of this compound.[1]

1. Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV detector at 320 nm.

  • Column Temperature: 30°C.[1]

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7]

3. Sample Preparation:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte with a suitable solvent such as methanol, using sonication to improve efficiency.[7]

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[7]

  • Dilute the filtered extract with the mobile phase to a concentration that falls within the established calibration range.[7]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.[7]

Method 2: UV-Visible Spectrophotometry

This method is simpler and faster but less specific than HPLC. It is suitable for samples where this compound is the primary absorbing species. The following protocol is based on a method for a structurally similar coumarin derivative, 7-Hydroxy-4-Methyl coumarin.[6]

1. Instrument Parameters:

  • Instrument: Dual-beam UV-Vis spectrophotometer.[3]

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a 10 µg/mL solution from 200 to 400 nm. The expected λmax for coumarins is around 320 nm.[6]

  • Blank: Use the solvent (Methanol:Water 30:70) as the blank reference.[6]

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask using a mixture of methanol and water (30:70 v/v).[6]

  • Working Standard Solutions: Prepare working solutions by serial dilution from the stock solution to obtain concentrations in the range of 2-10 µg/mL.[6]

3. Sample Preparation:

  • Prepare the sample extract in the same solvent mixture (Methanol:Water 30:70).

  • Ensure the final concentration of the diluted sample falls within the linear range of the assay (2-10 µg/mL).

4. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards at λmax versus their concentration.

  • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

Visualized Workflows and Relationships

To better illustrate the processes and logical comparisons, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions (1-100 µg/mL) HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample (Extraction, Filtration, Dilution) Sample_Prep->HPLC_System Separation C18 Column Separation (Methanol:Water 70:30) HPLC_System->Separation Detection UV Detection (320 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantify Calculate Sample Concentration Calibration->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical comparison of HPLC and UV-Vis spectrophotometry.

References

A Comparative Guide to the Efficacy of Key Cephalosporin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cephalosporin antibiotics, a cornerstone of antibacterial therapy, relies on the selection of optimal starting materials. The choice of a core intermediate profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process, as well as the antimicrobial spectrum of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of three pivotal cephalosporin intermediates: 7-aminocephalosporanic acid (7-ACA), 7-aminodeacetoxycephalosporanic acid (7-ADCA), and the newer 7-phenylacetylamino-3-chloromethylcephem p-methoxybenzyl ester (GCLE).

Core Intermediates: A Head-to-Head Comparison

The selection of an intermediate is a critical decision in the synthesis of semi-synthetic cephalosporins. 7-ACA and 7-ADCA are foundational, while GCLE represents a newer generation of intermediates designed for improved synthetic efficiency.

7-ACA (7-aminocephalosporanic acid): A versatile and widely used precursor, 7-ACA is the traditional starting point for a vast array of cephalosporins, particularly second and third-generation agents like Cefazolin and Ceftriaxone. It is produced from the fermentation of Acremonium chrysogenum to yield Cephalosporin C, which is then chemically or enzymatically cleaved.[1][2] The enzymatic process is noted for being more environmentally friendly and cost-effective than traditional chemical methods, which involve hazardous reagents and complex waste treatment.[2][3]

7-ADCA (7-aminodeacetoxycephalosporanic acid): Structurally similar to 7-ACA but lacking the 3-acetoxymethyl group, 7-ADCA is primarily used for the synthesis of orally administered first-generation cephalosporins, such as Cephalexin.[4][5] Its production can be achieved via a multi-step chemical conversion from penicillin G or through more modern, greener enzymatic processes.[6][7]

GCLE (7-phenylacetylamino-3-chloromethylcephem p-methoxybenzyl ester): As a novel parent core intermediate, GCLE offers significant advantages for synthesizing a variety of cephalosporins, including later-generation drugs like Cefepime.[1][8] The presence of a reactive 3-chloromethyl group provides a cheaper and simpler synthetic route for introducing diverse side chains compared to the modifications required for 7-ACA.[1] This leads to higher overall yields and lower production costs.[1]

Quantitative Comparison of Synthetic Efficiency

Direct, comprehensive comparisons of yield, purity, and cost across all three intermediates are scarce in publicly available literature. However, specific examples highlight the potential advantages of newer intermediates like GCLE.

Parameter7-ACA7-ADCAGCLE
Typical Derived Antibiotics Cefazolin (1st Gen), Ceftriaxone (3rd Gen)Cephalexin (1st Gen)Cefazolin (1st Gen), Cefepime (4th Gen)
Synthesis Method Produced from Cephalosporin C (fermentation) followed by chemical or enzymatic cleavage.[2][3]Derived from Penicillin G via chemical ring expansion or enzymatic processes.[6]Synthesized from Penicillin G via multi-step chemical processes (e.g., ring expansion and chlorination).[1]
Reported Yield (Cefazolin) 68.6%[1]Not Applicable83.86% [1]
Reported Purity (Final Product) High purity achievable (>99%) with appropriate purification.[5]High purity achievable (>99%) with appropriate purification.High purity achievable (>99%) with appropriate purification.[8]
Process Characteristics Enzymatic route is environmentally friendly; chemical route involves hazardous materials.[3]Enzymatic synthesis offers a "green" alternative to complex chemical conversions.[7][9]Simpler synthesis method, lower cost, and versatile for various side-chain substitutions.[1]

Impact on Antibiotic Efficacy

The core intermediate dictates the foundational structure (cephem nucleus) upon which the final antibiotic is built. The subsequent addition of specific side chains at the C-3 and C-7 positions determines the drug's antibacterial spectrum, potency, and resistance to β-lactamases.[4] While the intermediate itself is not biologically active, its structure facilitates the synthesis of cephalosporins with distinct generational characteristics.

  • From 7-ADCA : Leads to first-generation oral cephalosporins like Cephalexin , which have excellent activity against Gram-positive bacteria (Staphylococcus aureus) but limited activity against Gram-negative bacteria (Escherichia coli).[10][11]

  • From 7-ACA : Enables the creation of first-generation injectables like Cefazolin (strong Gram-positive activity) and third-generation agents like Ceftriaxone , which has expanded activity against Gram-negative bacteria.[5][12]

  • From GCLE : Serves as a versatile platform for a range of cephalosporins, including fourth-generation drugs like Cefepime , which possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[7]

Comparative Efficacy (MIC Data)

The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for representative cephalosporins derived from each intermediate against common pathogens. Lower MIC values indicate higher potency.

Antibiotic (Derived From)Staphylococcus aureus (MSSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Cephalexin (7-ADCA)1 - 8[13]4 - 16[13]Resistant
Cefazolin (7-ACA / GCLE)≤1 - 2[5][14]≤2[5]Resistant
Ceftriaxone (7-ACA)4 - 8[15]≤0.25Resistant
Cefepime (GCLE)≤4≤0.25≤8[16]

Note: MIC values can vary significantly based on the specific strain and testing methodology.

Experimental Methodologies

Protocol for Purity Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of cephalosporins and their intermediates.

  • System: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][17][18]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a phosphate buffer (e.g., 0.04 M potassium phosphate, pH adjusted to 6.0) and acetonitrile in a ratio such as 93:7 (v/v).[6]

  • Flow Rate: 1.0 - 1.3 mL/min.[6][18]

  • Detection: UV spectrophotometer set to a wavelength between 230 nm and 265 nm, depending on the analyte.[18][19]

  • Temperature: Ambient or controlled at 35 °C.

  • Procedure:

    • Prepare standard solutions of the intermediate or final cephalosporin of known concentrations.

    • Dissolve the sample to be analyzed in a suitable diluent.

    • Inject a fixed volume (e.g., 20 µL) of the sample and standards into the HPLC system.

    • Record the chromatograms and determine the peak area of the analyte.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

Protocol for Efficacy Testing via Broth Microdilution (MIC Determination)

This method determines the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard), and stock solutions of the cephalosporin antibiotics.

  • Procedure:

    • Dispense sterile growth medium into all wells of a 96-well plate.

    • Create a two-fold serial dilution of the antibiotic across the plate. Add a known concentration of the antibiotic to the first well and transfer half of the volume to the subsequent well, repeating across the row to create a concentration gradient.

    • Prepare a standardized bacterial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial suspension to all wells except for a sterility control well. Include a growth control well with no antibiotic.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[13]

Visualizing Synthesis and Action Pathways

Mechanism of Action

All cephalosporins share a common mechanism of action: they are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[3][8][20] They achieve this by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final cross-linking of peptidoglycan.[20][21] This inhibition weakens the cell wall, leading to cell lysis and death.[3]

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Crosslinking Transpeptidation (Cross-linking) PBP->Crosslinking catalyze Inhibition Inhibition of Transpeptidation PG_Precursors Peptidoglycan Precursors PG_Precursors->PBP bind to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall forms Cephalosporin Cephalosporin (β-Lactam Ring) Cephalosporin->PBP Lysis Cell Lysis & Death Inhibition->Lysis leads to

Cephalosporin Mechanism of Action
Synthetic Workflows

The choice of intermediate defines the starting point and subsequent steps required to arrive at the final cephalosporin. The following diagrams illustrate simplified synthetic workflows.

G cluster_7adca Cephalexin from 7-ADCA cluster_7aca Ceftriaxone from 7-ACA cluster_gcle Cefepime from GCLE ADCA 7-ADCA Acylation_ADCA Acylation with Phenylglycine derivative ADCA->Acylation_ADCA Cephalexin Cephalexin Acylation_ADCA->Cephalexin ACA 7-ACA SideChain_ACA C-3 Side Chain Substitution ACA->SideChain_ACA Acylation_ACA C-7 Acylation SideChain_ACA->Acylation_ACA Ceftriaxone Ceftriaxone Acylation_ACA->Ceftriaxone GCLE GCLE Deprotection Deprotection Steps GCLE->Deprotection SideChain_GCLE C-3 Nucleophilic Substitution Deprotection->SideChain_GCLE Acylation_GCLE C-7 Acylation SideChain_GCLE->Acylation_GCLE Cefepime Cefepime Acylation_GCLE->Cefepime

Simplified Synthetic Routes

Conclusion

The selection of a cephalosporin intermediate is a multi-faceted decision balancing synthetic efficiency, cost, environmental impact, and the desired therapeutic profile of the final antibiotic.

  • 7-ADCA remains a key intermediate for established oral first-generation cephalosporins, with modern enzymatic routes improving its production sustainability.

  • 7-ACA is a versatile and foundational intermediate for a broad range of injectable cephalosporins. The development of one-step and two-step enzymatic processes to produce 7-ACA has significantly reduced the environmental impact and cost compared to purely chemical methods.

  • GCLE emerges as a highly efficient intermediate, particularly for later-generation cephalosporins. Its chemical structure allows for simpler, more direct synthetic pathways, leading to demonstrably higher yields and lower production costs for certain antibiotics like cefazolin.

For drug development professionals, GCLE and other advanced intermediates represent a promising avenue for optimizing the production of complex, broad-spectrum cephalosporins. Concurrently, the continued refinement of "green" enzymatic processes for producing traditional intermediates like 7-ACA and 7-ADCA is crucial for enhancing the sustainability of the entire cephalosporin market. The ultimate choice depends on a strategic evaluation of the target molecule, desired production scale, and economic and environmental considerations.

References

Validating a Novel Enzyme Assay with 7-Methoxy-4-methylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and reliable enzymatic assays is a cornerstone of drug discovery and life sciences research. This guide provides a comprehensive overview of the validation process for a new assay utilizing the fluorogenic substrate 7-Methoxy-4-methylcoumarin (7-MMC). We offer a comparative analysis of 7-MMC against other common fluorescent probes, detailed experimental protocols for assay validation, and visual workflows to guide your experimental design.

Performance Comparison: 7-Methoxy-4-methylcoumarin vs. Alternative Fluorogenic Probes

7-Methoxy-4-methylcoumarin (7-MMC) is a popular fluorogenic substrate for various enzymes, particularly cytochrome P450s.[1] Its utility stems from the significant increase in fluorescence upon enzymatic cleavage of the methoxy group, yielding the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, HMC).[2] However, the selection of an appropriate fluorescent probe depends on the specific requirements of the assay, including the enzyme of interest, desired sensitivity, and optimal pH. Below is a comparison of 7-MMC with other commonly used coumarin-based probes.

Property7-Methoxy-4-methylcoumarin (7-MMC)7-Hydroxy-4-methylcoumarin (HMC)7-Amino-4-methylcoumarin (AMC)7-Ethoxy-4-trifluoromethylcoumarin (EFC)7-Methoxy-4-trifluoromethylcoumarin (MFC)
Excitation Wavelength (λex) ~330 nm~360 nm[2]~341-351 nm[2]Not SpecifiedNot Specified
Emission Wavelength (λem) ~380 nm~448 nm[2]~430-441 nm[2]Not SpecifiedNot Specified
Molar Extinction Coefficient (ε) Not Specified18,000 cm⁻¹M⁻¹ (in PBS)[2]19,000 cm⁻¹M⁻¹ (for AMCA)[2]Not SpecifiedNot Specified
Quantum Yield (Φ) Not Specified0.32 (for a derivative in PBS, pH 7.4)[2]~0.63 (in ethanol)[2]Not SpecifiedNot Specified
pH Sensitivity Product (HMC) is pH sensitive[2]Highly sensitive; fluorescence increases with pH[2]Fluorescence is not significantly affected by pH near or above physiological pH[2]Not SpecifiedNot Specified
Common Enzyme Targets Cytochrome P450s[1]Glycosidases, Esterases[2]Proteases[2]Cytochrome P450s[1]Cytochrome P450s[1][3]
Key Advantages Good substrate for certain CYPs.High fluorescence upon cleavage.pH stability in the physiological range.Used as a probe for various CYPs.Used as a probe for various CYPs.
Key Considerations Product fluorescence is pH-dependent.Requires careful pH control.Amide linkage for protease substrates.Potential for overlapping substrate specificity among CYPs.Selectivity for specific CYPs can be limited in complex systems.[3]

Experimental Protocols for New Assay Validation

The validation of a new enzyme assay is critical to ensure that the results are accurate, reliable, and reproducible.[4] The following protocols outline the key steps for validating an assay using 7-MMC.

Initial Assay Development and Optimization

Objective: To establish the optimal conditions for the enzymatic reaction.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 7-MMC in a suitable organic solvent (e.g., DMSO) and dilute to working concentrations in the assay buffer. Prepare the enzyme solution in a buffer that maintains its stability and activity.

  • Determination of Optimal Buffer Conditions: Screen a range of pH values and buffer compositions to find the optimal conditions for enzyme activity.

  • Enzyme and Substrate Titration: Perform a matrix of experiments with varying concentrations of both the enzyme and 7-MMC to determine the concentration ranges that yield a linear and robust signal.

  • Incubation Time and Temperature: Determine the optimal incubation time and temperature that result in sufficient product formation for detection while remaining within the initial velocity phase of the reaction.[5]

Assay Performance Characteristics

Objective: To determine the key performance parameters of the assay.[6]

Protocol:

  • Linearity and Range:

    • Prepare a standard curve using the fluorescent product (7-hydroxy-4-methylcoumarin).

    • Assess the linearity of the assay by measuring the fluorescence of a series of known concentrations of the product.

    • The range is the interval between the upper and lower concentrations that can be determined with acceptable precision, accuracy, and linearity.[7]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Perform multiple replicates of the same sample within the same assay run.

    • Intermediate Precision (Inter-assay precision): Perform the assay on the same sample on different days, with different operators, and/or with different equipment.

    • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each set of measurements.

  • Accuracy:

    • Accuracy can be assessed by spike and recovery experiments. A known amount of the fluorescent product is added to a sample matrix, and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably distinguished from the background.

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

    • These can be determined based on the standard deviation of the blank and the slope of the standard curve.

  • Specificity and Selectivity:

    • Assess the ability of the assay to measure the target enzyme activity in the presence of other components in the sample matrix.

    • This can be evaluated by testing for interference from related enzymes or compounds that might be present in the sample. The use of selective inhibitors can be a valuable tool in these studies.[8]

Visualizing Workflows and Pathways

Experimental Workflow for Assay Validation

The following diagram illustrates a typical workflow for the validation of a new enzyme assay using 7-Methoxy-4-methylcoumarin.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Performance Validation cluster_2 Phase 3: Data Analysis & Reporting A Reagent Preparation (7-MMC, Enzyme, Buffers) B Optimization of Assay Conditions (pH, Temperature, Time) A->B C Determination of Kinetic Parameters (Km, Vmax) B->C D Linearity & Range C->D Proceed to Validation E Precision (Intra- & Inter-Assay) D->E F Accuracy (Spike & Recovery) E->F G LOD & LOQ F->G H Specificity & Selectivity G->H I Statistical Analysis of Validation Data H->I Finalize Assay Parameters J Documentation of Results & Assay Protocol I->J G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K Coumarin->AKT

References

literature review comparing coumarin-based fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step that dictates experimental success. Coumarin derivatives are a major class of fluorophores, prized for their strong fluorescence, high quantum yields, and remarkable structural versatility.[1] This versatility allows for the fine-tuning of their photophysical properties to suit specific applications in sensing and bioimaging.[1][]

This guide presents an objective comparison of the performance of several common coumarin-based dyes, supported by experimental data. It covers their key photophysical properties, detailed protocols for their characterization and use, and diagrams illustrating their mechanisms and evaluation workflows.

The fluorescence of coumarin dyes is primarily governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[1] The core structure, a benzopyran-2-one ring system, provides a π-conjugated framework that can be easily modified.[1] The addition of electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position can significantly alter properties like excitation and emission wavelengths, quantum yield, and Stokes shift.[1][3]

Data Presentation: Photophysical Properties of Selected Coumarin Dyes

The utility of a fluorescent probe is largely defined by its photophysical characteristics. Brightness, a function of the molar extinction coefficient and quantum yield, and photostability are crucial for sensitive and long-term imaging.[4] The following table summarizes key quantitative data for several widely used coumarin derivatives, allowing for a direct comparison.

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Solvent
Coumarin 1 ~373[4]~450[4]~23,500[5]0.73[5]Ethanol
Coumarin 343 ~437[4]~477[4]~44,300[6]0.63[4][6]Ethanol
Coumarin 6 Not SpecifiedNot SpecifiedNot Specified0.78[7]Ethanol
Coumarin 30 Not SpecifiedNot SpecifiedNot SpecifiedVaries with solvent polarity[8]Multiple
Coumarin 153 Not SpecifiedNot Specified~20,000[9]0.54 (Ethanol), 0.9 (Cyclohexane)[7][9]Multiple
Coumarin 314 ~436Not Specified~46,800[10]0.68 - 0.86[10]Ethanol
7-Hydroxycoumarin 326[11]455-460[11]Not Specified0.08[11]Ethanol

Mandatory Visualization

G

Caption: Signaling pathway for a 'turn-on' coumarin-based fluorescent probe.

G

Caption: A typical workflow for the evaluation of a new coumarin-based fluorescent probe.

Experimental Protocols

Objective comparison of fluorescent dyes requires standardized experimental procedures to ensure that observed performance differences are due to the intrinsic properties of the molecules.[11]

The comparative method is most commonly used to determine the fluorescence quantum yield of a compound relative to a well-characterized standard.[7]

  • Principle: The quantum yield of a test sample (X) is calculated relative to a standard (ST) by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength.[7]

  • Equation: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    • Where:

      • Φ is the fluorescence quantum yield.[7]

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.[7]

      • η is the refractive index of the solvent.[7]

  • Step-by-Step Protocol:

    • Standard Selection: Choose a suitable standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54) with known quantum yield and spectral properties similar to the test sample.[9]

    • Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[5][6][10]

    • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Data Analysis:

      • Integrate the area under the emission curve for each sample.

      • For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

      • Determine the gradient (slope) of the resulting straight line for both plots (GradX and GradST).

      • Calculate the quantum yield of the test sample using the equation above.[4][11]

This protocol outlines a general procedure for staining and imaging live cells with a coumarin-based fluorescent probe.[11]

  • Materials:

    • Coumarin-based fluorescent probe

    • Appropriate live-cell imaging medium

    • Cells cultured on a suitable imaging dish (e.g., glass-bottom)

    • Fluorescence microscope with an environmental chamber and appropriate filter sets

  • Step-by-Step Protocol:

    • Cell Culture: Plate cells on an imaging dish and culture overnight to allow for adherence.[11]

    • Probe Preparation: Prepare a working solution of the coumarin dye in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.

    • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells for a designated time (typically 15-60 minutes) at 37°C and 5% CO₂.[12]

    • Washing (Optional): To reduce background fluorescence from unbound dye, gently replace the staining solution with fresh, pre-warmed imaging medium.[12]

    • Imaging:

      • Place the imaging dish on the microscope stage within the environmental chamber.

      • Allow cells to equilibrate before starting image acquisition.

      • Use the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.[12]

      • Acquire images using the filter set appropriate for the specific coumarin dye's excitation and emission spectra.

Conclusion

The versatility of the coumarin scaffold enables the development of a vast array of fluorescent probes with tailored properties.[1] Dyes like Coumarin 1 and Coumarin 343 offer high quantum yields and are excellent general-purpose fluorophores. For more specialized applications, extending the π-conjugated system, as seen in benzo[g]coumarins, results in probes with large Stokes shifts and red-shifted emissions, which are highly advantageous for in vivo imaging to minimize background autofluorescence and improve tissue penetration.[1][13][14] The selection of an optimal coumarin dye requires careful consideration of its specific photophysical properties in the context of the experimental setup and biological question being addressed. This guide provides the foundational data and protocols to aid researchers in making an informed choice.

References

Safety Operating Guide

Proper Disposal of 7-Amino-4-Methylcoumarin (7-MAC): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the responsible handling and disposal of chemical reagents like 7-Amino-4-Methylcoumarin (7-MAC) are fundamental to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound, addressing both solid waste and contaminated solutions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] All handling and disposal steps should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[1][3]

Table 1: Safety and Handling Profile for 7-Amino-4-Methylcoumarin

PropertyDataSource(s)
Appearance Light yellow powder/solid[4]
CAS Number 26093-31-2[2][5]
Molecular Formula C₁₀H₉NO₂[6]
Hazards Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3][5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep refrigerated.[4][5]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationaleSource(s)
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact which can cause irritation.[1][2]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust formation is likely or when handling outside of a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol for this compound Waste

The standard and required method for the disposal of this compound is through an approved hazardous waste program.[1][5][7] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1][3][8]

Part 1: Disposal of Solid this compound Waste
  • Prepare for Handling : Work within a chemical fume hood and wear all required PPE as detailed in Table 2.[1][3]

  • Collect Waste : Carefully sweep up or transfer solid this compound waste, including any contaminated absorbent materials from a spill cleanup, into a designated waste container.[5][9] Avoid creating dust.[2][9]

  • Containerize : Place the solid waste into a sealable, chemically compatible container.[1][5] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-Amino-4-Methylcoumarin".[1] Your institution's Environmental Health and Safety (EHS) department may have additional specific labeling requirements, such as the date of accumulation and the name of the principal investigator.[1][3]

Part 2: Disposal of Solutions Containing this compound
  • Collect Liquid Waste : All aqueous and organic solvent solutions containing this compound must be collected for hazardous waste disposal.[3]

  • Use Designated Containers : Pour the liquid waste into a dedicated, sealed, and chemically compatible waste container.[3] If you are mixing different waste solutions, ensure they are compatible to prevent any dangerous chemical reactions.[3]

  • Labeling : Label the liquid waste container clearly with "Hazardous Liquid Waste," the chemical name, the solvent(s) used, and any other information required by your institution.[10]

Part 3: Decontamination of Labware and Surfaces
  • Initial Rinse : All labware (e.g., beakers, flasks) that has come into contact with this compound must be decontaminated. The first rinse should be with an appropriate solvent (such as ethanol) to dissolve the dye. This initial solvent rinse must be collected and disposed of as hazardous chemical waste.

  • Subsequent Cleaning : After the initial solvent rinse, the labware can be washed thoroughly with soap and water.[3]

  • Empty Containers : To dispose of an empty this compound container, you must triple-rinse it. The first rinse must be collected as hazardous waste.[11] After thorough rinsing and air-drying, deface or remove the original label, and the clean container can then be disposed of or recycled according to your institution's policies.[1]

  • Spill Cleanup : In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand).[3] Collect the contaminated absorbent material and place it in the solid chemical waste container for disposal.[3]

Part 4: Storage and Final Disposal
  • Waste Storage : Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[1][3] This area should be well-ventilated and segregated from incompatible materials.[1] Keep waste containers closed at all times except when adding waste.[1][3]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[3][8] Always follow all institutional, local, and national regulations for hazardous waste disposal.[8][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated laboratory waste.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Contaminated Labware Path cluster_final Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type What is the form of the waste? hood->waste_type collect_solid Collect solid this compound or contaminated debris waste_type->collect_solid Solid / Spill Material collect_liquid Collect this compound solutions (aqueous or solvent) waste_type->collect_liquid Solution decon Decontaminate Labware waste_type->decon Labware container_solid Place in sealed, compatible solid waste container collect_solid->container_solid label_solid Label Container: 'Hazardous Waste' '7-Amino-4-Methylcoumarin' container_solid->label_solid storage Store sealed containers in designated Satellite Accumulation Area label_solid->storage container_liquid Pour into sealed, compatible liquid waste container collect_liquid->container_liquid label_liquid Label Container: 'Hazardous Liquid Waste' (include solvent details) container_liquid->label_liquid label_liquid->storage rinse1 Perform initial rinse with appropriate solvent decon->rinse1 collect_rinse Collect rinsate as Hazardous Liquid Waste rinse1->collect_rinse rinse2 Wash with soap and water collect_rinse->rinse2 collect_rinse->storage ehs Arrange pickup via EHS or licensed waste contractor storage->ehs

Caption: Workflow for the safe disposal of 7-Amino-4-Methylcoumarin (this compound).

References

Personal protective equipment for handling 7-MAC

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-MAC

For researchers, scientists, and drug development professionals, the paramount concern when handling chemical compounds is maintaining a safe and secure laboratory environment. This guide provides immediate and essential safety protocols and logistical information for the handling of this compound (CAS No: 56610-72-1). Adherence to these procedures is critical for ensuring personal safety and the integrity of your research.

Chemical Profile and Assumed Hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2]

Therefore, it is imperative to handle this compound with care, particularly to avoid the formation and inhalation of dust.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE. The following equipment is mandatory when working with this compound.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]Protects eyes from dust particles and potential splashes.[1]
Hand Protection Nitrile gloves. Inspect for tears or punctures before use.[1]Prevents direct skin contact with the chemical.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) when handling outside of a ventilated enclosure.[1][2]Avoids inhalation of fine dust particles.[1]
Body Protection A standard laboratory coat.[1] For larger quantities, a chemical-resistant apron may be necessary.Protects skin and personal clothing from contamination.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are crucial for minimizing exposure and preventing contamination. All procedures involving the solid form of this compound should be performed within a certified chemical fume hood.[1]

1. Preparation:

  • Designated Area: Establish a clearly marked, designated area for handling this compound. Cover the work surface with absorbent bench paper.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

2. Weighing and Transfer:

  • Ventilation: Perform all weighing and transfer operations inside a chemical fume hood to minimize dust inhalation.[1]

  • Tools: Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound. Take care to avoid creating dust.[1]

  • Container Management: Keep the container of this compound tightly closed when not in use.[3]

3. Solution Preparation:

  • Solvent Addition: When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

  • Work in Fume Hood: All solution preparation should be conducted within a chemical fume hood.[1]

4. Spill Management:

  • Minor Spills (Solid): For small spills, dampen the material with 60-70% ethanol to avoid generating dust.[2] Carefully sweep up the material and place it in a sealed, labeled container for disposal.

  • Ventilation: Ensure the area is well-ventilated after a spill.

  • Personal Safety: Do not handle spills without the appropriate PPE.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any excess this compound. Place these materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour solutions down the drain.

  • Disposal Procedures: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Designate Work Area B Verify Emergency Equipment (Eyewash, Safety Shower) A->B C Don Required PPE B->C D Weigh and Transfer this compound C->D E Prepare Solution (if applicable) D->E Spill Spill Occurs? D->Spill F Clean Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J Spill->F No HandleSpill Follow Spill Management Protocol Spill->HandleSpill Yes HandleSpill->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.